molecular formula C6H4BrN3 B1294246 6-Bromoimidazo[1,2-a]pyrimidine CAS No. 865156-68-9

6-Bromoimidazo[1,2-a]pyrimidine

Katalognummer: B1294246
CAS-Nummer: 865156-68-9
Molekulargewicht: 198.02 g/mol
InChI-Schlüssel: BQMWMOQCMFLRQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-Bromoimidazo[1,2-a]pyrimidine is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-bromoimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMWMOQCMFLRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=NC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650390
Record name 6-Bromoimidazo[1,2-a]pyrimidine
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Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865156-68-9
Record name 6-Bromoimidazo[1,2-a]pyrimidine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromoimidazo[1,2-a]pyrimidine
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Record name 6-Bromoimidazo[1,2-a]pyrimidine
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Foundational & Exploratory

6-Bromoimidazo[1,2-a]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its unique bicyclic structure serves as a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological applications of this compound, with a focus on its role as a key intermediate in the development of kinase inhibitors and other targeted therapies.

Chemical Structure and Properties

This compound is characterized by a fused ring system consisting of an imidazole ring and a pyrimidine ring, with a bromine substituent at the 6-position.

Chemical Structure:

this compound

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 865156-68-9[1]
Molecular Formula C₆H₄BrN₃[1]
Molecular Weight 198.02 g/mol [1]
Canonical SMILES C1=CN2C=C(C=NC2=N1)Br[1]
InChI Key BQMWMOQCMFLRQQ-UHFFFAOYSA-N[1]
Melting Point 212-216 °C[2]
Appearance Solid[2]
Heavy Atom Count 10[1]
Complexity 130[1]

Synthesis

General Experimental Protocol (Representative):

A mixture of a 2-aminopyrimidine derivative and an α-halocarbonyl compound in a suitable solvent (e.g., ethanol, DMF) is heated, often in the presence of a base (e.g., sodium bicarbonate, triethylamine) to neutralize the hydrohalic acid formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound. While specific spectra were not found, typical chemical shifts for the protons on the imidazo[1,2-a]pyrimidine core can be estimated based on known data for similar structures.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-27.5 - 8.0s
H-37.2 - 7.8s
H-58.5 - 9.0d
H-77.0 - 7.5d

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Biological Activity and Applications in Drug Discovery

The imidazo[1,2-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. Derivatives of this scaffold have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[5][6]

4.1. Kinase Inhibition

A primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors.[7] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The bromine atom at the 6-position provides a convenient handle for further chemical modifications, such as cross-coupling reactions, to introduce various substituents that can enhance binding affinity and selectivity for specific kinases.

Imidazo[1,2-a]pyrimidine and related imidazopyridine cores have been incorporated into inhibitors of several important kinases, including:

  • Wnt/β-catenin Signaling Pathway Inhibitors: Certain imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often hyperactivated in colorectal and other cancers.[7]

  • Akt/mTOR Pathway Inhibitors: The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Imidazo[1,2-a]pyridine-based compounds have been developed as inhibitors of this pathway.[3]

  • Checkpoint Kinase 1 (CHK1) and Mitogen-activated protein kinase-activated protein kinase 2 (MK2): These kinases are involved in the DNA damage response and cell cycle control. Imidazo[1,2-c]pyrimidine-based compounds have been identified as inhibitors of CHK1 and MK2.[8]

  • PIM Kinases: PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers. Imidazo[1,2-b]pyridazines, a related scaffold, have been identified as potent PIM kinase inhibitors.[9]

  • Aurora Kinases: These are key regulators of mitosis, and their inhibitors are being investigated as anticancer agents. An imidazo[1,2-a]pyrazine derivative has been reported as a potent Aurora kinase inhibitor.[10]

  • Cyclin-Dependent Kinases (CDKs): Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives have been discovered as potent CDK4/6 inhibitors.[11]

4.2. Anticancer Activity

Numerous studies have reported the anticancer activity of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives against various cancer cell lines. While specific IC₅₀ values for this compound were not found in the search results, the following table presents representative data for other derivatives from this class, highlighting their potential as anticancer agents.

Table 3: Representative Anticancer Activity of Imidazo[1,2-a]pyridine/pyrimidine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]pyridine derivative (IP-5)HCC1937 (Breast Cancer)45[12][13]
Imidazo[1,2-a]pyridine derivative (IP-6)HCC1937 (Breast Cancer)47.7[12][13]
Imidazo[1,2-a]pyrimidine derivative (3d)MCF-7 (Breast Cancer)43.4[14]
Imidazo[1,2-a]pyrimidine derivative (4d)MCF-7 (Breast Cancer)39.0[14]
Imidazo[1,2-a]pyrimidine derivative (3d)MDA-MB-231 (Breast Cancer)35.9[14]
Imidazo[1,2-a]pyrimidine derivative (4d)MDA-MB-231 (Breast Cancer)35.1[14]

Signaling Pathways

The diverse biological activities of imidazo[1,2-a]pyrimidine derivatives stem from their ability to modulate key cellular signaling pathways. As many of these compounds function as kinase inhibitors, they can interfere with phosphorylation cascades that control cell fate.

5.1. Representative Kinase Signaling Pathway

The following diagram illustrates a simplified, representative kinase signaling pathway that can be targeted by small molecule inhibitors, including those derived from the imidazo[1,2-a]pyrimidine scaffold. This pathway depicts a generic cascade from a receptor tyrosine kinase (RTK) to downstream effectors that regulate cell proliferation and survival.

G Representative Kinase Signaling Pathway cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Factors Cell Proliferation\n& Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation\n& Survival Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->RAF Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Caption: A generic kinase signaling cascade often targeted in cancer therapy.

5.2. Experimental Workflow for Kinase Inhibitor Screening

The discovery of new kinase inhibitors often follows a structured workflow, from initial library screening to in vivo efficacy studies. The following diagram outlines a typical experimental workflow for identifying and characterizing novel kinase inhibitors based on the this compound scaffold.

G Kinase Inhibitor Discovery Workflow Start Start Library_Synthesis Synthesis of This compound Derivative Library Start->Library_Synthesis HTS High-Throughput Screening (Biochemical Kinase Assays) Library_Synthesis->HTS Hit_Identification Hit Identification & Validation HTS->Hit_Identification SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR SAR->Library_Synthesis Iterative Synthesis Lead_Optimization Lead Optimization (ADME/Tox Profiling) SAR->Lead_Optimization Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Lead_Optimization->Cell_Based_Assays In_Vivo In Vivo Efficacy Studies (Xenograft Models) Cell_Based_Assays->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A typical workflow for the discovery of kinase inhibitors.

Conclusion

This compound is a valuable building block for the development of novel therapeutics. Its amenability to chemical modification and the proven biological activity of its derivatives make it a highly attractive scaffold for medicinal chemists. The continued exploration of this compound and its analogues is likely to lead to the discovery of new and effective treatments for a range of diseases, particularly cancer.

References

Technical Guide: Physicochemical Characterization of 6-Bromoimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoimidazo[1,2-a]pyrimidine is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid bicyclic core, composed of fused imidazole and pyrimidine rings, serves as a versatile scaffold for the synthesis of novel bioactive molecules. This compound and its derivatives are explored for various therapeutic applications, including as kinase inhibitors in oncology and as antimicrobial agents.[1][2][3]

The determination of a compound's melting point is a fundamental analytical technique. It serves as a crucial indicator of purity and is a key parameter for substance identification.[4] For a pure crystalline solid, the melting point is a sharp, well-defined temperature range over which the substance transitions from a solid to a liquid state.[4] Impurities typically cause a depression and broadening of the melting point range, making this a simple yet powerful method for a preliminary assessment of sample purity.[5] This guide provides a comprehensive overview of the melting point of this compound, detailed experimental protocols for its determination, and its relevance in a research context.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
IUPAC Name This compoundPubChem[6]
Molecular Formula C₆H₄BrN₃Chem-Impex[1]
Molecular Weight 198.02 g/mol Chem-Impex[1]
CAS Number 865156-68-9Sigma-Aldrich[7]
Appearance White to orange to green powder to crystalChem-Impex[1]

Melting Point Data

The reported melting point for this compound varies slightly between suppliers, which is common. The data is summarized in the table below.

Supplier/SourceMelting Point (°C)Purity Assay
Chem-Impex216 - 220 °C≥ 98% (GC)
Sigma-Aldrich212 - 216 °C97%

Experimental Protocol: Melting Point Determination

The following protocol outlines the capillary method for determining the melting point of an organic solid like this compound. This method is widely used due to its accuracy and the small amount of sample required.

4.1 Materials and Equipment

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Spatula

  • Watch glass or weighing paper

  • Sample of this compound

4.2 Sample Preparation

  • Drying: Ensure the sample is completely dry, as moisture can depress the melting point. If necessary, dry the sample in a desiccator.[4]

  • Pulverization: Place a small amount of the crystalline sample on a clean, dry watch glass. Use a mortar and pestle or the flat end of a spatula to crush the sample into a fine, uniform powder.[4] This ensures efficient heat transfer within the capillary tube.

  • Loading the Capillary Tube: Invert a capillary tube (sealed end down) and press the open end into the powdered sample. A small amount of the compound will be forced into the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. Alternatively, drop the tube through a long glass tube onto the benchtop. The goal is to obtain a tightly packed column of sample approximately 1-2 cm high.[8]

4.3 Measurement Procedure

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the capillary is positioned correctly next to the thermometer bulb for accurate temperature reading.[8][9]

  • Rapid Initial Heating (Optional but Recommended): To save time, perform a preliminary rapid determination by heating the sample quickly to get an approximate melting point range.[5]

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, begin heating again. As the temperature approaches the approximate melting point (within 15-20°C), reduce the heating rate to approximately 1-2°C per minute. A slow heating rate is critical for an accurate measurement.

  • Data Recording:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[8]

  • Reporting: The melting point is reported as the range from T1 to T2.

  • Replicate Measurements: For accuracy, repeat the determination with at least two more samples until consistent values are obtained.

Visualization of Experimental Workflow

The logical flow of the melting point determination process is illustrated in the diagram below.

MeltingPointWorkflow start Start prep_sample Sample Preparation start->prep_sample sub_dry Dry Sample prep_sample->sub_dry sub_powder Pulverize into Fine Powder sub_dry->sub_powder sub_load Load into Capillary Tube sub_powder->sub_load measurement Measurement sub_load->measurement sub_place Insert Capillary into Apparatus measurement->sub_place sub_heat Heat Slowly (1-2°C/min) sub_place->sub_heat sub_observe Observe and Record T1 & T2 sub_heat->sub_observe data Data Analysis sub_observe->data sub_range Report Melting Point Range (T1-T2) data->sub_range sub_purity Assess Purity data->sub_purity end_node End sub_range->end_node sub_purity->end_node

Caption: Workflow for Melting Point Determination.

Conclusion

The melting point of this compound is consistently reported in the range of 212-220°C. This physical constant is essential for its identification and for confirming its purity following synthesis or before its use in further research and development. The standardized capillary method provides a reliable and straightforward means for this determination. Adherence to a meticulous experimental protocol, including proper sample preparation and controlled heating rates, is paramount for obtaining accurate and reproducible results.

References

In-Depth Technical Guide: 6-Bromoimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromoimidazo[1,2-a]pyrimidine, a versatile heterocyclic compound with significant applications in pharmaceutical research and development. Due to its role as a key building block in the synthesis of bioactive molecules, understanding its physicochemical properties, such as solubility, is crucial for its application in drug discovery.[1] This document compiles available data on its properties, outlines general experimental protocols for solubility determination, and visualizes its role in relevant biological pathways.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₄BrN₃[1][2][3]
Molecular Weight 198.02 g/mol [1][2][3]
Melting Point 212-220 °C[1][2]
Appearance White to orange to green powder to crystal[1]
Purity ≥ 97%[2]
CAS Number 865156-68-9[1][2][3]
PubChem ID 26967622[1][3]

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols for determining the kinetic and thermodynamic solubility of pyrimidine derivatives. These methods can be adapted for this compound to generate crucial data for drug development processes.

Kinetic Solubility Determination

This method assesses the solubility of a compound from a concentrated stock solution upon dilution in an aqueous buffer, providing a measure of its precipitation potential under non-equilibrium conditions.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[4]

  • Incubation Mixture: In a microtube or 96-well plate, add a small volume of the DMSO stock solution to a larger volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve the desired final concentration.[4] For example, adding 10 µL of a 20 mM DMSO stock to 490 µL of PBS results in a final concentration of 400 µM.[4]

  • Equilibration: Allow the mixture to equilibrate at room temperature for a defined period (e.g., 1-2 hours) with gentle agitation.

  • Separation of Undissolved Compound: Remove any precipitate by filtration or centrifugation at high speed.[4]

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate. This is typically done using analytical methods such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] A calibration curve prepared from the DMSO stock solution is used for quantification.[4]

  • Calculation: The measured concentration represents the kinetic solubility of the compound under the tested conditions.[4]

Thermodynamic (Equilibrium) Solubility Determination

This method measures the concentration of a compound in a saturated solution at equilibrium, providing a more accurate representation of its intrinsic solubility.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, buffer, or organic solvent) in a sealed vial.[4] The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: The vial is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is filtered or centrifuged to separate the solid phase from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: The determined concentration is the thermodynamic solubility of the compound in that specific solvent at that temperature.

Visualization of Experimental Workflow and Biological Pathways

Diagrams created using the DOT language provide clear visualizations of complex processes. The following diagrams illustrate a general workflow for solubility determination and the signaling pathways where imidazo[1,2-a]pyrimidine derivatives have shown inhibitory activity.

Experimental Workflow for Solubility Determination```dot

G

Caption: Inhibition of the Wnt/β-catenin signaling pathway.

PI3K/Akt Signaling Pathway Inhibition

Imidazo[1,2-a]pyridine and related pyrimidine derivatives have also been investigated as inhibitors of the PI3K/Akt signaling pathway, another critical pathway in cancer cell growth and survival. [5][6]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activation Downstream Downstream Effectors (mTOR, etc.) Akt->Downstream Cell Cell Growth, Proliferation, Survival Downstream->Cell Inhibitor Imidazo[1,2-a]pyrimidine Derivatives Inhibitor->PI3K inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its utility as a scaffold for the synthesis of potent biological inhibitors. [1]While specific, comprehensive solubility data is not widely published, this guide provides the foundational knowledge of its properties and outlines standard methodologies for its experimental determination. The visualization of its role in key cancer-related signaling pathways underscores its therapeutic potential and provides a rationale for its continued investigation in drug discovery programs. Researchers are encouraged to use the provided protocols to generate specific solubility data in relevant physiological and formulation buffers to advance their research and development efforts.

References

Navigating the Spectroscopic Landscape of 6-Bromoimidazo[1,2-a]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Spectral Data

The following tables summarize the anticipated chemical shift ranges for the protons and carbons of the 6-bromoimidazo[1,2-a]pyrimidine scaffold. These predictions are based on the known electronic effects of the bromine substituent and the inherent properties of the fused heterocyclic ring system.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-27.5 - 8.0Singlet-
H-37.8 - 8.3Singlet-
H-58.5 - 9.0Doublet~2.0 - 3.0
H-78.8 - 9.3Doublet~2.0 - 3.0

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2110 - 115
C-3135 - 140
C-5145 - 150
C-6115 - 120
C-7140 - 145
C-8a150 - 155

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and widely applicable method for the synthesis of the parent imidazo[1,2-a]pyrimidine core involves the condensation of an aminopyrimidine with an α-haloketone. For instance, 2-phenylimidazo[1,2-a]pyrimidine can be synthesized from 2-aminopyrimidine and 2-bromoacetophenone[1].

A plausible synthetic route to this compound would involve the reaction of 2-amino-5-bromopyrimidine with a suitable chloro- or bromoacetaldehyde derivative.

General NMR Spectroscopic Analysis Protocol

The following outlines a standard procedure for the acquisition of NMR spectra for imidazo[1,2-a]pyrimidine derivatives, based on common practices reported in the literature[2].

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. NMR Instrument Setup:

  • Spectrometers operating at frequencies of 400 MHz or higher are typically used for detailed structural analysis.

  • The instrument should be properly tuned and shimmed to ensure optimal resolution and sensitivity.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • This experiment often requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

5. Data Processing:

  • The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected.

  • Chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Visualization of Molecular Structure

To facilitate the assignment of NMR signals and understand the structural relationships within the molecule, the following diagram illustrates the atomic numbering of the this compound core.

Caption: Molecular structure of this compound with atom numbering.

References

Synthesis of 6-bromoimidazo[1,2-a]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 6-bromoimidazo[1,2-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the primary synthetic route, including the underlying reaction mechanism, a comprehensive experimental protocol, and relevant quantitative data. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and exploration of novel imidazo[1,2-a]pyrimidine derivatives for therapeutic applications.

Introduction

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include, but are not limited to, antiviral, anti-inflammatory, anticancer, and anxiolytic properties. The introduction of a bromine substituent at the 6-position of the imidazo[1,2-a]pyrimidine scaffold can significantly modulate the compound's physicochemical properties and biological activity, making this compound a key intermediate for the synthesis of novel drug candidates. This guide focuses on the prevalent and efficient method for the synthesis of this important building block.

Primary Synthesis Pathway: Condensation of 2-amino-5-bromopyrimidine with Chloroacetaldehyde

The most common and direct method for the synthesis of this compound involves the condensation reaction between 2-amino-5-bromopyrimidine and an α-haloaldehyde, typically chloroacetaldehyde. This reaction, a variation of the Tschitschibabin reaction, provides a straightforward route to the desired fused heterocyclic system.

Reaction Mechanism

The synthesis proceeds through a well-established mechanism involving nucleophilic attack, intramolecular cyclization, and subsequent dehydration. The key steps are outlined below:

  • Nucleophilic Attack: The exocyclic amino group of 2-amino-5-bromopyrimidine acts as a nucleophile and attacks the electrophilic carbonyl carbon of chloroacetaldehyde. This is followed by the displacement of the chlorine atom by the endocyclic nitrogen of the pyrimidine ring to form a key intermediate.

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization, where the nitrogen atom of the pyrimidine ring attacks the carbonyl carbon, leading to the formation of a five-membered imidazole ring fused to the pyrimidine ring.

  • Dehydration: The resulting bicyclic intermediate readily undergoes dehydration to yield the aromatic this compound.

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-amino-5-bromopyrimidine I1 Nucleophilic Adduct R1->I1 Nucleophilic Attack R2 Chloroacetaldehyde R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P This compound I2->P Dehydration

Caption: General mechanism for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from analogous procedures for the synthesis of 6-bromoimidazo[1,2-a]pyridine.

Materials:

  • 2-amino-5-bromopyrimidine

  • 40% Chloroacetaldehyde aqueous solution

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • n-Hexane

Procedure:

  • To a suitable reaction flask, add 2-amino-5-bromopyrimidine.

  • Add a 40% aqueous solution of chloroacetaldehyde. The molar ratio of 2-amino-5-bromopyrimidine to chloroacetaldehyde should be approximately 1:1.2.

  • The reaction mixture is stirred at a temperature between 25°C and 50°C for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture to a pH of approximately 8 using a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into ethyl acetate. The extraction should be performed multiple times to ensure complete recovery.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/n-hexane, to yield pure this compound.

Experimental_Workflow start Start: Combine Reactants step1 Stir at 25-50°C for 2-24h (Monitor by TLC) start->step1 step2 Cool to Room Temperature step1->step2 step3 Neutralize with NaHCO₃ (aq) to pH ~8 step2->step3 step4 Extract with Ethyl Acetate step3->step4 step5 Dry Organic Layer (Anhydrous Na₂SO₄) step4->step5 step6 Concentrate Under Reduced Pressure step5->step6 step7 Purify by Recrystallization step6->step7 end_node End: Pure Product step7->end_node

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data and Characterization

The following table summarizes the key quantitative data for the synthesis of this compound, based on analogous reactions.

ParameterValue
Reactant Ratio 2-amino-5-bromopyrimidine : Chloroacetaldehyde (1 : 1.2 molar ratio)
Reaction Temperature 25 - 50 °C
Reaction Time 2 - 24 hours
Typical Yield 50 - 75% (analogous pyridine synthesis)
Melting Point 212 - 216 °C
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol
¹H NMR (DMSO-d₆) Signals corresponding to the imidazo[1,2-a]pyrimidine core

Alternative Synthetic Route: Bromination of Imidazo[1,2-a]pyrimidine

An alternative, though less direct, approach to this compound involves the electrophilic bromination of the parent imidazo[1,2-a]pyrimidine scaffold. This method is generally more applicable for the synthesis of derivatives where the parent heterocycle is readily available. The bromination typically occurs at the most electron-rich positions of the ring system.

Conclusion

The synthesis of this compound is a critical step in the development of novel therapeutic agents. The condensation reaction of 2-amino-5-bromopyrimidine with chloroacetaldehyde provides an efficient and reliable method for its preparation. This guide has detailed the mechanism, experimental protocol, and key data associated with this synthesis, offering a comprehensive resource for researchers in the field of medicinal chemistry. The availability of this key intermediate will continue to facilitate the discovery of new and improved drugs based on the imidazo[1,2-a]pyrimidine scaffold.

Starting materials for 6-bromoimidazo[1,2-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 6-bromoimidazo[1,2-a]pyrimidine, a key heterocyclic scaffold in medicinal chemistry. This compound serves as a crucial intermediate in the development of novel therapeutics, particularly in oncology, due to its role as a kinase inhibitor.[1] This document provides a comprehensive overview of the starting materials, detailed experimental protocols, and the biological context of this important molecule.

Core Synthesis Strategy: Starting Materials and Reaction Principle

The primary synthetic route to this compound involves the cyclocondensation of a substituted aminopyrimidine with a two-carbon electrophilic building block. The key starting materials for this synthesis are:

  • 2-Amino-5-bromopyrimidine: This substituted pyrimidine provides the core pyrimidine ring and the essential amino group for the initial nucleophilic attack. The bromine atom at the 5-position is retained in the final product at the 6-position of the imidazo[1,2-a]pyrimidine ring system.

  • α-Haloaldehyde or its equivalent: A two-carbon electrophile is required to form the imidazole ring. Commonly used reagents include chloroacetaldehyde and bromoacetaldehyde, often utilized as aqueous solutions for ease of handling.

The reaction proceeds via an initial N-alkylation of the exocyclic amino group of 2-amino-5-bromopyrimidine by the α-haloaldehyde, followed by an intramolecular cyclization where the endocyclic nitrogen atom of the pyrimidine ring attacks the in situ formed imine or its equivalent. Subsequent dehydration leads to the aromatic this compound core.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, adapted from established procedures for analogous heterocyclic systems.

Synthesis of this compound

This protocol is based on the reaction of 2-amino-5-bromopyrimidine with chloroacetaldehyde.

Materials:

  • 2-Amino-5-bromopyrimidine

  • 40% aqueous solution of chloroacetaldehyde

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromopyrimidine (1.0 eq) and ethanol.

  • To this suspension, add sodium bicarbonate (1.2 eq) followed by the slow addition of a 40% aqueous solution of chloroacetaldehyde (1.2 eq) at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its pyridine analogue, which follows a similar synthetic pathway.

ParameterValueReference
Starting Material 2-Amino-5-bromopyrimidine
Reagent 40% aq. Chloroacetaldehyde[2]
Base Sodium Bicarbonate[2]
Solvent Ethanol/Water[2]
Reaction Temperature 25-50 °C (for pyridine analogue)[2]
Reaction Time 2-24 hours (for pyridine analogue)[2]
Yield 53.4 - 72.4% (for pyridine analogue)[2]

Logical Relationships and Workflows

The synthesis of this compound is a straightforward process, as illustrated in the following workflow diagram.

G cluster_synthesis Synthesis Workflow A Starting Materials (2-Amino-5-bromopyrimidine, Chloroacetaldehyde) B Reaction Setup (Solvent, Base) A->B C Cyclocondensation Reaction (Heating/Reflux) B->C D Work-up (Extraction, Washing) C->D E Purification (Column Chromatography) D->E F Final Product (this compound) E->F

Caption: General workflow for the synthesis of this compound.

Signaling Pathway Inhibition

Imidazo[1,2-a]pyrimidine derivatives have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell proliferation, survival, and growth that is often dysregulated in cancer.[3][4][5] By inhibiting key kinases in this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates the inhibitory action of imidazo[1,2-a]pyrimidine derivatives on the PI3K/AKT/mTOR pathway.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor Imidazo[1,2-a]pyrimidine Derivatives Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyrimidine derivatives.

References

The Imidazo[1,2-a]pyrimidine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the discovery and history of this important pharmacophore, detailing its synthesis, evolution, and therapeutic applications. We present a historical overview of its synthesis, including a detailed protocol for the classical Tschitschibabin reaction, and summarize key quantitative biological data. Furthermore, we elucidate the role of imidazo[1,2-a]pyrimidines in modulating critical signaling pathways, namely the Wnt/β-catenin and cGAS-STING pathways, with accompanying visual diagrams to facilitate understanding. This guide is intended to be a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the imidazo[1,2-a]pyrimidine core.

Discovery and Historical Context

The journey of the imidazo[1,2-a]pyrimidine scaffold is rooted in the broader exploration of fused heterocyclic systems. The foundational chemistry for its synthesis can be traced back to the early 20th century with the work of Aleksei Chichibabin. In 1914, Chichibabin reported a method for the amination of pyridines, a reaction that now bears his name. This work laid the groundwork for the synthesis of a variety of nitrogen-containing heterocyclic compounds.

The classical synthesis of the imidazo[1,2-a]pyrimidine core is an extension of the Tschitschibabin (Chichibabin) reaction , which involves the condensation of a 2-aminoazine with an α-halocarbonyl compound. Specifically for imidazo[1,2-a]pyrimidines, this involves the reaction of 2-aminopyrimidine with an α-haloketone . This straightforward and versatile method provided the initial access to this class of compounds and remains a fundamental approach in many synthetic strategies.

Over the decades, the therapeutic potential of the imidazo[1,2-a]pyrimidine scaffold became increasingly evident. Early investigations, though not always providing extensive quantitative data, hinted at a broad spectrum of biological activities. These initial findings spurred further research, leading to the development of a vast library of derivatives with activities spanning from antimicrobial and anti-inflammatory to potent and selective inhibitors of key enzymes and receptors involved in various diseases. Today, the imidazo[1,2-a]pyrimidine core is a well-established "drug prejudice" scaffold, recognized for its potential to yield clinically relevant molecules.

Synthesis of the Imidazo[1,2-a]pyrimidine Core

The synthesis of the imidazo[1,2-a]pyrimidine scaffold has evolved significantly since its inception. While the classical Tschitschibabin reaction remains a cornerstone, numerous modern methodologies have been developed to improve yields, expand substrate scope, and introduce greater molecular diversity. These methods include multicomponent reactions, the use of various catalysts, and microwave-assisted synthesis.

The Classical Tschitschibabin Reaction

The reaction of 2-aminopyrimidine with an α-haloketone, such as 2-bromoacetophenone, is the archetypal method for constructing the 2-phenylimidazo[1,2-a]pyrimidine core. The reaction proceeds via an initial N-alkylation of the 2-aminopyrimidine followed by an intramolecular cyclization and dehydration to form the aromatic fused heterocyclic system.

Detailed Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine

The following protocol is a representative example of the classical synthesis of a simple imidazo[1,2-a]pyrimidine derivative.[1]

Materials:

  • 2-Aminopyrimidine (0.1 mol)

  • 2-Bromoacetophenone (0.1 mol)

  • Acetone (100 ml)

  • 3N Hydrochloric acid

  • 15% Ammonium hydroxide solution

  • Ethanol

Procedure:

  • In a round-bottom flask, a mixture of 2-aminopyrimidine (0.1 mol) and 2-bromoacetophenone (0.1 mol) in acetone (100 ml) is stirred overnight at ambient temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated product is filtered and washed with acetone to yield the crude product.

  • The obtained solid is dissolved in 200 mL of 3N dilute hydrochloric acid and the mixture is heated to reflux and stirred for 1 hour.

  • The solution is then cooled to room temperature and the pH is adjusted to ~8 by the dropwise addition of a 15% dilute ammonia solution.

  • The mixture is further cooled, and the precipitate is collected by filtration.

  • The filter cake is recrystallized from ethanol to afford the pure 2-phenylimidazo[1,2-a]pyrimidine as a white solid.

Biological Activities and Quantitative Data

The imidazo[1,2-a]pyrimidine scaffold has been extensively explored for its wide range of biological activities. Derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, antiviral, and CNS-active agents. The following tables summarize some of the key quantitative data reported for various imidazo[1,2-a]pyrimidine derivatives, showcasing the breadth of their therapeutic potential.

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives

Compound/DerivativeTarget OrganismActivity (MIC/MBC in µg/mL)Reference
Imidazo[1,2-a]pyrimidine ChalconesEscherichia coli6.25 - 25[2]
Pseudomonas aeruginosa12.5 - 50[2]
Staphylococcus aureus3.12 - 12.5[2]
Streptococcus pyogenes3.12 - 12.5[2]
Various 2-arylimidazo[1,2-a]pyrimidinesGram-positive bacteria1.95 - >1000[3]
Gram-negative bacteria3.9 - >1000[3]

Table 2: Anticancer and Enzyme Inhibitory Activity of Imidazo[1,2-a]pyrimidine Derivatives

Compound/DerivativeTarget Cell Line/EnzymeActivity (IC50/GI50 in µM)Reference
Imidazo[1,2-a]pyrimidine derivativesWnt/β-catenin signaling (luciferase assay)1.5 - >20[4]
HCT-116 colon cancer cells2.8 - >20[4]
Imidazo[1,2-a]pyridine-based compoundsHCC1937 breast cancer cells45 - 79.6[5]
Imidazo[1,2-a]pyrimidine derivativesMCF-7 breast cancer cellsGood in vitro activity[6]
Imidazo[1,2-a]pyrimidine derivativesKSP and Aurora-A KinaseInhibition of both enzymes[6]

Modulation of Signaling Pathways

The therapeutic effects of imidazo[1,2-a]pyrimidines are often attributed to their ability to modulate key cellular signaling pathways. Two prominent examples are the Wnt/β-catenin and the cGAS-STING pathways, both of which are implicated in cancer and inflammatory diseases.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. However, its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Several imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of this pathway.[4] Notably, some of these compounds have been shown to act independently of glycogen synthase kinase 3β (GSK-3β), a key regulatory kinase in the pathway.[4] This suggests that they target components downstream of the β-catenin destruction complex, a desirable characteristic for overcoming resistance mechanisms that involve mutations in upstream components like APC or β-catenin itself. These inhibitors have been shown to downregulate the expression of Wnt target genes such as c-myc and cyclin D1.[4]

Wnt_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 Co-receptor LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Dishevelled->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation Ub_Proteasome Ubiquitination & Proteasomal Degradation beta_catenin->Ub_Proteasome beta_catenin_nucleus β-catenin beta_catenin->beta_catenin_nucleus translocates TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF binds Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Target_Genes Target Gene Expression (c-myc, cyclin D1) TCF_LEF->Target_Genes activates Inhibitor->TCF_LEF blocks interaction

Caption: Inhibition of the Wnt/β-catenin pathway by imidazo[1,2-a]pyrimidines.

Inhibition of the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. While essential for host defense, chronic activation of the cGAS-STING pathway can lead to autoimmune and inflammatory diseases. Consequently, inhibitors of this pathway are of significant therapeutic interest.

Recent studies have identified imidazo[1,2-a]pyrimidine derivatives as potent and selective inhibitors of cGAS. These inhibitors act by binding to the enzymatic active site of cGAS, thereby preventing the synthesis of the second messenger cyclic GMP-AMP (cGAMP). This, in turn, blocks the activation of STING and the subsequent production of type I interferons and other pro-inflammatory cytokines. Structural studies have provided insights into the binding mode of these inhibitors, revealing key interactions within the cGAS active site that can be exploited for further drug design and optimization.

cGAS_STING_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_er_golgi ER / Golgi Cytosolic_dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic_dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Type I Interferon Gene Expression pIRF3->IFN_genes translocates to nucleus & activates Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Inhibitor->cGAS binds to active site

Caption: Inhibition of the cGAS-STING pathway by imidazo[1,2-a]pyrimidines.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyrimidine scaffold has a rich history, evolving from a synthetically accessible heterocyclic system to a cornerstone of modern medicinal chemistry. Its journey, from the foundational Tschitschibabin reaction to the development of highly potent and selective modulators of complex signaling pathways, highlights its enduring importance. The ability of imidazo[1,2-a]pyrimidine derivatives to target critical pathways in cancer and immunology, such as Wnt/β-catenin and cGAS-STING, underscores their vast therapeutic potential.

Future research in this area will likely focus on several key aspects. The continued development of novel synthetic methodologies will enable the creation of more diverse and complex chemical libraries for biological screening. A deeper understanding of the molecular targets and mechanisms of action of existing imidazo[1,2-a]pyrimidine-based drugs will guide the rational design of next-generation therapeutics with improved efficacy and safety profiles. Furthermore, the exploration of this scaffold for new therapeutic applications, driven by advances in our understanding of disease biology, will undoubtedly open new avenues for drug discovery. The imidazo[1,2-a]pyrimidine core, with its proven track record and versatile nature, is poised to remain a significant and fruitful area of research for years to come.

References

The Chemical Reactivity of the Imidazo[1,2-a]pyrimidine Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, owing to its unique electronic properties and diverse biological activities. This technical guide provides a comprehensive overview of the chemical reactivity of the imidazo[1,2-a]pyrimidine core, intended for researchers, scientists, and drug development professionals. The guide details key synthetic transformations, presents quantitative data in tabular format, outlines experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Electronic Properties and General Reactivity

The imidazo[1,2-a]pyrimidine system is an electron-rich bicyclic heteroaromatic compound. The fusion of the imidazole and pyrimidine rings results in a π-electron distribution that makes the imidazole ring susceptible to electrophilic attack, while the pyrimidine ring is generally more electron-deficient. Computational studies and experimental evidence indicate that the C3 position is the most nucleophilic and thus the primary site for electrophilic substitution. The order of reactivity for electrophilic attack is generally C3 > C2 > C5 > C7. The nitrogen atoms in the pyrimidine ring are susceptible to protonation and alkylation.

Electrophilic Substitution Reactions

Electrophilic substitution is a cornerstone of the functionalization of the imidazo[1,2-a]pyrimidine core, with a strong preference for the C3 position. This regioselectivity is attributed to the stability of the Wheland intermediate formed upon electrophilic attack at this position, which allows for delocalization of the positive charge without disrupting the aromaticity of the pyrimidine ring.

Halogenation

Halogenation of the imidazo[1,2-a]pyrimidine core provides key intermediates for further functionalization, particularly for cross-coupling reactions.

Table 1: Halogenation of Imidazo[1,2-a]pyrimidines

ReactionReagent(s)SolventTemperatureYield (%)Reference
3-IodinationI₂, TBHPEtOHRoom Temp (ultrasound)up to 95%[1]
3-ChlorinationChloramine-TNeatRoom Tempup to 94%[2][3][4]
3-BrominationNaBrO₂DMF60 °C64-92%[5]

To a solution of 2-phenylimidazo[1,2-a]pyrimidine (0.20 mmol) in ethanol (2.0 mL) in a Schlenk tube, molecular iodine (0.12 mmol) and tert-butyl hydroperoxide (TBHP) in water (0.40 mmol) are added. The reaction mixture is then subjected to ultrasonic irradiation at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the addition of 10 mL of water. The aqueous layer is extracted three times with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Nitration

Nitration of the imidazo[1,2-a]pyrimidine core introduces a versatile nitro group that can be a precursor for an amino group or other functionalities.

Table 2: Nitration of Imidazo[1,2-a]pyrimidines

SubstrateReagent(s)SolventTemperatureProductYield (%)
Tetrahydro-imidazo[1,2-a]pyrimidine98% HNO₃, Ac₂O-32 °C1-nitro derivative-

To a nitrating mixture consisting of 98% nitric acid (0.05 mol) and acetic anhydride (0.05 mol), the substrate (0.005 mol) is added. The reaction mixture is stirred at 32 °C for 2 hours. After completion, the mixture is poured into cold absolute ether (75 mL). The ether is decanted from the resulting oil, which is then washed twice with fresh portions of absolute ether.

Sulfonation

Sulfonation of imidazo[1,2-a]pyrimidines introduces a sulfonic acid group, which can be useful for modifying the physicochemical properties of the molecule, such as solubility.

To a cold (ice-water/salt bath, approximately -10 °C) solution of chlorosulfonic acid (~4 equivalents), the imidazo[1,2-a]pyrimidine derivative (1 equivalent) is added portion-wise over 20 minutes. The ice bath is then removed, and the mixture is stirred at room temperature for 4 hours. The reaction progress is monitored by TLC. If the starting material persists, the mixture can be gently heated in an oil bath (up to 80-90 °C) for about an hour. After completion, the solution is cooled in an ice bath for several hours. The resulting solid is collected by filtration, washed with cold water-ethanol, and dried. If no solid precipitates, the solution may need to be carefully neutralized with a cold sodium hydroxide solution before workup.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for introducing acyl groups at the C3 position, providing ketones that can be further elaborated.

Table 3: Friedel-Crafts Acylation of Imidazo[1,2-a]pyridines (analogous system)

SubstrateAcylating AgentCatalystTemperatureYield (%)
Imidazo[1,2-a]pyridineAcetic anhydrideAlCl₃ (catalytic)Neat, conventional heatingHigh

A mixture of the imidazo[1,2-a]pyridine substrate, acetic anhydride, and a catalytic amount of aluminum chloride is heated under neat conditions. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and worked up by pouring it into ice-water and extracting the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated to give the C3-acetylated product.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group at the C3 position, yielding an aldehyde that is a versatile handle for various subsequent transformations.[3]

To a solution of the imidazo[1,2-a]pyrimidine derivative in dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the substrate. The reaction is monitored by TLC. Upon completion, the mixture is poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The precipitated product is filtered, washed with water, and dried.

Nucleophilic Substitution Reactions

The pyrimidine ring of the imidazo[1,2-a]pyrimidine core is relatively electron-deficient and can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present.

Chichibabin Amination

Direct amination of the pyrimidine ring can be achieved under specific conditions, analogous to the Chichibabin reaction of pyridines.[5][6] This reaction typically requires a strong nucleophile like sodium amide.

Substitution of Halogens

Halogen atoms, particularly at the C5 or C7 positions, can be displaced by various nucleophiles.

Table 4: Nucleophilic Substitution of Halo-Imidazo[1,2-a]pyrimidines

SubstrateNucleophileConditionsProduct
5-Chloro-imidazo[1,2-a]pyrimidineAlkoxidesHeat5-Alkoxy-imidazo[1,2-a]pyrimidine
7-Bromo-imidazo[1,2-a]pyrimidineAminesHeat, catalyst (e.g., Pd)7-Amino-imidazo[1,2-a]pyrimidine

Metal-Catalyzed Cross-Coupling Reactions

Halo-substituted imidazo[1,2-a]pyrimidines are excellent substrates for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting a halo-imidazo[1,2-a]pyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base.

A mixture of the 3-bromo-imidazo[1,2-a]pyrimidine derivative, an aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhosPdG2), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) is heated under an inert atmosphere (e.g., nitrogen or argon), often using microwave irradiation to accelerate the reaction. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

Signaling Pathway Involvement

Derivatives of the imidazo[1,2-a]pyrimidine core have been identified as potent modulators of various signaling pathways implicated in diseases such as cancer.

Wnt/β-catenin Signaling Pathway

Certain imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway.[7][8] This pathway is crucial for embryonic development and its dysregulation is a hallmark of many cancers. These inhibitors can downregulate the expression of Wnt target genes like c-myc and cyclin D1.

Wnt_Signaling cluster_destruction_complex Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled GSK3b GSK3β Dishevelled->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin P Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activation TargetGenes Target Genes (c-myc, Cyclin D1) TCF_LEF->TargetGenes Transcription ImidazoPyrimidine Imidazo[1,2-a]pyrimidine Derivative ImidazoPyrimidine->BetaCatenin Inhibits nuclear accumulation ImidazoPyrimidine->TCF_LEF Inhibits interaction

Wnt/β-catenin signaling pathway inhibition.
STAT3/NF-κB Signaling Pathway

Imidazo[1,2-a]pyrimidine derivatives have also been reported to suppress the STAT3 and NF-κB signaling pathways, which are critical mediators of inflammation and cancer progression. They can achieve this by increasing the expression of IκBα, an inhibitor of NF-κB, and suppressing the phosphorylation of STAT3.

STAT3_NFkB_Signaling cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus InflammatoryGenes Inflammatory Genes (COX-2, iNOS) pSTAT3->InflammatoryGenes Transcription NFkB NF-κB NFkB->Nucleus NFkB->InflammatoryGenes Transcription IkB IκBα IkB->NFkB ImidazoPyrimidine Imidazo[1,2-a]pyrimidine Derivative ImidazoPyrimidine->pSTAT3 Suppresses phosphorylation ImidazoPyrimidine->IkB Increases expression

STAT3/NF-κB signaling pathway inhibition.

Experimental Workflow for Drug Discovery

The imidazo[1,2-a]pyrimidine core is a frequent starting point for drug discovery campaigns. A typical workflow involves chemical synthesis, in vitro screening, and in vivo evaluation.

DrugDiscoveryWorkflow Start Scaffold Selection (Imidazo[1,2-a]pyrimidine) Synthesis Chemical Synthesis & Library Generation Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Screening (e.g., Kinase Assays) Purification->Screening HitID Hit Identification Screening->HitID HitID->Synthesis Inactive LeadOpt Lead Optimization (SAR Studies) HitID->LeadOpt Active ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) LeadOpt->ADMET ADMET->LeadOpt Poor Profile InVivo In Vivo Efficacy & Toxicology Studies ADMET->InVivo Good Profile InVivo->LeadOpt Inefficacious or Toxic Candidate Preclinical Candidate InVivo->Candidate Efficacious & Safe

Drug discovery workflow for imidazo[1,2-a]pyrimidines.

Conclusion

The imidazo[1,2-a]pyrimidine core possesses a rich and versatile chemical reactivity, making it an attractive scaffold for the development of new therapeutics and functional materials. The C3 position is the primary site for electrophilic functionalization, while the pyrimidine ring can be modified through nucleophilic substitution and cross-coupling reactions. The continued exploration of the chemical space around this privileged core, guided by a deep understanding of its reactivity, will undoubtedly lead to the discovery of novel molecules with significant scientific and commercial potential.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction with 6-Bromoimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 6-bromoimidazo[1,2-a]pyrimidine. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel derivatives of the imidazo[1,2-a]pyrimidine scaffold, a privileged heterocyclic motif found in numerous biologically active compounds. The imidazo[1,2-a]pyrimidine core is of significant interest in drug discovery due to its association with a wide range of biological activities, including the inhibition of the Wnt/β-catenin signaling pathway.[1]

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 6-position of the imidazo[1,2-a]pyrimidine ring and various aryl or heteroaryl groups, allowing for the systematic exploration of structure-activity relationships. The protocols provided herein are based on established methodologies for structurally similar compounds and are intended to serve as a comprehensive guide for the synthesis and derivatization of this important class of molecules.

Data Presentation: Representative Yields in Suzuki-Miyaura Coupling

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a closely related 6-bromo-substituted heteroaromatic compound with various arylboronic acids. These results are indicative of the expected yields for the coupling of this compound under similar conditions.

EntryArylboronic AcidCatalystBaseSolvent SystemYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene:EtOH:H₂O (2:1:2)75
24-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene:EtOH:H₂O (2:1:2)83
34-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene:EtOH:H₂O (2:1:2)81
43-Formylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene:EtOH:H₂O (2:1:2)67
53-Acetylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene:EtOH:H₂O (2:1:2)72

Data adapted from a study on a closely related 6-bromo-substituted imidazo[1,2-a]pyridine scaffold.[2]

Experimental Protocols

The following is a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid. This protocol is adapted from a procedure reported for a structurally analogous 6-bromo-substituted imidazo[1,2-a]pyridine.[2]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Toluene

  • Ethanol (EtOH)

  • Deionized water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Solvent Addition: Add the solvent mixture of toluene, ethanol, and water in a 2:1:2 ratio (e.g., 4 mL toluene, 2 mL ethanol, 4 mL water).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-imidazo[1,2-a]pyrimidine.

Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants: - this compound - Arylboronic Acid - Na2CO3 catalyst Add Pd(PPh3)4 reactants->catalyst solvent Add Toluene:EtOH:H2O catalyst->solvent purge Purge with Inert Gas solvent->purge heat Heat to Reflux purge->heat cool Cool to RT heat->cool extract Extract with EtOAc cool->extract purify Purify by Chromatography extract->purify product 6-Aryl-imidazo[1,2-a]pyrimidine purify->product Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n translocates Inhibitor Imidazo[1,2-a]pyrimidine Derivative TCF_LEF TCF/LEF Inhibitor->TCF_LEF inhibits binding BetaCatenin_n->TCF_LEF binds TargetGenes Target Gene Transcription (e.g., c-myc, cyclin D1) TCF_LEF->TargetGenes activates

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromoimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 6-bromoimidazo[1,2-a]pyrimidine. The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the functionalization of this core structure, enabling the synthesis of diverse libraries of compounds for drug discovery and development.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[1][2] These reactions typically involve an oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (in Suzuki and Sonogashira couplings) or coordination and deprotonation of an amine (in Buchwald-Hartwig amination), and concluding with a reductive elimination step to yield the desired product and regenerate the palladium(0) catalyst.[3][4]

The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations and often requires optimization for specific substrates.[1] For the this compound substrate, its electron-deficient nature can influence reactivity in cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide.[5][6] This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds.

Applications

The Suzuki-Miyaura coupling of this compound allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position. This functionalization is valuable for structure-activity relationship (SAR) studies in drug discovery programs targeting kinases, G-protein coupled receptors, and other biologically relevant targets.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Microwave irradiation can significantly shorten reaction times.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)TimeYield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10012 h85
24-Methoxyphenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/Ethanol130 (MW)30 min92
33-Pyridylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DMF130 (MW)40 min78
42-Thienylboronic acidPd(dppf)Cl₂ (3)-K₃PO₄1,4-Dioxane11016 h88
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (2-5 mol%)

  • Ligand (if using Pd(OAc)₂, e.g., PPh₃) (4-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/ethanol or DMF)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, ligand (if applicable), and the base.

  • Seal the vial and purge with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent (5-10 mL) via syringe.

  • Place the vial in the microwave reactor and irradiate at the desired temperature (e.g., 130 °C) for the specified time (e.g., 30-40 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[7][8] This reaction has broad substrate scope, allowing for the coupling of a wide range of primary and secondary amines.

Applications

The Buchwald-Hartwig amination of this compound provides access to a diverse array of 6-amino-substituted imidazo[1,2-a]pyrimidines. These compounds are of significant interest in medicinal chemistry as they can act as hydrogen bond donors and acceptors, influencing their binding to biological targets.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

The following table presents illustrative conditions and yields for the Buchwald-Hartwig amination of this compound with various amines. The choice of ligand is critical for achieving high yields.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)TimeYield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene11012 h82
2MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane10016 h88
3BenzylaminePd₂(dba)₃ (2)DavePhos (3)NaOtBu1,4-Dioxane1008 h90
4n-ButylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Toluene11010 h85
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, DavePhos) (1.5-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄) (1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or sealed vial

Procedure:

  • To a Schlenk tube or sealed vial under an inert atmosphere, add the palladium catalyst and the phosphine ligand.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and the base.

  • Seal the tube or vial and heat the reaction mixture at the desired temperature (e.g., 100-110 °C) with stirring for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[3][9]

Applications

The Sonogashira coupling of this compound allows for the introduction of alkynyl moieties at the 6-position. The resulting alkynes are versatile synthetic intermediates that can be further elaborated, for example, through click chemistry or reduction to the corresponding alkanes or alkenes.

Data Presentation: Representative Sonogashira Coupling Reactions

The following table summarizes typical conditions and yields for the Sonogashira coupling of this compound with terminal alkynes.

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF80689
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPATHF65892
31-HexynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NAcetonitrile701085
4Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)Et₃NDMF80680
Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-3 mol%)

  • Copper(I) iodide (CuI) (4-5 mol%)

  • Base (e.g., triethylamine or diisopropylamine) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Schlenk flask

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent followed by the base.

  • Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Catalytic Cycles

The following diagrams, generated using Graphviz (DOT language), illustrate the general experimental workflow and the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Coupling Partner B Add Catalyst System: - Palladium Source - Ligand (optional) - Co-catalyst (optional) A->B C Add Base and Solvent B->C D Degas Reaction Mixture C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC/LC-MS) E->F G Quench Reaction F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J K Product Characterization (NMR, MS) J->K

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

suzuki_cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)L₂(Br) OA->PdII TM Transmetalation PdII->TM Ar'-B(OR)₂ PdII_Ar Ar-Pd(II)L₂(Ar') TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' RE->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

buchwald_hartwig_cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)L₂(Br) OA->PdII LC Ligand Exchange PdII->LC HNR¹R² PdII_Amine [Ar-Pd(II)L₂(HNR¹R²)]⁺ LC->PdII_Amine Deprot Deprotonation PdII_Amine->Deprot Base PdII_Amido Ar-Pd(II)L₂(NR¹R²) Deprot->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR¹R² RE->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)L₂(Br) OA->PdII TM Transmetalation PdII->TM PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) TM->PdII_Alkynyl RE Reductive Elimination PdII_Alkynyl->RE RE->Pd0 Product Ar-C≡CR RE->Product CuI CuI Alkyne R-C≡C-H Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide CuI, Base Cu_Acetylide->TM

Caption: Catalytic cycles for the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance.[1] The introduction of an amino group at the C-6 position of this scaffold via Buchwald-Hartwig amination is a critical transformation for the synthesis of diverse compound libraries for drug discovery. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine.[2] This reaction is favored for its broad substrate scope, functional group tolerance, and generally high yields, making it a powerful tool in medicinal chemistry.[2]

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 6-Bromoimidazo[1,2-a]pyrimidine with various primary and secondary amines. The protocols and data presented are based on established methodologies for structurally related heteroaryl systems and serve as a comprehensive guide for researchers in the field.

Reaction Principle

The Buchwald-Hartwig amination reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired 6-aminoimidazo[1,2-a]pyrimidine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

An unproductive side reaction that can occur is the β-hydride elimination from the palladium-amido intermediate, which leads to the formation of a hydrodehalogenated arene and an imine.[2] The choice of an appropriate ligand is crucial to minimize this side reaction and promote the desired reductive elimination.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and yields for the Buchwald-Hartwig amination of a closely related substrate, 3-bromo-6-chloroimidazo[1,2-b]pyridazine, with various amines. These conditions are expected to be a good starting point for the amination of this compound.

EntryAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃XPhosNaOtBuToluene1102494
2PyrrolidinePd₂(dba)₃XPhosNaOtBuToluene1102492
3PiperidinePd₂(dba)₃XPhosNaOtBuToluene1102495
4n-ButylaminePd₂(dba)₃XPhosNaOtBuToluene1102485
5AnilinePd₂(dba)₃XantphosCs₂CO₃Toluene1102088
64-FluoroanilinePd₂(dba)₃XantphosCs₂CO₃Toluene1102082
7BenzylaminePd₂(dba)₃XPhosNaOtBuToluene1102489

Data adapted from reactions on a structurally similar heteroaryl bromide.

Detailed Experimental Protocol

This protocol is a general procedure for the Buchwald-Hartwig amination of this compound. Optimization may be required for specific amine substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Addition of Base and Solvent: Add the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.5 equiv) to the reaction vessel, followed by the addition of anhydrous toluene.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-150 °C) with vigorous stirring. The reaction can be performed using conventional heating or microwave irradiation.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 6-aminoimidazo[1,2-a]pyrimidine.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • Many organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_post Work-up and Purification cluster_analysis Analysis A Weigh Reactants (this compound, Amine, Base) C Combine Reactants, Catalyst, Base, and Solvent under Inert Atmosphere A->C B Prepare Catalyst System (Pd Precursor + Ligand) B->C D Heat and Stir (Conventional or Microwave) C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Cool and Quench Reaction E->F Reaction Complete G Extraction and Washing F->G H Drying and Concentration G->H I Purification (Column Chromatography) H->I J Characterization of Product (NMR, MS) I->J

Caption: General workflow for the Buchwald-Hartwig amination.

Drug_Discovery_Pipeline A Scaffold Selection (Imidazo[1,2-a]pyrimidine) B Buchwald-Hartwig Amination (C-6 Functionalization) A->B C Library Synthesis (Diverse Amines) B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F Identified Hits G Preclinical Development F->G

Caption: Integration of Buchwald-Hartwig amination in a drug discovery pipeline.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Bromoimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of kinase inhibitors derived from the versatile starting material, 6-Bromoimidazo[1,2-a]pyrimidine. This scaffold is a key building block for the development of potent and selective inhibitors targeting various kinases implicated in cancer and other diseases. The protocols outlined below focus on common and effective cross-coupling reactions to generate a library of substituted imidazo[1,2-a]pyrimidine derivatives.

Introduction

The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its ability to interact with the ATP-binding site of numerous protein kinases. The bromine atom at the 6-position of this compound serves as a convenient handle for introducing a wide range of chemical diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the systematic exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

Key Synthetic Strategies

The primary strategies for the derivatization of this compound involve the formation of new carbon-carbon and carbon-nitrogen bonds at the 6-position.

  • Suzuki-Miyaura Coupling: This reaction is employed to introduce various aryl and heteroaryl groups by coupling this compound with a wide array of commercially available or synthetically accessible boronic acids or their esters.

  • Buchwald-Hartwig Amination: This method facilitates the formation of C-N bonds, allowing for the introduction of diverse primary and secondary amines, including anilines and other aminoheterocycles.

These two key reactions enable the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the reported inhibitory activities of various kinase inhibitors based on the imidazo[1,2-a]pyrimidine and related fused pyrimidine scaffolds. This data provides a reference for the potential efficacy of newly synthesized compounds derived from this compound.

Compound ID/ReferenceTarget Kinase(s)IC50 (nM)Cell Line(s)Reference
Imidazo[1,2-a]pyridine Derivative DYRK1A2600-[1]
CLK1700-[1]
Imidazo[1,2-a]pyrazine Derivative Aurora A, Aurora B250 (cell potency)-[2]
Imidazo[1,2-c]pyrimidine Derivative Syk, ZAP-70Potent Inhibition-[3]
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine c-KITNanomolar rangeGIST430, GIST430/654[4]
Imidazo[1,2-c]pyrimidin-5(6H)-one CDK2/cyclin EMicro- to submicromolar-[5]
Pyrazine-based inhibitor TRK A, B, C0.22 - 7.68MK12[1]
Pyrazine-based inhibitor SKY9.2 - 16.5-[1]
Imidazo[1,5-a]pyrazine (Acalabrutinib) BTK--[1]
Pyrazine-based inhibitor mTOR, PI3K alpha, DNA-PK< 100PC-3[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a typical microwave-assisted Suzuki-Miyaura cross-coupling reaction to synthesize 6-aryl-imidazo[1,2-a]pyrimidines.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent: Dioxane/Ethanol mixture

  • Microwave reactor

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a microwave reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Add the dioxane/ethanol solvent mixture to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for the optimized reaction time (typically 10-30 minutes), with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the desired 6-aryl-imidazo[1,2-a]pyrimidine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the synthesis of 6-(arylamino)-imidazo[1,2-a]pyrimidines.[6][7][8][9]

Materials:

  • This compound

  • Aniline or other amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents)

  • Ligand (e.g., Xantphos, 0.1 equivalents)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), Xantphos (0.1 mmol), and the base (1.5 mmol).

  • Add the anhydrous solvent to the flask.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (usually several hours to overnight), monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-imidazo[1,2-a]pyrimidine derivative.

Protocol 3: Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase. A common method is a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant Kinase

  • Kinase-specific substrate

  • ATP

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Assay buffer (typically containing MgCl₂, DTT, and a buffering agent)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well plates (white, for luminescence)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO in a separate plate.

  • In a 384-well assay plate, add a small volume of the diluted compounds. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Prepare a kinase/substrate master mix in the assay buffer.

  • Add the kinase/substrate mix to each well of the assay plate.

  • Prepare a "no kinase" control by adding the substrate mix without the enzyme to a set of wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

G General Synthetic Workflow start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination (Amine) start->buchwald product1 6-Aryl/Heteroaryl-imidazo[1,2-a]pyrimidine suzuki->product1 product2 6-Amino-imidazo[1,2-a]pyrimidine buchwald->product2 library Kinase Inhibitor Library product1->library product2->library

Caption: Synthetic workflow for generating a kinase inhibitor library.

G PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition points in the PI3K/Akt/mTOR pathway.

G Kinase Inhibition Assay Workflow A Compound Dilution B Dispense Compounds to Assay Plate A->B C Add Kinase/Substrate Mix B->C D Add ATP to Initiate Reaction C->D E Incubate D->E F Add Detection Reagent E->F G Measure Luminescence F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow for a luminescence-based kinase inhibition assay.

References

Application Notes and Protocols for 6-Bromoimidazo[1,2-a]pyrimidine in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Bromoimidazo[1,2-a]pyrimidine as a versatile pharmaceutical intermediate. Detailed protocols for key synthetic transformations and data on the biological activity of its derivatives are presented to facilitate its use in drug discovery and development programs, particularly in the oncology space.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry. Its unique chemical structure allows for facile and regioselective functionalization, making it an ideal scaffold for the synthesis of diverse compound libraries. This intermediate is particularly valuable in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment. The imidazo[1,2-a]pyrimidine core is a known pharmacophore for various kinases, including Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer.[1][2]

Key Applications

The primary application of this compound in pharmaceutical research is as a starting material for the synthesis of potent and selective kinase inhibitors. The bromine atom at the 6-position serves as a versatile handle for introducing a variety of substituents through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.

Synthesis of 6-Aryl-imidazo[1,2-a]pyrimidine Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl moieties at the 6-position. These substituents can modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds. Microwave-assisted Suzuki coupling has been shown to be an efficient method for this transformation on similar heterocyclic systems.[3]

Synthesis of 6-Amino-imidazo[1,2-a]pyrimidine Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing 6-amino-imidazo[1,2-a]pyrimidine derivatives, where the amino group can serve as a key interaction point with the target protein or as a handle for further functionalization.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established methods for Suzuki coupling on related halogenated imidazo[1,2-a]pyridines and pyrimidines.[4][5]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhosPdG2)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • To a microwave reactor vial equipped with a stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (0.05 - 0.1 equiv).

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 110-150 °C) for a designated time (e.g., 20-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-imidazo[1,2-a]pyrimidine.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Arylboronic acid - Base catalyst Add Palladium Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent irradiate Microwave Irradiation (e.g., 110-150 °C, 20-30 min) solvent->irradiate extract Extraction with Organic Solvent irradiate->extract purify Column Chromatography extract->purify product 6-Aryl-imidazo[1,2-a]pyrimidine purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is based on established procedures for the Buchwald-Hartwig amination of aryl bromides.[6][7]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos, BINAP)

  • Base (e.g., Cs₂CO₃, NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • Schlenk tube or similar reaction vessel

  • Stir bar

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (0.02 - 0.05 equiv) and the ligand (0.04 - 0.1 equiv).

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add this compound (1.0 equiv), the amine (1.2 equiv), and the base (1.4 equiv).

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-110 °C) with stirring for the required time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 6-amino-imidazo[1,2-a]pyrimidine.

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)L_n pd2_complex L_nPd(II)(Ar)(Br) pd0->pd2_complex 1 oxidative_addition Oxidative Addition (Ar-Br) amine_complex [L_nPd(II)(Ar)(NHR₂)]⁺Br⁻ pd2_complex->amine_complex 2 ligand_exchange Ligand Exchange (R₂NH) amido_complex L_nPd(II)(Ar)(NR₂) amine_complex->amido_complex 3 deprotonation Deprotonation (Base) amido_complex->pd0 4 Ar-NR₂ reductive_elimination Reductive Elimination

Caption: Buchwald-Hartwig Amination Cycle.

Data Presentation

The following tables summarize quantitative data for representative derivatives of this compound.

Table 1: Suzuki-Miyaura Coupling of 6-Bromo-Substituted Imidazo[1,2-a]pyridines/pyrimidines
EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (min)Yield (%)Reference
14-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1502092[4]
23-Formylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OMW-61[4]
33-Acetylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OMW-70[4]
44-Nitrophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH--51[5]
Table 2: Anticancer Activity of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Target KinaseReference
8 HeLa (Cervical)0.34-[8]
8 MDA-MB-231 (Breast)0.32-[8]
12 MDA-MB-231 (Breast)0.29-[8]
13k HCC827 (Lung)0.09PI3Kα[9]
13k A549 (Lung)0.14PI3Kα[9]
13k MCF-7 (Breast)0.43PI3Kα[9]
LB-1 HCT116 (Colon)0.92CDK9 (IC₅₀ = 9.22 nM)[1]
1d HCT116 (Colon)-CDK9 (IC₅₀ = 0.18 µM)[10]

Signaling Pathway

Derivatives of this compound have shown significant activity as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of the CDK signaling pathway is a hallmark of many cancers.

CDK Signaling Pathway in Cancer

G cluster_growth_factors Growth Factors cluster_cyclins_cdks Cell Cycle Progression cluster_inhibitors Inhibition GF Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GF->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylation CyclinD_CDK46->Rb CyclinE_CDK2 Cyclin E / CDK2 CyclinA_CDK2 Cyclin A / CDK2 CyclinE_CDK2->CyclinA_CDK2 G1/S Transition CyclinB_CDK1 Cyclin B / CDK1 CyclinA_CDK2->CyclinB_CDK1 S/G2/M Progression E2F E2F Rb->E2F E2F->CyclinE_CDK2 Transcription p16 p16INK4a p16->CyclinD_CDK46 Imidazo_pyrimidine Imidazo[1,2-a]pyrimidine Derivatives Imidazo_pyrimidine->CyclinD_CDK46 Imidazo_pyrimidine->CyclinE_CDK2

Caption: CDK Signaling Pathway Inhibition.

References

Application Notes and Protocols for the Functionalization of 6-Bromoimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of 6-bromoimidazo[1,2-a]pyrimidine, a key heterocyclic scaffold in medicinal chemistry. The following palladium-catalyzed cross-coupling reactions are covered, offering versatile methods for the synthesis of novel derivatives with potential therapeutic applications.

Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-imidazo[1,2-a]pyrimidines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, enabling the introduction of a variety of aryl and heteroaryl substituents at the 6-position of the imidazo[1,2-a]pyrimidine core. Microwave-assisted protocols can significantly accelerate these reactions.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

While specific data for this compound is limited in readily available literature, the following table is based on analogous reactions with 6-halogenoimidazo[1,2-a]pyridines, which are expected to exhibit similar reactivity.

EntryArylboronic AcidProductCatalyst SystemBaseSolventTime (min)Yield (%)
14-Methoxyphenylboronic acid6-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidinePd(PPh₃)₄K₂CO₃Dioxane/EtOH7583
24-(Methylthio)phenylboronic acid6-(4-(Methylthio)phenyl)imidazo[1,2-a]pyrimidinePd(PPh₃)₄K₂CO₃Dioxane/EtOH7582
3Pyridin-3-ylboronic acid6-(Pyridin-3-yl)imidazo[1,2-a]pyrimidinePd(PPh₃)₄K₂CO₃Dioxane/EtOH7578
44-(Trifluoromethyl)phenylboronic acid6-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidinePd(PPh₃)₄K₂CO₃Dioxane/EtOH7572
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar heterocyclic systems and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dioxane/Ethanol (4:1 mixture)

  • Microwave reaction vial

  • Magnetic stirrer

Procedure:

  • To a microwave reaction vial, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the dioxane/ethanol solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 75 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-imidazo[1,2-a]pyrimidine.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Arylboronic acid - Pd(PPh3)4 - K2CO3 solvent Add Dioxane/EtOH reagents->solvent mw_irrad Irradiate at 150°C for 75 min solvent->mw_irrad Seal vial extraction Dilute with EtOAc, wash with H2O and brine mw_irrad->extraction Cool to RT drying Dry over Na2SO4, filter, and concentrate extraction->drying purification Column Chromatography drying->purification product 6-Aryl-imidazo[1,2-a]pyrimidine purification->product Isolate Product

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination for the Synthesis of 6-Amino-imidazo[1,2-a]pyrimidines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

The following table presents generalized conditions and expected yields based on the known reactivity of aryl bromides in Buchwald-Hartwig aminations.[1][2][3]

EntryAmineProductCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
1Morpholine6-(Morpholin-4-yl)imidazo[1,2-a]pyrimidinePd₂(dba)₃ / XPhosNaOtBuToluene100-11070-90
2Aniline6-(Phenylamino)imidazo[1,2-a]pyrimidinePd(OAc)₂ / BINAPCs₂CO₃Dioxane10065-85
3Benzylamine6-(Benzylamino)imidazo[1,2-a]pyrimidinePd₂(dba)₃ / BrettPhosK₃PO₄tert-Amyl alcohol11075-95
4Pyrrolidine6-(Pyrrolidin-1-yl)imidazo[1,2-a]pyrimidinePd(OAc)₂ / RuPhosLiHMDSTHF8070-90
Experimental Protocol: General Buchwald-Hartwig Amination

This is a general procedure and should be optimized for the specific amine and catalyst/ligand system.[1][2][3]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Pathway pd0 Pd(0)Ln oxidative_addition Pd(II) Complex pd0->oxidative_addition Oxidative Addition aryl_halide This compound aryl_halide->oxidative_addition amine R2NH amine_coordination Amine Coordination & Deprotonation amine->amine_coordination base Base base->amine_coordination product 6-Amino-imidazo[1,2-a]pyrimidine oxidative_addition->amine_coordination reductive_elimination Reductive Elimination amine_coordination->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration reductive_elimination->product

Buchwald-Hartwig Catalytic Cycle

Sonogashira Coupling for the Synthesis of 6-Alkynyl-imidazo[1,2-a]pyrimidines

The Sonogashira coupling provides a direct method for the introduction of terminal alkynes at the 6-position, creating versatile intermediates for further transformations such as click chemistry or cyclization reactions.

Data Presentation: Representative Sonogashira Coupling Reactions

The following table outlines typical conditions for the Sonogashira coupling of aryl bromides, which are applicable to this compound.[4][5][6]

| Entry | Terminal Alkyne | Product | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | 6-(Phenylethynyl)imidazo[1,2-a]pyrimidine | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp. | 80-95 | | 2 | Trimethylsilylacetylene | 6-((Trimethylsilyl)ethynyl)imidazo[1,2-a]pyrimidine | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 60 °C | 75-90 | | 3 | Propargyl alcohol | 3-(Imidazo[1,2-a]pyrimidin-6-yl)prop-2-yn-1-ol | PdCl₂(dppf) | CuI | Et₃N | Acetonitrile | 80 °C | 70-85 | | 4 | 1-Hexyne | 6-(Hex-1-yn-1-yl)imidazo[1,2-a]pyrimidine | Pd(OAc)₂ / SPhos | CuI | K₂CO₃ | Dioxane | 100 °C | 65-80 |

Experimental Protocol: General Sonogashira Coupling

This protocol provides a general framework for the Sonogashira coupling of this compound.[4][5][6]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Base (e.g., triethylamine (Et₃N), 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent and the base via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the 6-alkynyl-imidazo[1,2-a]pyrimidine.

Sonogashira_Experimental_Workflow start Start setup Combine Reactants: - this compound - Pd Catalyst - CuI start->setup inert Evacuate and Backfill with Inert Gas (x3) setup->inert add_solvents Add Anhydrous Solvent and Base inert->add_solvents add_alkyne Add Terminal Alkyne add_solvents->add_alkyne react Stir at Appropriate Temperature add_alkyne->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Workup: - Dilute - Wash with NH4Cl(aq) and Brine monitor->workup Reaction Complete purify Dry, Concentrate, and Purify by Chromatography workup->purify end 6-Alkynyl-imidazo[1,2-a]pyrimidine purify->end

Sonogashira Coupling Experimental Workflow

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 6-Substituted Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The development of efficient and rapid synthetic methods is crucial for the exploration of this chemical space in drug discovery programs. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. This document provides detailed protocols and application notes for the microwave-assisted synthesis of 6-substituted imidazo[1,2-a]pyrimidines, a key scaffold in numerous biologically active molecules.

Synthesis Overview

The primary synthetic route to the imidazo[1,2-a]pyrimidine core involves the condensation reaction between a 2-aminopyrimidine derivative and an α-haloketone. Microwave irradiation dramatically accelerates this process, often reducing reaction times from hours or days to mere minutes.[3] The general reaction scheme is as follows:

A 2-aminopyrimidine reacts with an α-bromoketone under microwave irradiation to yield the corresponding imidazo[1,2-a]pyrimidine. The substituent at the 6-position of the final product is determined by the substituent on the starting 2-aminopyrimidine.

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of 6-Substituted Imidazo[1,2-a]pyrimidines

This protocol is a generalized procedure based on common methodologies for the synthesis of related imidazo-fused heterocycles under microwave irradiation.[4][5][6]

Materials:

  • Substituted 2-aminopyrimidine (1.0 mmol)

  • Appropriate α-bromoacetophenone (1.0 mmol)

  • Solvent (e.g., Ethanol, DMF, or a green solvent like lemon juice)[4]

  • Microwave reactor vials (10 mL)

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial, add the 6-substituted 2-aminopyrimidine (1.0 mmol) and the desired α-bromoacetophenone (1.0 mmol).

  • Add the chosen solvent (3-5 mL) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature (typically between 80-160°C) for a specified time (usually 10-30 minutes).[5][6] The reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction vial to room temperature.

  • The reaction mixture is then poured into ice-cold water, and the resulting precipitate is collected by filtration.[4]

  • The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for the microwave-assisted synthesis of various substituted imidazo[1,2-a]pyridines and pyrimidines, which can be extrapolated for the synthesis of 6-substituted imidazo[1,2-a]pyrimidines.

Table 1: Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones [5]

EntryR group on α-bromoacetophenoneTemperature (°C)Time (min)Yield (%)
1Phenyl1602085
24-Methylphenyl1602082
34-Methoxyphenyl1602088
44-Chlorophenyl1602090
54-Bromophenyl1602092

Table 2: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines [4]

EntryAromatic KetonePower (W)Temperature (°C)Time (min)Yield (%)
1Acetophenone400851092
24-Methylacetophenone400851290
34-Methoxyacetophenone400851588
44-Chloroacetophenone40085895
54-Bromoacetophenone40085796

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 6-substituted imidazo[1,2-a]pyrimidines.

G cluster_prep Reaction Preparation cluster_synthesis Microwave Synthesis cluster_workup Work-up and Purification reagents Combine 2-aminopyrimidine and α-bromoketone in vial add_solvent Add Solvent reagents->add_solvent seal_vial Seal Reaction Vial add_solvent->seal_vial mw_irradiation Microwave Irradiation (80-160°C, 10-30 min) seal_vial->mw_irradiation cooling Cool to Room Temperature mw_irradiation->cooling precipitation Precipitate in Ice Water cooling->precipitation filtration Filter Solid Product precipitation->filtration purification Recrystallization or Column Chromatography filtration->purification final_product 6-Substituted Imidazo[1,2-a]pyrimidine purification->final_product Characterization (NMR, MS) G compound 6-Substituted Imidazo[1,2-a]pyrimidine mitochondria Mitochondria compound->mitochondria Induces stress caspase8 Caspase-8 Activation compound->caspase8 Potential direct/indirect activation cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application of 6-Bromoimidazo[1,2-a]pyrimidine in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoimidazo[1,2-a]pyrimidine is a key heterocyclic building block in medicinal chemistry, particularly in the development of novel anti-cancer therapeutics. Its fused bicyclic structure serves as a versatile scaffold for the synthesis of compounds that can modulate various signaling pathways implicated in tumorigenesis and cancer progression. The bromine atom at the 6-position provides a reactive handle for introducing diverse substituents through cross-coupling reactions, enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies. Researchers have successfully utilized this compound and its derivatives to design potent inhibitors of key oncogenic targets, including protein kinases.[1] This document provides an overview of the applications of imidazo[1,2-a]pyrimidine derivatives in cancer research, with a focus on their mechanism of action, quantitative anti-proliferative data, and detailed experimental protocols.

Data Presentation: Anti-proliferative Activity of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the in vitro anti-proliferative activity (IC50 values) of various imidazo[1,2-a]pyrimidine and structurally related imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Imine and Amine Bearing Imidazo[1,2-a]pyrimidine Derivatives [2]

CompoundCell LineIC50 (µM)
3d MCF-7 (Breast Cancer)43.4
MDA-MB-231 (Breast Cancer)35.9
HUVEC (Healthy Endothelial)71.4
4d MCF-7 (Breast Cancer)39.0
MDA-MB-231 (Breast Cancer)35.1
HUVEC (Healthy Endothelial)57.0

Table 2: Cytotoxicity of Novel Imidazo[1,2-a]pyridine Derivatives [3]

CompoundCell LineIC50 (µM)
IP-5 HCC1937 (Breast Cancer)45
IP-6 HCC1937 (Breast Cancer)47.7
IP-7 HCC1937 (Breast Cancer)79.6

Table 3: Anti-proliferative Activity of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives [4]

CompoundCell LineIC50 (µM)
13k H460 (Lung Cancer)0.11
A549 (Lung Cancer)0.12
HCC827 (Lung Cancer)0.09
HCT116 (Colon Cancer)0.13
SW480 (Colon Cancer)0.43
U87 (Glioblastoma)0.13
BxPC-3 (Pancreatic Cancer)0.10

Table 4: Kinase Inhibitory Activity of Compound 13k [4]

KinaseIC50 (nM)
PI3Kα1.94

Signaling Pathways and Mechanism of Action

Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been shown to exert their anti-cancer effects through the modulation of several critical signaling pathways. A common mechanism involves the inhibition of protein kinases, leading to downstream effects on cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many cancers.[4] Several imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have been identified as potent inhibitors of this pathway.[4] For example, compound 13k was shown to be a potent inhibitor of PI3Kα.[4] Inhibition of this pathway leads to reduced phosphorylation of downstream effectors such as Akt and mTOR, ultimately resulting in decreased cell proliferation and survival.[4]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell Proliferation & Survival Cell Proliferation & Survival mTORC1->Cell Proliferation & Survival Imidazo[1,2-a]pyrimidine Derivative Imidazo[1,2-a]pyrimidine Derivative Imidazo[1,2-a]pyrimidine Derivative->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyrimidine derivatives.

Induction of Apoptosis

Many imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the activation of caspases and subsequent cell death.[2] Some compounds have also been shown to induce apoptosis through a p53-dependent mechanism, leading to the upregulation of p21.[3]

Apoptosis_Pathway Imidazo[1,2-a]pyrimidine Derivative Imidazo[1,2-a]pyrimidine Derivative p53 p53 Imidazo[1,2-a]pyrimidine Derivative->p53 Activation Bax Bax Imidazo[1,2-a]pyrimidine Derivative->Bax Upregulation Bcl-2 Bcl-2 Imidazo[1,2-a]pyrimidine Derivative->Bcl-2 Downregulation p53->Bax Upregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade Activation Apoptosis Apoptosis Caspase Cascade->Apoptosis

Caption: Induction of apoptosis by imidazo[1,2-a]pyrimidine derivatives.

Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is used to assess the cytotoxic effects of imidazo[1,2-a]pyrimidine derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCC1937)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • 96-well plates

  • This compound-derived compounds

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the overnight medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell proliferation assay.

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation levels of proteins in key signaling pathways.

Materials:

  • Cancer cells treated with imidazo[1,2-a]pyrimidine derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse treated and control cells with RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature protein lysates by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of imidazo[1,2-a]pyrimidine derivatives on cell cycle distribution.

Materials:

  • Cancer cells treated with imidazo[1,2-a]pyrimidine derivatives

  • PBS

  • 70% cold ethanol

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest treated and control cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in cancer research. The resulting imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis. The experimental protocols provided herein offer a foundation for researchers to further explore the anti-cancer properties of novel compounds derived from the this compound scaffold. Continued investigation in this area is warranted to develop more effective and selective cancer therapeutics.

References

Application Notes and Protocols: The Use of 6-Bromoimidazo[1,2-a]pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoimidazo[1,2-a]pyrimidine is a versatile heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique structural features and synthetic tractability make it a valuable building block for the development of novel therapeutic agents. This bicyclic system, containing a bridgehead nitrogen atom, is a bioisostere of purine and has been identified as a privileged structure in drug discovery. Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, anticancer, and antimicrobial effects. The bromine atom at the 6-position serves as a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key Applications in Medicinal Chemistry

The this compound core is a key constituent in the design of various bioactive molecules. Its derivatives have been investigated for several therapeutic applications:

  • Kinase Inhibitors: The imidazo[1,2-a]pyrimidine scaffold is a well-established ATP-competitive hinge-binding motif. By modifying the substituents on the core, researchers have developed potent and selective inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.

  • Anticancer Agents: Many derivatives have exhibited significant cytotoxic activity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Wnt/β-catenin and PI3K/Akt pathways.

  • Antimicrobial Agents: The scaffold has also been explored for the development of novel antibacterial and antifungal agents, offering potential solutions to the growing problem of antimicrobial resistance.

Data Presentation: Biological Activities of Imidazo[1,2-a]pyrimidine Derivatives

The following tables summarize the quantitative biological data for representative imidazo[1,2-a]pyrimidine derivatives in key therapeutic areas.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Target/PathwayReference
IAP-1 SW480 (Colon Cancer)12.5Wnt/β-catenin Signaling[1]
IAP-2 HCT-116 (Colon Cancer)15.2Wnt/β-catenin Signaling[1]
IAP-3 DLD-1 (Colon Cancer)20.1Wnt/β-catenin Signaling[1]

Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
AMP-1 Staphylococcus aureus12.5[2]
AMP-2 Bacillus subtilis25[2]
AMP-3 Escherichia coli50[2]
AMP-4 Pseudomonas aeruginosa100[2]

Experimental Protocols

Detailed methodologies for the synthesis of bioactive derivatives starting from this compound and the subsequent biological evaluation are provided below.

Protocol 1: Synthesis of 6-Aryl-imidazo[1,2-a]pyrimidines via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 6-position of the imidazo[1,2-a]pyrimidine core. This reaction is a cornerstone for creating chemical diversity from the 6-bromo precursor.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Ethanol

  • Microwave reactor vials

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add a 4:1 mixture of 1,4-dioxane and ethanol to the vial to achieve a final concentration of the limiting reagent of approximately 0.1 M.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-aryl-imidazo[1,2-a]pyrimidine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment - MTT Assay

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., SW480, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized imidazo[1,2-a]pyrimidine derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for another 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or appropriate broth for the tested microorganism

  • Synthesized imidazo[1,2-a]pyrimidine derivatives

  • DMSO

  • 96-well microplates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic)

  • Negative control (broth only)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well microplate.

  • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the microbial inoculum to each well containing the diluted compounds.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

G cluster_synthesis Synthetic Workflow cluster_application Medicinal Chemistry Applications start This compound reaction Suzuki-Miyaura Cross-Coupling start->reaction reagents Arylboronic Acid Pd(OAc)2, PPh3, K2CO3 reagents->reaction product 6-Aryl-imidazo[1,2-a]pyrimidine Derivatives reaction->product kinase Kinase Inhibitors product->kinase anticancer Anticancer Agents product->anticancer antimicrobial Antimicrobial Agents product->antimicrobial

Caption: Synthetic workflow for derivatization and key applications.

G cluster_pathway Inhibition of Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled APC_Axin APC/Axin Complex Dishevelled->APC_Axin inhibition GSK3b GSK-3β beta_catenin β-catenin APC_Axin->beta_catenin degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activation Target_Genes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Target_Genes transcription IAP Imidazo[1,2-a]pyrimidine Derivative IAP->beta_catenin stabilization inhibition

Caption: Proposed mechanism of Wnt/β-catenin pathway inhibition.

G cluster_pathway Inhibition of PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activation PIP3 PIP3 PI3K->PIP3 phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activation mTOR mTOR Akt->mTOR activation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth IAP Imidazo[1,2-a]pyrimidine Derivative IAP->PI3K inhibition

Caption: Proposed mechanism of PI3K/Akt pathway inhibition.

References

Application Notes and Protocols for the Derivatization of 6-Bromoimidazo[1,2-a]pyrimidine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical modification of 6-bromoimidazo[1,2-a]pyrimidine, a versatile scaffold for the development of biologically active compounds. The imidazo[1,2-a]pyrimidine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including as kinase inhibitors, and antimicrobial agents.[1][2][3][4] The bromine atom at the 6-position serves as a convenient handle for introducing molecular diversity through various cross-coupling reactions.

Overview of Derivatization Strategies

The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These methods allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents.

  • Suzuki-Miyaura Coupling: This reaction couples the this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. It is a robust and widely used method for creating biaryl and heteroaryl structures.[5][6]

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between the this compound and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[7][8] This is an effective method for synthesizing alkynyl-substituted imidazopyrimidines.

A general workflow for the derivatization and screening process is outlined below.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening start This compound reaction Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) start->reaction purification Purification & Characterization reaction->purification derivatives Library of Derivatives assay Biological Assays (e.g., Kinase, Antimicrobial) derivatives->assay Screening Library purification->derivatives data Data Analysis (IC50, MIC) assay->data sar Structure-Activity Relationship (SAR) data->sar hit Hit Identification sar->hit G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R2-B(OR)2 pd_r2 R1-Pd(II)L2-R2 transmetalation->pd_r2 reductive_elimination Reductive Elimination pd_r2->reductive_elimination reductive_elimination->pd0 R1-R2 product 6-Aryl/Heteroaryl-imidazo[1,2-a]pyrimidine (R1-R2) reductive_elimination->product r1_x This compound (R1-X) r1_x->oxidative_addition r2_b Boronic Acid (R2-B(OR)2) r2_b->transmetalation G cluster_pathway Simplified c-KIT Signaling Pathway ligand Stem Cell Factor (SCF) ckit c-KIT Receptor Tyrosine Kinase ligand->ckit dimerization Dimerization & Autophosphorylation ckit->dimerization pi3k PI3K/Akt Pathway dimerization->pi3k ras RAS/MAPK Pathway dimerization->ras stat JAK/STAT Pathway dimerization->stat proliferation Cell Proliferation, Survival, Differentiation pi3k->proliferation apoptosis Inhibition of Apoptosis pi3k->apoptosis ras->proliferation stat->proliferation inhibitor Imidazo[1,2-a]pyrimidine Derivative inhibitor->ckit Inhibition

References

Application Notes and Protocols for C-N Bond Formation with 6-Bromoimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized experimental protocols for the formation of carbon-nitrogen (C-N) bonds using 6-bromoimidazo[1,2-a]pyrimidine as a key building block. The imidazo[1,2-a]pyrimidine scaffold is of significant interest in medicinal chemistry, with derivatives showing promise as inhibitors of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

The following sections detail common catalytic methods for C-N bond formation, provide generalized experimental protocols, and present a visualization of a relevant biological signaling pathway.

Introduction to C-N Bond Formation on Imidazo[1,2-a]pyrimidines

The introduction of nitrogen-containing substituents onto the imidazo[1,2-a]pyrimidine core is a crucial step in the synthesis of diverse compound libraries for drug discovery. The most prevalent and effective methods for forging C-N bonds on such heteroaromatic systems are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. These cross-coupling reactions allow for the versatile introduction of a wide range of primary and secondary amines, including alkylamines, anilines, and various nitrogen-containing heterocycles.

The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is critical for achieving high yields and purity. The following protocols are based on established methods for C-N cross-coupling on related heterocyclic systems and serve as a starting point for the development of specific procedures for this compound.

Data Presentation: Reaction Components for C-N Cross-Coupling

The tables below summarize typical components and conditions for Buchwald-Hartwig and Ullmann C-N coupling reactions. It is important to note that optimal conditions for this compound may vary and require experimental optimization.

Table 1: Typical Conditions for Buchwald-Hartwig Amination

ComponentExamplesTypical Molar Ratio/ConcentrationNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-IPr, Buchwald Precatalysts (e.g., G3 XPhos)1-5 mol%Precatalysts can offer improved stability and reproducibility.
Ligand XPhos, RuPhos, BrettPhos, DavePhos, BINAP1.2 - 2.5 eq. relative to PdBulky, electron-rich phosphine ligands are often most effective.
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄, LiHMDS1.5 - 2.5 eq.The choice of base is crucial and depends on the amine and substrate.
Solvent Toluene, Dioxane, THF0.1 - 0.5 MAnhydrous and degassed solvents are essential for optimal results.
Temperature 80 - 120 °CReaction temperature may need to be optimized for specific substrates.
Amine Primary & Secondary Alkylamines, Arylamines, Heterocyclic Amines1.1 - 1.5 eq.

Table 2: Typical Conditions for Ullmann Condensation

ComponentExamplesTypical Molar Ratio/ConcentrationNotes
Copper Catalyst CuI, Cu₂O, Cu(OAc)₂5-20 mol%Cu(I) salts are most commonly used.
Ligand L-proline, DMEDA, 1,10-Phenanthroline10-40 mol%Ligands can significantly improve reaction rates and yields.
Base K₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0 eq.Inorganic bases are typically used.
Solvent DMF, DMSO, NMP, Dioxane0.2 - 1.0 MHigh-boiling polar aprotic solvents are common.
Temperature 100 - 160 °CHigher temperatures are often required compared to Pd-catalyzed reactions.
Amine Primary & Secondary Alkylamines, Arylamines, N-Heterocycles1.2 - 2.0 eq.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures for C-N cross-coupling reactions on heteroaryl bromides. These should be considered as a starting point, and optimization of reaction parameters (catalyst, ligand, base, solvent, temperature, and reaction time) will likely be necessary to achieve optimal results for this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed C-N cross-coupling of an amine with this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add the base (e.g., NaOtBu, 1.5 equiv.) to the reaction vessel.

  • Add the amine (1.2 equiv.) to the mixture.

  • Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 6-aminoimidazo[1,2-a]pyrimidine.

Protocol 2: General Procedure for Ullmann Condensation

This protocol provides a general method for the copper-catalyzed C-N cross-coupling of an amine with this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Reaction vial with a screw cap

  • Magnetic stir bar

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 equiv.), CuI (10 mol%), the ligand (e.g., L-proline, 20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the amine (1.5 equiv.) to the vial.

  • Add the anhydrous solvent (to achieve a concentration of 0.5-1.0 M).

  • Seal the vial tightly and heat the reaction mixture to 110-140 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted 6-aminoimidazo[1,2-a]pyrimidine.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the C-N cross-coupling reactions described above.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reactants: - this compound - Amine - Base catalyst Add Catalyst System: - Pd or Cu Source - Ligand reagents->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent heating Heat and Stir under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization: - NMR - MS - etc. purify->characterize

A generalized workflow for C-N cross-coupling reactions.
PI3K/AKT/mTOR Signaling Pathway

Imidazo[1,2-a]pyrimidine derivatives have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently hyperactivated in various cancers. The diagram below illustrates the key components of this pathway and the point of inhibition by imidazo[1,2-a]pyrimidine derivatives.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Activation ImidazoPy Imidazo[1,2-a]pyrimidine Derivative ImidazoPy->PI3K Inhibition

Application Notes and Protocols for the Solid-Phase Synthesis of Imidazo[1,2-a]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis of diverse imidazo[1,2-a]pyrimidine libraries. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including but not limited to, kinase inhibition and modulation of GABA-A receptors. Solid-phase organic synthesis (SPOS) offers a streamlined approach for the generation of large numbers of these compounds for high-throughput screening and drug discovery programs.

Introduction

Imidazo[1,2-a]pyrimidines are a class of nitrogen-fused heterocyclic compounds that have garnered significant interest in the pharmaceutical industry. Their structural similarity to purines allows them to interact with a variety of biological targets.[1] Members of this class have shown potential as anti-cancer, anti-inflammatory, antiviral, and anxiolytic agents.[2][3] The solid-phase synthesis approach detailed herein facilitates the rapid generation of a library of analogs with diverse substitution patterns, which is crucial for structure-activity relationship (SAR) studies.[1]

The described protocol utilizes a Rink amide resin, which allows for the assembly of the imidazo[1,2-a]pyrimidine core on the solid support, followed by cleavage to yield the final products as carboxamides.[4] This method is amenable to automation and parallel synthesis, enabling the efficient production of compound libraries.

Experimental Protocols

This section details the step-by-step procedures for the solid-phase synthesis of an imidazo[1,2-a]pyrimidine library.

Materials and Reagents
  • Rink Amide resin (0.5 - 1.0 mmol/g loading capacity)

  • 3-Iodobenzoic acid

  • TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Piperidine

  • Tributyl(1-ethoxyvinyl)tin

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • AsPh₃ (Triphenylarsine)

  • 1,4-Dioxane

  • NBS (N-Bromosuccinimide)

  • THF (Tetrahydrofuran)

  • Substituted 2-aminopyrimidines

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Water

Protocol 1: Loading of 3-Iodobenzoic Acid onto Rink Amide Resin
  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 30 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF, DCM, and then DMF again.

  • Coupling Reaction: In a separate flask, dissolve 3-iodobenzoic acid (4 eq.), TBTU (4 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and stir for 5 minutes.

  • Resin Addition: Add the activated acid solution to the deprotected resin and shake at room temperature for 12 hours.

  • Washing: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Synthesis of Resin-Bound α-Bromoketone
  • Stille Coupling: To the resin from Protocol 1, add a solution of tributyl(1-ethoxyvinyl)tin (2 eq.), Pd₂(dba)₃ (0.05 eq.), and AsPh₃ (0.4 eq.) in 1,4-dioxane. Heat the mixture at 50°C for 24 hours. Repeat this step to ensure complete reaction.

  • Washing: Wash the resin with 1,4-dioxane, DCM, and THF.

  • Bromination: Suspend the resin in a 4:1 mixture of THF and water. Add NBS (2.5 eq.) and stir at room temperature for 1 hour.

  • Washing: Wash the resin with THF, DCM, and methanol, then dry under vacuum.

Protocol 3: Formation of the Imidazo[1,2-a]pyrimidine Core
  • Cyclization: To the resin-bound α-bromoketone, add a solution of the desired 2-aminopyrimidine derivative (6 eq.) in DMF.

  • Reaction: Shake the mixture at room temperature for 72 hours.

  • Washing: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Protocol 4: Cleavage and Purification
  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage Reaction: Treat the resin with the cleavage cocktail for 2 hours at room temperature.

  • Product Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure.

  • Purification: Precipitate the crude product by adding cold diethyl ether. Purify the product by flash chromatography or preparative HPLC.

Data Presentation

The following table summarizes the yields for a representative set of imidazo[1,2-a]pyrimidines synthesized using the solid-phase protocol described above.[4]

Entry2-Aminopyrimidine DerivativeProductYield (%)
12-Aminopyrimidine2-(3-(Aminocarbonyl)phenyl)imidazo[1,2-a]pyrimidine65
22-Amino-4,6-dimethylpyrimidine2-(3-(Aminocarbonyl)phenyl)-5,7-dimethylimidazo[1,2-a]pyrimidine72

Visualizations

Experimental Workflow

G Solid-Phase Synthesis Workflow of Imidazo[1,2-a]pyrimidine Libraries A Rink Amide Resin B Fmoc Deprotection (20% Piperidine/DMF) A->B C Coupling with 3-Iodobenzoic Acid B->C D Resin-Bound Iodobenzoate C->D E Stille Coupling (Tributyl(1-ethoxyvinyl)tin, Pd catalyst) D->E F Resin-Bound Enol Ether E->F G Bromination (NBS) F->G H Resin-Bound α-Bromoketone G->H I Cyclization with 2-Aminopyrimidines H->I J Resin-Bound Imidazo[1,2-a]pyrimidine I->J K Cleavage from Resin (TFA Cocktail) J->K L Crude Product K->L M Purification L->M N Imidazo[1,2-a]pyrimidine Library M->N

Caption: Workflow for solid-phase synthesis.

Signaling Pathways

Imidazo[1,2-a]pyrimidines have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5][6] They have also been shown to act as positive allosteric modulators of the GABA-A receptor, a key target for anxiolytic drugs.[7][8]

G Target Signaling Pathways of Imidazo[1,2-a]pyrimidines cluster_0 PI3K/Akt/mTOR Pathway cluster_1 GABA-A Receptor Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazo_PI3K Imidazo[1,2-a]pyrimidine Imidazo_PI3K->PI3K inhibits GABA GABA GABA_A_Receptor GABA-A Receptor (Ion Channel) GABA->GABA_A_Receptor binds Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Imidazo_GABA Imidazo[1,2-a]pyrimidine (PAM) Imidazo_GABA->GABA_A_Receptor positively modulates

Caption: Imidazo[1,2-a]pyrimidine target pathways.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 6-Bromoimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 6-bromoimidazo[1,2-a]pyrimidine. Our aim is to facilitate the efficient synthesis of 6-arylated imidazo[1,2-a]pyrimidine derivatives, which are key scaffolds in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when performing Suzuki coupling with this compound?

A1: The primary challenges stem from the inherent properties of the imidazo[1,2-a]pyrimidine core, a nitrogen-rich heterocycle. These challenges include:

  • Catalyst Poisoning: The Lewis basic nitrogen atoms in the heterocyclic ring can coordinate to the palladium catalyst, leading to its deactivation and consequently, low product yields.

  • Protodeboronation: This is an undesired side reaction involving the cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom. This is particularly prevalent with electron-deficient heteroaryl boronic acids.[1]

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The presence of oxygen can promote the homocoupling of boronic acids.

  • Dehalogenation: The bromo-substituent on the imidazo[1,2-a]pyrimidine can be replaced by a hydrogen atom, leading to the formation of the parent imidazo[1,2-a]pyrimidine. This side reaction consumes the starting material and reduces the yield of the desired product.[2]

  • Poor Solubility: The starting materials or the catalyst system may have poor solubility in common organic solvents, which can impede the reaction rate and overall yield.

Q2: How can I minimize catalyst poisoning?

A2: To mitigate catalyst poisoning, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species and sterically hinder the coordination of the nitrogen heterocycle to the palladium center.

  • Use of Pre-catalysts: Utilizing pre-formed palladium pre-catalysts can ensure a more efficient initiation of the catalytic cycle.

  • Slow Addition: A slow addition of the this compound to the reaction mixture can help maintain a low concentration of the potential catalyst poison, thereby reducing its inhibitory effect.

Q3: What are the best practices to avoid protodeboronation?

A3: Protodeboronation can be minimized by:

  • Using Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[1]

  • Anhydrous Conditions: Running the reaction under strictly anhydrous conditions can suppress protodeboronation, as water can act as a proton source.

  • Choice of Base: Using a non-aqueous base or minimizing the amount of water when using aqueous bases can be beneficial.

  • Reaction Temperature and Time: Conducting the reaction at the lowest effective temperature and for the shortest possible time can favor the desired cross-coupling over the undesired protodeboronation.

Q4: How can I suppress the formation of homocoupling byproducts?

A4: To reduce homocoupling, the following measures are effective:

  • Thorough Degassing: It is critical to remove dissolved oxygen from the reaction mixture, as oxygen promotes the homocoupling of boronic acids. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Control of Reaction Conditions: The choice of catalyst, ligand, and base can influence the relative rates of cross-coupling versus homocoupling. Screening different conditions can help identify an optimal system for your specific substrates.

  • Purity of Reagents: Ensure the high purity of the boronic acid, as impurities can sometimes promote homocoupling.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Conversion Catalyst poisoning by the nitrogen heterocycle.- Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).- Employ a palladium pre-catalyst.- Try slow addition of the this compound.
Inactive catalyst.- Ensure the palladium source is active; if using a Pd(II) source, it needs to be reduced in situ to Pd(0).- Thoroughly degas the reaction mixture to prevent catalyst oxidation.
Poor solubility of starting materials.- Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/ethanol, DMF).- Increase the reaction temperature.
Suboptimal base.- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of base can be critical.
Significant Protodeboronation Unstable boronic acid.- Switch to a more stable boronic ester (e.g., pinacol or MIDA ester).[1]- Use fresh, high-purity boronic acid.
Presence of protic sources.- Use anhydrous solvents and reagents.- Minimize water content if an aqueous base is necessary.
High reaction temperature or long reaction time.- Optimize the reaction to run at a lower temperature for a shorter duration.
Formation of Homocoupling Byproduct Presence of oxygen.- Ensure thorough degassing of the reaction mixture (e.g., argon bubbling, freeze-pump-thaw cycles).[3]
Inappropriate catalyst system.- Screen different palladium catalysts and ligands.
High concentration of boronic acid.- Consider slow addition of the boronic acid to the reaction mixture.
Dehalogenation of Starting Material Formation of a palladium-hydride (Pd-H) species.- Use aprotic solvents like dioxane, THF, or toluene.[4]- Optimize the base; sometimes a weaker base can reduce dehalogenation.- Ensure high purity of all reagents to avoid hydride sources.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for the Suzuki coupling of this compound with various arylboronic acids, comparing microwave-assisted and conventional heating methods.

Table 1: Microwave-Assisted Suzuki Coupling of 6-Bromoimidazo[1,2-a]pyridine Derivatives

EntryArylboronic AcidCatalyst SystemBaseSolventTime (min)Yield (%)
14-(Methylthio)phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/Ethanol2090
24-(Methylthio)phenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/Ethanol2092
34-Methoxyphenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/Ethanol2095
43-Thienylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/Ethanol2083
54-Formylphenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/Ethanol2085

Table 2: Conventional Heating Suzuki Coupling Conditions for Heteroaryl Bromides

EntryHeteroaryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001295
23-Bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene1101692
35-Bromoindole3-Furylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DMF90888
46-Bromoquinoline2-Naphthylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O1002485

Note: Data in Table 2 is compiled from typical conditions reported for similar heteroaryl bromides and serves as a starting point for optimization.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling of this compound

This protocol is adapted from a procedure for a closely related substrate, 6-bromoimidazo[1,2-a]pyridine.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • PPh₃ (0.04 equiv)

  • K₂CO₃ (2.0 equiv)

  • Dioxane/Ethanol (4:1 v/v)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add the dioxane/ethanol solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 20 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conventional Heating Suzuki Coupling of this compound

This is a general protocol that can be used as a starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or sealed vial with a stir bar

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A I Ar-Ar' (Product) F->I G Ar-X (this compound) G->B H Ar'-B(OR)2 (Boronic Acid/Ester) H->D J Base J->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst System (Poisoning/Inactivity) start->check_catalyst check_reagents Evaluate Reagent Quality (Purity/Stability) start->check_reagents check_conditions Assess Reaction Conditions (Solvent, Base, Temp.) start->check_conditions solution_catalyst Use Bulky Ligands (XPhos, SPhos) Use Pre-catalyst check_catalyst->solution_catalyst solution_reagents Use Boronic Ester (Pinacol, MIDA) Ensure Anhydrous Conditions check_reagents->solution_reagents solution_conditions Screen Solvents/Bases Optimize Temperature check_conditions->solution_conditions end Optimized Reaction solution_catalyst->end solution_reagents->end solution_conditions->end

References

Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromoimidazo[1,2-a]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and well-established method for the synthesis of the imidazo[1,2-a]pyrimidine scaffold is the Chichibabin reaction.[1][2] This involves the condensation of a 2-aminopyrimidine with an α-haloketone or α-haloaldehyde. For the synthesis of this compound, the likely starting materials are 2-amino-5-bromopyrimidine and an α-haloacetaldehyde, such as bromoacetaldehyde or chloroacetaldehyde.

Q2: I obtained a low yield of the desired this compound. What are the potential causes?

Low yields can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. The reaction may require heating to proceed efficiently.

  • Impure Starting Materials: The purity of 2-amino-5-bromopyrimidine and the α-haloaldehyde is crucial. Impurities can lead to side reactions and inhibit the formation of the desired product.

  • Formation of Side Products: Several side reactions can compete with the main reaction, reducing the yield of the target molecule.

  • Product Degradation: The product might be unstable under the reaction or work-up conditions, especially if harsh acids or high temperatures are used for extended periods.

Q3: My crude product is a dark, oily residue. What is the likely cause and how can I purify it?

The formation of a dark, often brown or black, crude product is common in this type of reaction, particularly when using aldehydes. This indicates the presence of polymeric materials and other complex side products. Purification can be challenging, but the following methods are recommended:

  • Column Chromatography: This is the most effective method for separating the desired product from polar impurities and colored byproducts. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be an effective purification technique.

  • Activated Carbon Treatment: To remove colored impurities, a solution of the crude product can be treated with activated carbon before filtration and subsequent purification steps.

Troubleshooting Guide: Common Side Products and Their Mitigation

The synthesis of this compound can be accompanied by the formation of several side products. Understanding these potential impurities is key to optimizing the reaction and purification strategy.

Side Product Formation Mechanism Mitigation Strategies Identification
7-Bromoimidazo[1,2-a]pyrimidine (Regioisomer) The cyclization of the intermediate can occur on either nitrogen of the pyrimidine ring, leading to the formation of the 7-bromo regioisomer.Optimize reaction conditions (temperature, solvent) to favor the desired isomer. Purification by chromatography is often necessary.Mass spectrometry will show the same mass as the desired product. 1H NMR spectroscopy is essential to distinguish between the isomers based on the coupling patterns of the aromatic protons.
5-Bromoimidazo[1,2-a]pyrimidine (Regioisomer) Similar to the 7-bromo isomer, cyclization can also potentially occur to form the 5-bromo isomer.Similar to the 7-bromo isomer, optimization of reaction conditions and chromatographic purification are key.Same mass as the desired product. Distinguishable by 1H NMR spectroscopy.
N-(5-bromopyrimidin-2-yl)-2-haloacetamide Incomplete cyclization, where the α-haloacetyl group attaches to the amino group of the pyrimidine but does not undergo the final ring-closing step.Ensure sufficient reaction time and temperature to promote cyclization. The choice of base can also influence the rate of cyclization.Higher molecular weight than the starting materials, detectable by mass spectrometry. The presence of an amide carbonyl group can be observed in the IR and 13C NMR spectra.
Dimer of 2-amino-5-bromopyrimidine Self-condensation of the starting 2-amino-5-bromopyrimidine under the reaction conditions.Use of appropriate stoichiometry and controlled addition of reagents can minimize this side reaction.Higher molecular weight than the starting material, detectable by mass spectrometry.
Polymeric/Tar-like substances Aldehydes, especially in the presence of acid or base, are prone to polymerization and other side reactions, leading to the formation of intractable tars.Maintain a controlled temperature, use a high-purity aldehyde, and minimize reaction time.Insoluble, dark-colored material.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 6-bromoimidazo[1,2-a]pyridine and should be optimized for the pyrimidine system.

Materials:

  • 2-amino-5-bromopyrimidine

  • Chloroacetaldehyde (typically a 40-50% aqueous solution) or Bromoacetaldehyde diethyl acetal

  • Sodium bicarbonate or another suitable base

  • Ethanol or another suitable solvent

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-amino-5-bromopyrimidine in a suitable solvent (e.g., ethanol), add chloroacetaldehyde solution.

  • Add a base, such as sodium bicarbonate, to the reaction mixture.

  • Heat the reaction mixture with stirring. The optimal temperature and time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If an aqueous solution was used, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Visualizing the Synthesis and Troubleshooting

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_0 Synthesis cluster_1 Work-up & Purification A 2-amino-5-bromopyrimidine + α-haloacetaldehyde B Reaction in solvent with base and heat A->B C Crude this compound B->C D Extraction and drying C->D Proceed to purification E Column Chromatography / Recrystallization D->E F Pure this compound E->F

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This decision tree can help diagnose and solve common issues encountered during the synthesis.

G A Low yield or complex mixture? B Check starting material purity (NMR, GC-MS) A->B C Optimize reaction conditions (Temp, Time, Solvent, Base) A->C D Analyze crude product for side products (LC-MS, NMR) A->D E Impure starting materials B->E F Suboptimal conditions C->F G Side products identified D->G H Purify starting materials E->H I Systematically vary conditions F->I J Adjust purification strategy G->J

Caption: Decision tree for troubleshooting this compound synthesis.

Potential Side Product Formation Pathways

This diagram illustrates the main reaction pathway and potential side reactions.

G A 2-amino-5-bromopyrimidine C Intermediate A->C B α-haloacetaldehyde B->C D This compound (Desired Product) C->D Desired Cyclization E 7-Bromo Isomer C->E Alternative Cyclization F 5-Bromo Isomer C->F Alternative Cyclization G N-acetyl amide byproduct C->G Incomplete Reaction

Caption: Reaction pathways in the synthesis of this compound.

References

Technical Support Center: Purification of 6-Bromoimidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 6-Bromoimidazo[1,2-a]pyrimidine derivatives by column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue 1: Compound Streaking or Tailing on the Column

Q: My purified fractions show significant streaking or tailing when analyzed by TLC. What is the cause and how can I fix it?

A: Streaking or tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like imidazo[1,2-a]pyrimidine derivatives on silica gel.

  • Primary Cause: The basic nitrogen atoms in your compound can interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2] This strong interaction leads to poor elution, resulting in elongated spots or streaks.[1][2]

  • Solution 1: Add a Basic Modifier: To mitigate this interaction, add a small amount of a basic modifier to your mobile phase.[3][4] Triethylamine (TEA) is commonly used at a concentration of 0.1-2.0%.[3][4] Alternatively, a solution of ammonia in methanol (e.g., 1-10%) can be added to a solvent like dichloromethane.[4] The basic modifier deactivates the acidic sites on the silica, allowing for sharper peaks and better separation.[2]

  • Solution 2: Reduce Sample Load: Overloading the column with too much sample can also cause tailing and streaking.[3][4] If you are loading a large amount of crude material, consider using a larger column or splitting the purification into multiple runs.

  • Solution 3: Change Stationary Phase: If modifying the mobile phase does not resolve the issue, your compound may be too basic for silica gel. Consider using a more inert stationary phase, such as alumina or a functionalized silica gel (e.g., NH2-silica).[3]

Issue 2: Poor Separation of the Desired Compound from Impurities

Q: I am struggling to separate my target compound from a close-running impurity. How can I improve the resolution?

A: Achieving good separation often requires careful optimization of the chromatographic conditions.

  • Cause 1: Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating the compounds of interest. The ideal Rf (retention factor) value for your desired compound on a TLC plate should be between 0.2 and 0.4 for the best separation on a column.[5]

    • Solution: Methodically test different solvent systems using TLC. A common starting point for these derivatives is a mixture of hexane and ethyl acetate.[5][6] If your spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent). If your spots are too low (low Rf), increase the polarity (increase the proportion of the polar solvent).[4][5]

  • Cause 2: Improper Column Packing: Voids, cracks, or an uneven surface in the silica bed can lead to channeling, where the solvent and sample flow unevenly through the column, resulting in broad bands and poor separation.[5]

    • Solution: Ensure the column is packed uniformly. Prepare a homogenous slurry of silica gel in your initial, non-polar solvent and pour it carefully.[5] Gently tap the column as the silica settles to ensure a compact bed. Add a layer of sand on top to prevent disturbance of the silica surface when adding the solvent.[7]

  • Cause 3: Inefficient Sample Loading: If the initial band of the sample applied to the column is too wide, the separation will be poor.

    • Solution: Dissolve your crude sample in the minimum amount of solvent possible for loading.[7] If the compound has poor solubility in the eluent, dry loading is recommended.[5][7] To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder, which can then be carefully added to the top of the column.[5][7]

Issue 3: The Compound Does Not Elute from the Column

Q: I've run a large volume of solvent through the column, but my compound has not eluted. What should I do?

A: This issue can arise from several factors, from solvent choice to compound stability.

  • Cause 1: Eluent is Not Polar Enough: Your selected mobile phase may lack the strength to displace your compound from the stationary phase.

    • Solution: Gradually increase the polarity of the eluent.[8] For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If that is insufficient, you can add a small amount of a more polar solvent, such as methanol.[5]

  • Cause 2: Compound Decomposition: Imidazo[1,2-a]pyrimidine derivatives can sometimes be unstable on acidic silica gel, leading to decomposition.[5][9] The decomposed material may remain strongly adsorbed to the column.

    • Solution: First, test your compound's stability by running a 2D TLC.[7][9] Spot your compound on a TLC plate, run it in one direction, then rotate the plate 90 degrees and run it again in the same solvent system.[5][7] If new spots appear or the original spot streaks significantly, your compound is likely degrading.[5][7] In this case, switch to a less acidic stationary phase like neutral alumina.[9]

  • Cause 3: Irreversible Adsorption: Highly polar or basic compounds can bind irreversibly to the silica gel.

    • Solution: If you suspect this, try flushing the column with a very polar solvent system, such as 5-10% methanol in dichloromethane, potentially with a small amount of triethylamine or ammonium hydroxide.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound derivatives?

A1: Silica gel (230-400 mesh) is the most common and cost-effective stationary phase for the column chromatography of these derivatives.[6] However, due to the basic nature of the imidazo[1,2-a]pyrimidine core, tailing can be an issue.[1] If your compound is sensitive to acid or shows significant tailing that cannot be resolved with a basic modifier, neutral alumina is a good alternative.[9]

Q2: How do I choose the optimal mobile phase?

A2: The best mobile phase is determined empirically using Thin-Layer Chromatography (TLC).[8] Start with a common non-polar/polar solvent mixture, such as hexane/ethyl acetate.[5][6] Run several TLC plates with varying ratios of these solvents (e.g., 9:1, 4:1, 1:1 hexane:EtOAc). The ideal solvent system is one that gives your desired product an Rf value of approximately 0.2-0.4, with good separation from impurities.[5]

Q3: My compound is not UV-active. How can I visualize it on a TLC plate?

A3: If your compound does not appear under a UV lamp, you will need to use a chemical stain.[4] Common stains that work for a wide variety of organic compounds include potassium permanganate (KMnO₄) or vanillin.[4] After eluting the TLC plate, dip it into the staining solution and gently heat it with a heat gun until spots appear.[4]

Q4: Should I use wet loading or dry loading for my sample?

A4: The choice depends on the solubility of your crude product.

  • Wet Loading: This method is suitable if your compound is readily soluble in the mobile phase. Dissolve the sample in the absolute minimum volume of eluent and carefully pipette it onto the top of the column.[7]

  • Dry Loading: This is the preferred method if your compound has poor solubility in the eluent or if you are working with a large-scale reaction.[5][7] It prevents the use of strong solvents to dissolve the sample, which can compromise the separation at the beginning of the chromatography.[7]

Q5: How can I confirm that the collected fractions contain my pure compound?

A5: You must monitor the collected fractions by TLC.[8] Spot a small amount from each fraction (or every few fractions) onto a TLC plate. It is also helpful to spot your crude mixture and the starting materials as references. Combine the fractions that show a single, clean spot corresponding to your product's Rf value.[8]

Data Presentation

Table 1: Common Solvent Systems and Modifiers

Solvent System (Non-polar:Polar)PolarityTypical ModifiersNotes
Hexane : Ethyl AcetateLow to Medium0.1-1% Triethylamine (TEA)A versatile system for many imidazo[1,2-a]pyrimidine derivatives.[5][6]
Dichloromethane : MethanolMedium to High0.1-1% Triethylamine (TEA) or Ammonium HydroxideEffective for more polar derivatives that do not elute with Hex/EtOAc.[9]
Toluene : AcetoneLow to Medium0.1-1% Triethylamine (TEA)Can offer different selectivity compared to ester-based systems.

Table 2: Troubleshooting Summary

ProblemPossible Cause(s)Recommended Solution(s)
Streaking / Tailing Interaction with acidic silica, Column overload.[1][3]Add 0.1-2% TEA to the eluent; Reduce sample load.[3][4]
Poor Separation Incorrect solvent polarity, Poorly packed column.[5]Optimize eluent using TLC for Rf of 0.2-0.4; Repack column carefully.[5]
No Elution Eluent not polar enough, Compound decomposition.[5][9]Gradually increase eluent polarity; Check stability with 2D TLC and consider using alumina.[5][9]
Low Recovery Compound decomposition, Irreversible adsorption.[9]Use a less acidic stationary phase (alumina); Flush column with a very polar solvent.[9]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection

  • Prepare several developing chambers with different ratios of a chosen solvent system (e.g., Hexane:EtOAc 9:1, 4:1, 2:1, 1:1).

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, carefully spot the dissolved mixture onto the baseline of a silica gel TLC plate.

  • Place the plate in a developing chamber, ensuring the solvent level is below the baseline. Cover the chamber.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp or by using a chemical stain.

  • Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) and select the system that gives the best separation with the target compound at an Rf of ~0.2-0.4.[5]

Protocol 2: Flash Column Chromatography (Dry Loading Method)

  • Column Preparation: Secure a glass column vertically. Prepare a slurry of silica gel in the initial non-polar solvent (e.g., hexane).[5] Pour the slurry into the column, tapping gently to pack the bed evenly. Drain the excess solvent until the level is just above the silica surface. Do not let the column run dry. [5] Add a thin protective layer of sand.

  • Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approx. 5-10 times the mass of the sample) to the solution.[7] Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7]

  • Loading: Carefully add the silica-adsorbed sample powder to the top of the prepared column, creating a uniform layer. Add another thin layer of sand on top.

  • Elution: Carefully add the mobile phase to the column. Apply gentle pressure (flash chromatography) to start the elution. Begin with the low-polarity solvent system determined by TLC.

  • Fraction Collection: Collect the eluent in a series of test tubes or vials.[5]

  • Monitoring and Analysis: Monitor the fractions by TLC to identify those containing the pure product.[8]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.[8]

Visualizations

Caption: General workflow for column chromatography purification.

troubleshooting_tree start Problem: Poor Separation q1 Is the Rf of the target compound between 0.2-0.4? start->q1 a1_no Adjust mobile phase polarity. Re-run TLC. q1->a1_no No a1_yes Separation still poor? q1->a1_yes Yes q2 Was the initial sample band on the column narrow? a1_yes->q2 a2_no Use 'Dry Loading' method or load with minimal solvent. q2->a2_no No a2_yes Was the column packed uniformly without cracks? q2->a2_yes Yes a3_no Repack the column carefully using the slurry method. a2_yes->a3_no No a3_yes Consider alternative stationary phase (e.g., Alumina) or reverse-phase. a2_yes->a3_yes Yes

Caption: Decision tree for troubleshooting poor separation.

References

Preventing dehalogenation in Suzuki reactions of bromo-heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with dehalogenation in Suzuki-Miyaura cross-coupling reactions of bromo-heterocycles.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of Suzuki coupling reactions?

A1: Dehalogenation is a common side reaction where the bromo-heterocycle starting material is reduced, and the bromine atom is replaced by a hydrogen atom. This undesired reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification. This side reaction can be particularly problematic with electron-rich or N-H containing heterocycles.[1][2][3]

Q2: What is the primary mechanism of dehalogenation?

A2: The predominant mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species. This can arise from several sources within the reaction mixture, such as the solvent (e.g., alcohols), the base (especially alkoxides), or trace amounts of water. The Pd-H species can then undergo reductive elimination with the heteroaryl group on the palladium intermediate to yield the dehalogenated product.[1][4]

Q3: Which types of bromo-heterocycles are most susceptible to dehalogenation?

A3: Bromo-heterocycles with the following features are particularly prone to dehalogenation:

  • N-H containing heterocyles: Pyrroles, indoles, and pyrazoles can be deprotonated by the base, increasing the electron density of the ring system and making it more susceptible to side reactions.[2][3][5][6]

  • Electron-rich heterocycles: Heterocycles with electron-donating groups are more prone to dehalogenation.

  • Heterocycles with acidic protons: The presence of acidic protons can lead to undesired side reactions with the base.

Q4: How can I detect dehalogenation in my reaction?

A4: The dehalogenated byproduct can be identified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting bromo-heterocycle.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated heterocycle.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show a new proton signal in the aromatic region where the bromine atom was previously located.[1]

Troubleshooting Guide

High Levels of Dehalogenated Byproduct
Potential Cause Recommended Action(s) Rationale
Inappropriate Ligand Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[4][6]Bulky, electron-rich ligands can accelerate the desired reductive elimination step and sterically hinder the approach of hydride sources to the palladium center.
Base is too Strong or a Hydride Source Use a weaker inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][4] Avoid strong alkoxide bases (e.g., NaOtBu).Weaker bases are less likely to generate palladium-hydride species. Carbonates and phosphates are generally good choices.[1][7]
Solvent is a Hydride Source Use aprotic solvents like 1,4-dioxane, toluene, or THF.[4][8] If an alcohol is necessary, use it as a co-solvent in minimal amounts.Aprotic solvents are less likely to act as a source of hydride for the dehalogenation pathway.
Presence of Water Ensure all reagents and solvents are dry if anhydrous conditions are intended. For aqueous systems, carefully optimize the water content.[9]While some water is often necessary to facilitate the catalytic cycle, excess water can be a proton source leading to dehalogenation.[4][9]
Reaction with N-H Containing Heterocycles is Problematic (e.g., Indoles, Pyrroles, Pyrazoles)
Potential Cause Recommended Action(s) Rationale
N-H Acidity Protect the nitrogen atom with a suitable protecting group (e.g., Boc, SEM).[2][3][5][6]Protection prevents deprotonation by the base, which can increase the electron density of the heterocycle and promote dehalogenation.[2][3][5]
Coordination of Nitrogen to Palladium Use specialized, bulky ligands (e.g., Buchwald's biaryl phosphine ligands).The nitrogen atom of the heterocycle can coordinate to the palladium center and inhibit catalysis. Bulky ligands can mitigate this effect.
Inappropriate Base Use a milder base to avoid deprotonation and other side reactions involving the heterocycle.A milder base can be less reactive towards the N-H proton of the heterocycle.

Data Presentation: Comparative Performance of Reaction Conditions

The following tables provide a summary of how different reaction components can influence the outcome of Suzuki reactions with various bromo-heterocycles.

Table 1: Effect of Ligand on Suzuki Coupling of 2-Bromopyridine

Palladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)Dehalogenation (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100Low to ModerateSignificant
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane/H₂O100High< 5
Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane/H₂O100High< 5
(IPr)Pd(allyl)Cl-NaOtBu1,4-Dioxane80HighLow

Data compiled from general trends reported in the literature.[4][10][11][12]

Table 2: Effect of Base on Suzuki Coupling of 5-Bromoindole

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Dehalogenation (%)
Pd(dppf)Cl₂K₂CO₃DME80~95 (for N-ethyl)Low
Pd(PPh₃)₄Cs₂CO₃EthanolMicrowaveModerateVaries
Pd(OAc)₂/SPhosK₃PO₄1,4-Dioxane/H₂O100HighLow
Pd(OAc)₂/SPhosNa₂CO₃Acetonitrile/H₂O37HighNot reported

Data compiled from various literature sources.[3][13][14] For unprotected indoles, N-protection is often recommended to minimize dehalogenation.[3]

Table 3: Effect of Solvent on Suzuki Coupling of Bromo-Heterocycles

SubstrateCatalyst SystemBaseSolventTemperature (°C)Outcome
4,5-dibromothiophene-2-carboxaldehydePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)100Major dehalogenation
4,5-dibromothiophene-2-carboxaldehydePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (8:1)100Incomplete reaction
4,5-dibromothiophene-2-carboxaldehydePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (6:1)100Good yield, <10% dehalogenation
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄K₃PO₄1,4-Dioxane70-8060% Yield
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄K₃PO₄Toluene70-8040% Yield

Data compiled from literature sources.[9][15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 2-Bromopyridine with Minimized Dehalogenation

This protocol is a starting point for the coupling of 2-bromopyridines and can be adapted for other similar heterocycles.

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (4 mL)

  • Degassed water (1 mL)

  • Schlenk tube or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube or vial under an inert atmosphere, add 2-bromopyridine, the arylboronic acid, and K₃PO₄.

  • Add Pd₂(dba)₃ and SPhos to the reaction vessel.

  • Add the degassed 1,4-dioxane and water via syringe.[16]

  • Seal the vessel and degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.[4]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Procedure for Suzuki Coupling of N-Boc-5-bromoindole

This protocol is specifically designed for N-protected indoles to prevent dehalogenation.

Materials:

  • N-Boc-5-bromoindole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Schlenk tube or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk tube or vial, combine N-Boc-5-bromoindole, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition het_x Heteroaryl-Br het_x->oxidative_addition pd_intermediate Heteroaryl-Pd(II)-Br(L)₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate Heteroaryl-Pd(II)-Ar(L)₂ transmetalation->pd_aryl_intermediate boronic_acid Ar-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 product Heteroaryl-Ar reductive_elimination->product Dehalogenation_Pathway pd_intermediate Heteroaryl-Pd(II)-Br(L)₂ hydride_exchange Hydride Formation pd_intermediate->hydride_exchange hydride_source Hydride Source (e.g., Solvent, Base, H₂O) hydride_source->hydride_exchange pd_hydride Heteroaryl-Pd(II)-H(L)₂ hydride_exchange->pd_hydride reductive_elimination Reductive Elimination pd_hydride->reductive_elimination dehalogenated_product Heteroaryl-H (Dehalogenated Byproduct) reductive_elimination->dehalogenated_product pd0 Pd(0)L₂ reductive_elimination->pd0 Troubleshooting_Workflow start High Dehalogenation Observed check_nh Is the heterocycle an N-H containing compound? start->check_nh protect_n Protect the N-H group (e.g., with Boc, SEM) check_nh->protect_n Yes check_base Evaluate the Base check_nh->check_base No protect_n->check_base change_base Switch to a weaker base (K₂CO₃, K₃PO₄, Cs₂CO₃) check_base->change_base Strong Base (e.g., alkoxide) check_ligand Evaluate the Ligand check_base->check_ligand Weak Base change_base->check_ligand change_ligand Use a bulky, electron-rich ligand (SPhos, XPhos) check_ligand->change_ligand Standard Ligand (e.g., PPh₃) check_solvent Evaluate the Solvent check_ligand->check_solvent Bulky Ligand change_ligand->check_solvent change_solvent Use an aprotic solvent (Dioxane, Toluene, THF) check_solvent->change_solvent Protic Solvent optimize Optimize other parameters (temperature, concentration) check_solvent->optimize Aprotic Solvent change_solvent->optimize

References

Troubleshooting low yield in 6-Bromoimidazo[1,2-a]pyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Bromoimidazo[1,2-a]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause Suggested Solution
Low to No Product Formation 1. Inactive Reagents: Starting materials (2-amino-5-bromopyrimidine or chloroacetaldehyde) may have degraded.- Ensure the purity and activity of starting materials. Use freshly distilled or recrystallized reagents if necessary.- Store reagents under appropriate conditions (e.g., cool, dry, and dark).
2. Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.- Optimize the reaction temperature. A typical range for this synthesis is between 25°C and 50°C.[1] Monitor the reaction progress using TLC to find the optimal temperature for your specific setup.
3. Inefficient Catalyst: If using a catalyzed reaction, the catalyst may be poisoned or not suitable for the substrate.- For related imidazo[1,2-a]pyrimidine syntheses, catalysts like PdCl2 have shown to improve yields.[2] Consider screening different catalysts if the reaction is not proceeding as expected.
Multiple Spots on TLC / Impure Product 1. Side Reactions: Formation of undesired byproducts is a common issue in heterocyclic synthesis.- Adjust the stoichiometry of the reactants. A slight excess of one reactant may push the equilibrium towards the desired product.- Modify the reaction temperature and time to minimize the formation of kinetic or thermodynamic side products.
2. Incomplete Reaction: The reaction may not have gone to completion, leaving starting materials in the mixture.- Increase the reaction time and monitor progress by TLC until the starting material spot disappears or is minimized.- A typical reaction time can range from 2 to 24 hours.[1]
3. Decomposition of Product: The product might be unstable under the reaction or workup conditions.- Perform the workup at a lower temperature.- Use a milder base for neutralization if applicable.- Minimize exposure to strong acids or bases during purification.
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may be highly soluble in the workup or crystallization solvent, leading to low recovery.- Use a different solvent for extraction and recrystallization. Ethyl acetate is a commonly used extraction solvent.[1]- Cool the recrystallization mixture to a lower temperature to maximize crystal formation.
2. Oily Product: The product may not crystallize and instead forms an oil.- Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization.- Use seed crystals from a previous successful batch if available.- Purify via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound? A: Yields can vary significantly based on the specific protocol and reaction conditions. Reported yields for similar syntheses range from 53.4% to over 80% under optimized conditions.[1][2]
Q2: What is the role of the base in this reaction? A: In many imidazo[1,2-a]pyrimidine syntheses, a base is used to neutralize the hydrohalic acid formed during the cyclization step, which can prevent side reactions and drive the reaction to completion. However, some protocols proceed without an added base.[1]
Q3: Can I use a different halogenated acetaldehyde derivative? A: While chloroacetaldehyde is commonly used, other α-haloaldehydes or α-haloketones can be employed to synthesize different substituted imidazo[1,2-a]pyrimidines. The reactivity may vary, requiring re-optimization of the reaction conditions.
Q4: How can I monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is the most common and effective method to monitor the reaction. Use an appropriate solvent system (e.g., ethyl acetate/hexane) to achieve good separation between the starting materials and the product.
Q5: What are some common side products in this reaction? A: Potential side products can include uncyclized intermediates, dimers, or polymers of the starting materials, and products from competing reaction pathways. The formation of these can often be minimized by carefully controlling the reaction conditions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known synthetic method.[1]

Materials:

  • 2-Amino-5-bromopyrimidine

  • 40% Chloroacetaldehyde aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvent for recrystallization (e.g., ethanol or ethyl acetate/hexane mixture)

Procedure:

  • To a reaction flask, add 2-amino-5-bromopyrimidine.

  • Add the 40% chloroacetaldehyde aqueous solution. A molar ratio of approximately 1:1.2 (2-amino-5-bromopyrimidine : chloroacetaldehyde) is recommended.[1]

  • Stir the mixture at a temperature between 25°C and 50°C.

  • Monitor the reaction progress by TLC. The reaction time can vary from 2 to 24 hours.[1]

  • Upon completion, cool the reaction mixture and neutralize to a pH of approximately 8 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.

Quantitative Data Summary

The following tables summarize reported yields for imidazo[1,2-a]pyrimidine synthesis under various conditions. While not all data is for the 6-bromo derivative specifically, it provides valuable insights into the impact of different reaction parameters.

Table 1: Influence of Catalyst on Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
CuCl₂Toluene804< 10[2]
FeCl₂Toluene80445[2]
PdCl₂ Toluene 80 4 80 [2]
ZnCl₂Toluene80430[2]
SnCl₂Toluene80425[2]

Table 2: Influence of Solvent on Yield

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
ToluenePdCl₂80480[2]
DioxanePdCl₂80475[2]
DMFPdCl₂80460[2]
AcetonitrilePdCl₂80465[2]

Visualizations

Experimental Workflow

G reagents 1. Mix Reagents (2-Amino-5-bromopyrimidine & Chloroacetaldehyde) reaction 2. Reaction (25-50°C, 2-24h) reagents->reaction neutralization 3. Neutralization (sat. NaHCO3) reaction->neutralization extraction 4. Extraction (Ethyl Acetate) neutralization->extraction drying 5. Drying (Na2SO4) extraction->drying concentration 6. Concentration drying->concentration purification 7. Purification (Recrystallization) concentration->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G start Low Yield Issue check_reagents Check Reagent Purity and Activity start->check_reagents check_temp Verify Reaction Temperature start->check_temp check_time Confirm Reaction Time start->check_time impure_product Product Impure? check_reagents->impure_product check_temp->impure_product check_time->impure_product optimize_purification Optimize Purification (Solvent, Technique) impure_product->optimize_purification Yes adjust_stoichiometry Adjust Reactant Stoichiometry impure_product->adjust_stoichiometry No success Yield Improved optimize_purification->success screen_catalysts Screen Catalysts/ Reaction Conditions adjust_stoichiometry->screen_catalysts screen_catalysts->success

Caption: A logical flow diagram for troubleshooting low yield in the synthesis.

References

Technical Support Center: Cross-Coupling with 6-Bromoimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for catalyst selection in cross-coupling reactions involving 6-bromoimidazo[1,2-a]pyrimidine.

General FAQs and Troubleshooting

This section addresses common issues encountered when performing cross-coupling reactions with nitrogen-containing heterocycles.

Q1: My reaction has stalled or resulted in a low yield. What are the common causes?

A1: Low yields or reaction failures with substrates like this compound often stem from a few key issues:

  • Catalyst Poisoning: The nitrogen atoms in the imidazo[1,2-a]pyrimidine core can coordinate strongly to the palladium center, inhibiting its catalytic activity.[1]

  • Poor Solubility: Nitrogen-rich heterocycles can have limited solubility in common organic solvents, which impedes reaction rates.[1]

  • Inactive Catalyst: The palladium source may be oxidized or otherwise deactivated. It is crucial to ensure the active Pd(0) species is generated and maintained.[1]

  • Side Reactions: Undesired reactions like protodeboronation (in Suzuki couplings) or homocoupling can consume starting materials and reduce the yield of the desired product.[1][2]

Q2: How can I minimize catalyst poisoning?

A2: Several strategies can effectively mitigate catalyst poisoning by basic nitrogen heterocycles:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1] These ligands shield the palladium center, preventing strong coordination by the nitrogen heterocycle.[1]

  • Use of Precatalysts: Utilize well-defined palladium precatalysts that generate the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[1]

  • Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[1]

Q3: What should I do if my starting materials are not fully dissolved?

A3: Poor solubility can significantly hinder a reaction.[1] Consider the following adjustments:

  • Screen a variety of solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water for Suzuki reactions).[1]

  • Gradually increase the reaction temperature to improve solubility, while monitoring for potential degradation of starting materials or products.[1]

Q4: My reaction mixture turned black, and the reaction stopped. What does this indicate?

A4: The formation of a black precipitate, often referred to as "palladium black," typically indicates that the palladium catalyst has agglomerated and precipitated out of the solution, losing its catalytic activity. This can be caused by ligand degradation, high temperatures, or the presence of impurities. Ensure thorough degassing to prevent catalyst oxidation, which can also contribute to this issue.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and various boronic acids or esters.[3] The electron-deficient nature of the imidazo[1,2-a]pyrimidine ring generally makes the C-Br bond reactive towards oxidative addition.

Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst / PrecatalystLigandBaseSolvent SystemTemperature (°C)Notes
Pd(OAc)₂ or Pd₂(dba)₃XPhos, SPhosK₃PO₄, Cs₂CO₃1,4-Dioxane / H₂O (4:1)80 - 110Bulky, electron-rich ligands are crucial for N-rich heterocycles.[1][4]
Pd(PPh₃)₄(none)K₂CO₃, Na₂CO₃Toluene / EtOH / H₂O90 - 100A classic, single-component catalyst. May require higher loading.
Pd(dppf)Cl₂(none)K₃PO₄DMF or Dioxane90 - 110Often effective for a range of aryl and heteroaryl couplings.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Through the septum, add this compound (1.0 equiv.) and the boronic acid or ester (1.2-1.5 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[5]

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.[5]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Suzuki-Miyaura Coupling
  • Issue: Protodeboronation (Ar-B bond cleavage). This is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[1]

    • Solution: Use a more stable boronate ester (e.g., pinacol ester).[2] Run the reaction under strictly anhydrous conditions if possible and use a base like K₃PO₄.[1]

  • Issue: Significant homocoupling of the boronic acid.

    • Solution: This is often promoted by the presence of oxygen.[1] Ensure the reaction mixture and solvents are thoroughly degassed before heating.

Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for forming C-C bonds by coupling this compound with an alkene.[6]

Recommended Catalyst Systems for Heck Reaction
Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Notes
Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, NMP, Acetonitrile100 - 140A standard and cost-effective system.[7][8]
PdCl₂(PPh₃)₂(none)NaOAc, Et₃NDMF100 - 120A common Pd(II) precatalyst.[7]
Phosphine-free (Jeffery conditions)(none)K₂CO₃, NaHCO₃DMF / H₂O80 - 100Often uses a phase-transfer catalyst like TBAC (tetrabutylammonium chloride).
Detailed Experimental Protocol: Heck Reaction
  • Preparation: In a reaction flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand if required (e.g., P(o-tol)₃, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[7]

  • Reagent Addition: Add the base (e.g., Et₃N, 1.5-2.0 equiv.), the degassed solvent (e.g., anhydrous DMF), and the alkene coupling partner (1.1-1.5 equiv.) via syringe.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for 12-24 hours. Monitor progress by TLC or LC-MS.[7]

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Heck Reaction
  • Issue: Low conversion or no reaction.

    • Solution: The Pd(II) precatalyst may not be reducing to the active Pd(0) species. Ensure the base is not sterically hindered enough to prevent this. The choice of ligand is also critical; for electron-poor heteroaryl halides, using electron-rich and bulky phosphine ligands can be beneficial.[7]

  • Issue: Double bond isomerization in the product.

    • Solution: This can sometimes be suppressed by adding a silver salt (e.g., Ag₂CO₃) or by using specific ligand systems. Lowering the reaction temperature may also help.

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of alkynylated imidazo[1,2-a]pyrimidines through the reaction of the bromo-substituted core with a terminal alkyne. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[5]

Recommended Catalyst Systems for Sonogashira Coupling
Palladium CatalystCopper Co-catalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄CuI(none)Et₃N, DIPEADMF, THF25 - 80
PdCl₂(PPh₃)₂CuI(none)Et₃NDMF, Acetonitrile50 - 100
Copper-free(none)PPh₃Piperidine, Cs₂CO₃DMF80 - 120
Detailed Experimental Protocol: Sonogashira Coupling
  • Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[5]

  • Inert Atmosphere: Flush the flask thoroughly with an inert gas.[5]

  • Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.[5]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove metal residues. Wash the filtrate with aqueous ammonium chloride and brine.[5]

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Troubleshooting Sonogashira Coupling
  • Issue: Extensive Glaser homocoupling of the terminal alkyne.

    • Solution: This side reaction is promoted by oxygen. Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of inert gas throughout the reaction. Running the reaction at a lower temperature can also reduce the rate of homocoupling.[2]

  • Issue: Reaction fails with a copper-free protocol.

    • Solution: While desirable, copper-free conditions are often lower yielding or require more specialized ligands and bases. If a copper-free reaction fails, reverting to a standard protocol with a CuI co-catalyst is a reliable troubleshooting step.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, allowing for the introduction of various amine functionalities at the 6-position of the imidazo[1,2-a]pyrimidine core.[9]

Recommended Catalyst Systems for Buchwald-Hartwig Amination
Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃ or Pd(OAc)₂BINAP, XantphosNaOtBu, K₃PO₄Toluene, Dioxane80 - 110NaOtBu is a strong base; K₃PO₄ is milder and may be better for sensitive functional groups.[5][10]
G3/G4 PrecatalystsXPhos, RuPhos, BrettPhosLHMDS, K₂CO₃THF, Toluene25 - 100Buchwald's newer generation precatalysts are highly active and often allow for lower temperatures.[11]
Pd(dppf)Cl₂(none)Cs₂CO₃Toluene100An alternative system that can be effective for certain substrates.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[5]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.[5]

  • Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).[5]

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the crude product via column chromatography.

Troubleshooting Buchwald-Hartwig Amination
  • Issue: Hydrodehalogenation (replacement of Br with H).

    • Solution: This side reaction can compete with the desired amination. It may be promoted by certain bases or by moisture. Ensure anhydrous conditions and consider screening different bases (e.g., switching from NaOtBu to K₃PO₄ or Cs₂CO₃).

  • Issue: The reaction is slow or incomplete.

    • Solution: The choice of ligand is paramount in Buchwald-Hartwig amination.[11] If one ligand gives poor results, screen others from different classes (e.g., switch from a bidentate ligand like BINAP to a bulky monodentate ligand like XPhos).

Visual Guides

Catalyst Selection Workflow

G cluster_legend Reaction Type Legend Suzuki Suzuki Heck Heck Sonogashira Sonogashira Buchwald Buchwald-Hartwig start Select Cross-Coupling Reaction for this compound suzuki_q Suzuki-Miyaura start->suzuki_q C-C Bond (Aryl/Vinyl) heck_q Heck start->heck_q C-C Bond (Alkene) sono_q Sonogashira start->sono_q C-C Bond (Alkyne) bw_q Buchwald-Hartwig start->bw_q C-N Bond (Amine) suzuki_cat Catalyst: Pd₂(dba)₃ Ligand: XPhos Base: K₃PO₄ Solvent: Dioxane/H₂O suzuki_q->suzuki_cat Recommended Start heck_cat Catalyst: Pd(OAc)₂ Ligand: P(o-tol)₃ Base: Et₃N Solvent: DMF heck_q->heck_cat Recommended Start sono_cat Catalyst: Pd(PPh₃)₄ + CuI Base: Et₃N Solvent: DMF sono_q->sono_cat Recommended Start bw_cat Catalyst: Pd₂(dba)₃ Ligand: BINAP Base: NaOtBu Solvent: Toluene bw_q->bw_cat Recommended Start

Caption: A decision tree for selecting a starting catalyst system.

General Experimental Workflow

G A 1. Reaction Setup B 2. Add Solids (Catalyst, Ligand, Base) A->B Oven-dried glassware C 3. Inert Atmosphere (Evacuate & Backfill) B->C D 4. Add Liquids (Solvent, Substrates) C->D Degassed solvents E 5. Heat & Stir (Monitor by TLC/LC-MS) D->E Set temperature F 6. Reaction Workup (Quench, Extract, Dry) E->F Upon completion G 7. Purification (Column Chromatography) F->G H Final Product G->H

References

Technical Support Center: Enhancing the Solubility of Imidazo[1,2-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility enhancement of imidazo[1,2-a]pyrimidine compounds. Poor aqueous solubility is a common challenge with this class of compounds, often hindering accurate in vitro evaluation and in vivo studies.

Troubleshooting Guide

Problem: My imidazo[1,2-a]pyrimidine compound is precipitating in my aqueous assay buffer.

Initial Assessment Workflow

G start Compound precipitates in assay buffer solubility_check Determine Kinetic & Thermodynamic Solubility start->solubility_check assay_modification Modify Assay Conditions solubility_check->assay_modification If solubility is close to desired concentration solubilization_strategy Implement Solubilization Strategy solubility_check->solubilization_strategy If intrinsic solubility is too low outcome1 Problem Resolved assay_modification->outcome1 outcome2 Further Optimization Needed assay_modification->outcome2 solubilization_strategy->outcome2

Caption: Initial workflow for troubleshooting poor compound solubility in assays.

  • Quantify Solubility: Before attempting modifications, it is crucial to determine both the kinetic and thermodynamic solubility of your compound in the specific assay buffer.

    • Kinetic Solubility: This is assessed by adding a concentrated DMSO stock solution of the compound to the aqueous buffer and observing the concentration at which precipitation occurs. This mimics the conditions of many in vitro assays.

    • Thermodynamic Solubility: This represents the true equilibrium solubility and is measured by equilibrating an excess of the solid compound in the buffer over an extended period (e.g., 24-48 hours).

  • Modify Assay Conditions (If solubility is borderline):

    • Increase Co-solvent Concentration: If your assay allows, a slight increase in the final DMSO concentration may maintain compound solubility. However, be mindful of potential artifacts as high DMSO concentrations can affect cellular assays.

    • Incorporate Solubilizing Excipients: The addition of small percentages of excipients like bovine serum albumin (BSA) or non-ionic surfactants (e.g., Tween® 80) to the assay buffer can sometimes improve solubility without significantly impacting the biological system.

  • Implement a Solubilization Strategy (If intrinsically poorly soluble): If minor modifications to the assay conditions are insufficient, a more robust solubilization strategy is necessary. This can involve either chemical modification of the compound or advanced formulation techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of imidazo[1,2-a]pyrimidine compounds?

A1: The poor aqueous solubility of many imidazo[1,2-a]pyrimidine derivatives often stems from their rigid, fused heterocyclic ring system, which can lead to strong crystal lattice energy. High lipophilicity, a common feature in potent derivatives, also contributes significantly to low water solubility.

Q2: How can I chemically modify my imidazo[1,2-a]pyrimidine scaffold to improve its solubility?

A2: Structure-activity relationship (SAR) studies often incorporate strategies to enhance solubility. Key approaches include:

  • Introduction of Polar Functional Groups: Incorporating polar moieties such as sulfonamides, sulfonyl groups, or additional nitrogen atoms (e.g., a pyridyl group) can increase the polarity and improve aqueous solubility.

  • Formation of Carboxamides: If your scaffold contains a carboxylic acid handle, converting it to a variety of amide analogues can fine-tune solubility.

  • Balancing Lipophilicity: While increasing lipophilicity can sometimes enhance potency, it often decreases solubility. A careful balance is required. Consider replacing lipophilic groups with more polar or ionizable alternatives.

  • Disrupting Planarity and Symmetry: Introducing substituents that disrupt the planarity of the molecule can weaken crystal packing forces, leading to improved solubility.

Q3: What formulation strategies can be employed to solubilize my imidazo[1,2-a]pyrimidine compound for in vitro and in vivo studies?

A3: Several formulation techniques can be effective:

  • Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can significantly increase the solubility of hydrophobic compounds.

  • Salt Formation: For compounds with ionizable centers (basic or acidic), forming a salt can dramatically improve aqueous solubility.

  • Solid Dispersions: Creating an amorphous solid dispersion (ASD) by dispersing the compound in a polymer matrix can enhance solubility by preventing crystallization.

  • Cyclodextrin Complexation: Encapsulating the lipophilic imidazo[1,2-a]pyrimidine molecule within the hydrophobic cavity of a cyclodextrin can increase its apparent solubility in water.

Quantitative Data on Imidazo[1,2-a]pyrimidine Derivatives

The following table presents in silico predicted water solubility data for a series of imidazo[1,2-a]pyrimidine derivatives, illustrating the impact of different substituents on this physicochemical property.

Compound IDR1R2Predicted Water Solubility (log mol/L)
7a H4-NO2-benzylidene-2.965
7b H3-NO2-benzylidene-2.972
7c H2-NO2-benzylidene-2.958
7d H2-Cl-benzylidene-2.957
7e H4-Cl-benzylidene-2.945
7f H4-OH-benzylidene-2.892

Experimental Protocols

Protocol 1: Preparation of a Co-solvent System

This protocol provides a general method for preparing a co-solvent system to dissolve a poorly water-soluble imidazo[1,2-a]pyrimidine compound for in vitro testing.

Materials:

  • Imidazo[1,2-a]pyrimidine compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Ethanol

  • Purified water

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a stock solution of the imidazo[1,2-a]pyrimidine compound in DMSO at a high concentration (e.g., 10-50 mM).

  • In a separate sterile tube, prepare the desired co-solvent blend. For example, a common co-solvent system for in vivo studies is a mixture of PEG 400, ethanol, and water. A typical ratio could be 40% PEG 400, 10% ethanol, and 50% water (v/v/v).

  • Slowly add the DMSO stock solution of the compound to the co-solvent blend while vortexing to ensure rapid mixing and prevent precipitation.

  • If necessary, briefly sonicate the final solution to ensure complete dissolution.

  • Visually inspect the solution for any signs of precipitation before use.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This method is suitable for preparing a solid dispersion of an imidazo[1,2-a]pyrimidine compound with a polymer carrier to improve its dissolution rate.

Materials:

  • Imidazo[1,2-a]pyrimidine compound

  • Polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))

  • Volatile organic solvent (e.g., methanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Select a suitable polymer carrier. The choice of polymer will depend on the physicochemical properties of the drug.

  • Dissolve both the imidazo[1,2-a]pyrimidine compound and the polymer carrier in a common volatile organic solvent in a round-bottom flask. A typical drug-to-polymer ratio is in the range of 1:1 to 1:10 (w/w).

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and at a controlled temperature.

  • A thin film of the solid dispersion will form on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • The resulting solid dispersion can be collected and characterized for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Signaling Pathways Involving Imidazo[1,2-a]pyrimidine Compounds

Imidazo[1,2-a]pyrimidine derivatives have been shown to modulate various signaling pathways, contributing to their diverse pharmacological activities.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits PTEN PTEN PTEN->PIP3 inhibits Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes ImidazoPyrimidines Imidazo[1,2-a]pyrimidines ImidazoPyrimidines->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation, is a target for some imidazo[1,2-a]pyrimidine-based inhibitors.

GABA_A_Receptor_Signaling GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds to Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx leads to ImidazoPyrimidines Imidazo[1,2-a]pyrimidines ImidazoPyrimidines->GABA_A_Receptor modulates

Caption: Imidazo[1,2-a]pyrimidines can act as modulators of the GABA-A receptor, influencing inhibitory neurotransmission in the central nervous system.

COX2_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid releases Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins converted by COX2 COX-2 Enzyme Inflammation Inflammation & Pain Prostaglandins->Inflammation mediate ImidazoPyrimidines Imidazo[1,2-a]pyrimidines ImidazoPyrimidines->COX2 inhibits

Caption: Certain imidazo[1,2-a]pyrimidine derivatives can inhibit the COX-2 enzyme, thereby blocking the production of prostaglandins and reducing inflammation.

Technical Support Center: Palladium Catalyst Removal from Imidazo[1,2-a]pyrimidine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of palladium catalysts from imidazo[1,2-a]pyrimidine products. Due to the chelating nature of the nitrogen-rich imidazo[1,2-a]pyrimidine core, removing residual palladium to acceptable levels (<10 ppm for active pharmaceutical ingredients, as per FDA guidelines) can be challenging.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to achieve high-purity compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to remove palladium from imidazo[1,2-a]pyrimidine products?

A1: The imidazo[1,2-a]pyrimidine scaffold contains multiple nitrogen atoms that can act as ligands, forming stable complexes with palladium. This strong coordination, or chelation, makes it difficult to remove the palladium catalyst using standard purification techniques like simple filtration or crystallization.[2]

Q2: What are the most common methods for removing residual palladium from these products?

A2: The most effective methods for removing palladium from nitrogen-containing heterocyclic compounds like imidazo[1,2-a]pyrimidines include:

  • Scavenging: Using solid-supported reagents (scavengers) that have a high affinity for palladium.

  • Activated Carbon Treatment: Adsorbing the palladium onto the surface of activated carbon.

  • Chromatography: Separating the product from the catalyst based on differential adsorption on a stationary phase.

  • Crystallization: Purifying the product by crystallization, leaving the palladium impurities in the mother liquor. This can be enhanced with additives that increase the solubility of palladium species.[3]

  • Liquid-Liquid Extraction: Partitioning the palladium into a separate liquid phase.

Q3: How do I choose the best palladium removal method for my specific imidazo[1,2-a]pyrimidine derivative?

A3: The optimal method depends on several factors:

  • The nature of your product: Consider its solubility, stability, and functional groups.

  • The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (e.g., Pd/C)?

  • The desired level of purity: Stricter limits may require a combination of methods.

  • Scale of the reaction: Some methods are more suitable for large-scale production.

Below is a general decision-making workflow to guide your selection process.

G Diagram 1: General workflow for selecting a palladium removal method. start Crude Imidazo[1,2-a]pyrimidine Product (with Pd catalyst) is_heterogeneous Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Filtration through Celite® is_heterogeneous->filtration Yes scavenging Scavenging (Thiol, Amine, or DMT-based) is_heterogeneous->scavenging No check_purity1 Analyze Pd levels (e.g., ICP-MS) filtration->check_purity1 check_purity1->scavenging > 10 ppm end_product Pure Product (<10 ppm Pd) check_purity1->end_product < 10 ppm check_purity2 Analyze Pd levels (e.g., ICP-MS) scavenging->check_purity2 activated_carbon Activated Carbon Treatment activated_carbon->check_purity2 chromatography Column Chromatography chromatography->check_purity2 crystallization Crystallization crystallization->check_purity2 check_purity2->end_product < 10 ppm end_impure Further Purification Required check_purity2->end_impure > 10 ppm

Diagram 1: General workflow for selecting a palladium removal method.

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium from imidazo[1,2-a]pyrimidine products.

Issue 1: High Palladium Content After Standard Purification (e.g., Filtration, Crystallization)
  • Possible Cause: Strong chelation of palladium to the imidazo[1,2-a]pyrimidine core.

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: Use a solid-supported scavenger with high affinity for palladium. Thiol-based, amine-based, or dimercaptotriazine (DMT)-based scavengers are often effective.[2]

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-product ratio, temperature, and reaction time. A Design of Experiments (DoE) approach can be beneficial.

    • Activated Carbon Treatment: Use activated carbon, which can be a cost-effective option. Be aware of potential product loss due to non-specific adsorption.

    • Combination Approach: Consider a sequential treatment, for example, scavenging followed by activated carbon or crystallization.

Issue 2: Low Product Recovery After Scavenging or Activated Carbon Treatment
  • Possible Cause: Non-specific adsorption of the product onto the scavenger or carbon.

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.

    • Adjust the Solvent: The solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.

    • Change the Purification Method: If product loss remains high, consider switching to crystallization or extraction.

Issue 3: Inconsistent Palladium Removal from Batch to Batch
  • Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.

    • Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.

Data on Palladium Scavenger Performance

The choice of scavenger is critical for efficient palladium removal. Below is a summary of the performance of different types of scavengers in removing palladium from various organic products, which can serve as a starting point for optimization.

Scavenger TypeFunctional GroupTypical Initial Pd (ppm)Typical Final Pd (ppm)Removal Efficiency (%)Reference(s)
Thiol-based Silica-SH500 - 1000< 50> 90[2]
Amine-based Silica-NH2, -NHR500 - 1000< 100> 80[4]
DMT-based SilicaDimercaptotriazine600 - 65020 - 60~90-97[4][5]
Cysteine-SH, -COOH, -NH25601797[6]
Activated Carbon + Cysteine-5608.898[6]

Note: The efficiency of palladium removal is highly dependent on the specific substrate, solvent, temperature, and reaction time. The data above should be used as a general guide.

Detailed Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger

This protocol provides a general procedure for using a solid-supported scavenger to remove residual palladium.

  • Dissolution: Dissolve the crude imidazo[1,2-a]pyrimidine product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., thiol-based silica, 5-10 wt% relative to the crude product).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.

Protocol 2: Palladium Removal Using Activated Carbon

This protocol outlines the use of activated carbon for palladium removal.

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (5-10 wt% relative to the crude product) to the solution.

  • Stirring/Heating: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 50-70 °C) for 1-4 hours.

  • Filtration: Filter the hot mixture through a pad of celite to remove the activated carbon.

  • Washing: Wash the celite pad with fresh hot solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

Visualization of Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting persistent palladium contamination.

References

Technical Support Center: Characterization of Impurities in 6-Bromoimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 6-Bromoimidazo[1,2-a]pyrimidine.

Disclaimer: Specific impurity profiles for this compound are not extensively documented in publicly available literature. The information provided below is based on general principles of organic synthesis, forced degradation studies of similar heterocyclic compounds, and common analytical practices for impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities can originate from various stages of the manufacturing process and storage. The primary sources include:

  • Starting Materials: Unreacted starting materials such as 2-aminopyrimidine and 2-bromo-1,1-diethoxyethane or related bromo-acetaldehyde precursors.

  • Intermediates: Incomplete conversion of reaction intermediates to the final product.

  • By-products: Formation of undesired products through side reactions during synthesis.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.

  • Degradation Products: Degradation of this compound under stress conditions like heat, light, humidity, acid, and base hydrolysis, and oxidation.

Q2: What are some common types of impurities that might be encountered?

Based on the synthesis of analogous imidazo[1,2-a]pyrimidines, potential impurities could include:

  • Process-Related Impurities:

    • Unreacted starting materials.

    • Isomers of the final product.

    • Products of side reactions, such as polymerization or dimerization of reactants or intermediates.

  • Degradation Products:

    • Hydrolysis products where the bromine atom is replaced by a hydroxyl group.

    • Oxidation products, such as N-oxides.

    • Products of ring opening or rearrangement under harsh acidic or basic conditions.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed During HPLC Analysis

Symptom: Your HPLC chromatogram shows unexpected peaks in addition to the main peak for this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contamination 1. Ensure all glassware is scrupulously clean.2. Use high-purity solvents and reagents.3. Run a blank injection (mobile phase only) to check for system contamination.
Process-Related Impurities 1. Review the synthetic route to identify potential by-products.2. Analyze starting materials and intermediates for purity.3. Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions.
Degradation of Sample 1. Prepare samples fresh before analysis.2. Store samples in a cool, dark place.3. Investigate the stability of the analyte in the chosen solvent.
Carryover from Previous Injection 1. Implement a robust needle wash protocol.2. Inject a blank after a high-concentration sample to check for carryover.
Issue 2: Difficulty in Identifying an Unknown Impurity

Symptom: An unknown impurity is detected, but its structure cannot be readily determined.

Troubleshooting Workflow:

Caption: Workflow for the identification of an unknown impurity.

Data Presentation

Table 1: Hypothetical Impurity Profile of this compound

The following table presents a hypothetical impurity profile based on typical findings for this class of compounds. The retention times and levels are for illustrative purposes only.

Impurity Potential Identity Relative Retention Time (RRT) Typical Level (%) Source
IMP-012-Aminopyrimidine0.45< 0.1Starting Material
IMP-026-Hydroxyimidazo[1,2-a]pyrimidine0.88< 0.15Degradation
IMP-03Isomer of product1.15< 0.2By-product
IMP-04Dimer of product1.50< 0.1By-product

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol outlines a general HPLC method for the separation of this compound and its potential impurities.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80 °C for 24 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.

After exposure to the stress conditions, the samples should be diluted and analyzed by the developed HPLC method.

Visualization of Experimental Workflow

Impurity_Characterization_Workflow start Start: this compound Sample hplc_analysis HPLC Analysis - Develop and validate method - Quantify known impurities start->hplc_analysis forced_degradation Forced Degradation Studies - Acid, Base, Oxidative, Thermal, Photolytic - Generate degradation products start->forced_degradation lc_ms_analysis LC-MS Analysis - Determine molecular weight of unknowns hplc_analysis->lc_ms_analysis If unknown peaks forced_degradation->lc_ms_analysis isolation Impurity Isolation - Preparative HPLC or SFC lc_ms_analysis->isolation structure_elucidation Structure Elucidation - NMR (1H, 13C, 2D) - HRMS for elemental composition isolation->structure_elucidation end End: Characterized Impurity Profile structure_elucidation->end

Caption: A typical experimental workflow for impurity characterization.

Technical Support Center: Scalable Synthesis of 6-Substituted Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of 6-substituted imidazo[1,2-a]pyrimidines. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to address common challenges encountered during laboratory and large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing 6-substituted imidazo[1,2-a]pyrimidines?

A1: The most prevalent and scalable methods involve the condensation reaction between a substituted 2-aminopyrimidine and an α-haloketone.[1][2] Variations of this approach, including microwave-assisted synthesis and one-pot multicomponent reactions, have been developed to improve yields, reduce reaction times, and enhance scalability.[2][3] For instance, the use of catalysts like alumina (Al2O3) under microwave irradiation in solvent-free conditions has been reported as a convenient and effective method.[1]

Q2: How can I introduce a substituent at the 6-position of the imidazo[1,2-a]pyrimidine core?

A2: A common strategy is to start with a pre-substituted 2-aminopyrimidine, for example, 2-amino-5-bromopyrimidine, which will result in a 6-bromoimidazo[1,2-a]pyrimidine. This bromo-substituted intermediate can then be used in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a variety of substituents at the 6-position.

Q3: What are the key safety precautions to consider during the synthesis?

A3: α-Haloketones are lachrymatory and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. When scaling up reactions, it is crucial to consider the exothermic nature of the initial condensation and ensure adequate temperature control to prevent runaway reactions. Solvents like ethanol are flammable and should be handled with care, avoiding open flames and ensuring proper grounding of equipment.

Q4: Are there any green chemistry approaches for this synthesis?

A4: Yes, several green chemistry approaches have been developed. These include the use of water as a solvent, solvent-free reactions under microwave irradiation, and the use of reusable catalysts like alumina.[1][4] These methods aim to minimize the use of hazardous solvents and reagents, reduce energy consumption, and simplify work-up procedures.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of the Final Product Incomplete reaction; Suboptimal reaction temperature; Inefficient stirring in large vessels; Side product formation.Monitor the reaction progress using TLC or LC-MS to ensure completion. Optimize the reaction temperature; a gradual increase might be necessary for scale-up. Ensure efficient mechanical stirring to maintain a homogeneous reaction mixture. Purify starting materials to remove impurities that may lead to side reactions.
Formation of a Dark, Tar-like Substance High reaction temperature leading to decomposition; Presence of impurities in starting materials.Carefully control the reaction temperature, especially during the initial exothermic phase. Use purified starting materials. Consider a slower addition of the α-haloketone to the 2-aminopyrimidine solution.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent; Presence of closely related impurities.If the product is a solid, try to induce precipitation by cooling the reaction mixture or adding an anti-solvent. For purification, column chromatography is common, but for scalable synthesis, consider recrystallization from a suitable solvent system.
Inconsistent Results Between Batches Variability in raw material quality; Inconsistent reaction conditions (temperature, time, stirring).Establish strict quality control for all starting materials. Implement standardized operating procedures (SOPs) for all reaction parameters to ensure reproducibility.
Exothermic Reaction Leading to Poor Control Rapid addition of reagents; Inadequate cooling capacity for the reactor size.Add the α-haloketone portion-wise or via a dropping funnel to control the rate of reaction and heat generation. Ensure the cooling system of the reactor is adequate for the scale of the reaction.

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-a]pyrimidines under Microwave Irradiation

This protocol is adapted from a reported convenient and effective synthesis of imidazo[1,2-a]pyrimidine derivatives.[1]

Materials:

  • 2-Aminopyrimidine (1.0 eq)

  • Substituted 2-bromoarylketone (1.0 eq)

  • Basic alumina (Al2O3) (optimized amount, see table below)

Procedure:

  • In a microwave-safe vessel, combine 2-aminopyrimidine, the substituted 2-bromoarylketone, and basic alumina.

  • The mixture is irradiated using a domestic microwave oven at a specified power for the optimized duration.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid residue is then washed with a suitable solvent (e.g., ethanol) and filtered to isolate the crude product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Optimization of Catalyst Amount for the Synthesis of 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine: [1]

EntryAmount of Al2O3 (g)Yield (%)
10.155
20.270
30.385
40.485
50.584
General Procedure for Schiff Base Formation from 3-amino-2-phenylimidazo[1,2-a]pyrimidine

This procedure describes the formation of Schiff base derivatives from a 3-aminoimidazo[1,2-a]pyrimidine intermediate.[5]

Materials:

  • 3-Amino-2-phenylimidazo[1,2-a]pyrimidine (1.0 eq)

  • Substituted aldehyde (1.0 eq)

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • To a stirred solution of 3-amino-2-phenylimidazo[1,2-a]pyrimidine in ethanol, add the substituted aldehyde.

  • Add a few drops of acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, the precipitated product is filtered and washed with cold absolute ethanol to yield the pure Schiff base derivative.[5]

Visualizations

Experimental Workflow for the Synthesis of 6-Substituted Imidazo[1,2-a]pyrimidines

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Work-up & Purification Substituted 2-Aminopyrimidine Substituted 2-Aminopyrimidine Condensation Condensation Substituted 2-Aminopyrimidine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation 6-Substituted Imidazo[1,2-a]pyrimidine 6-Substituted Imidazo[1,2-a]pyrimidine Condensation->6-Substituted Imidazo[1,2-a]pyrimidine Isolation Isolation 6-Substituted Imidazo[1,2-a]pyrimidine->Isolation Purification Purification Isolation->Purification

Caption: General workflow for the synthesis of 6-substituted imidazo[1,2-a]pyrimidines.

Logical Relationship for Troubleshooting Low Yields

G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Suboptimal Temperature Suboptimal Temperature Low Yield->Suboptimal Temperature Side Reactions Side Reactions Low Yield->Side Reactions Purification Loss Purification Loss Low Yield->Purification Loss Monitor Reaction (TLC/LCMS) Monitor Reaction (TLC/LCMS) Incomplete Reaction->Monitor Reaction (TLC/LCMS) Optimize Temperature Profile Optimize Temperature Profile Suboptimal Temperature->Optimize Temperature Profile Purify Starting Materials Purify Starting Materials Side Reactions->Purify Starting Materials Optimize Purification Method Optimize Purification Method Purification Loss->Optimize Purification Method

Caption: Troubleshooting guide for addressing low reaction yields.

References

Managing reaction temperature for imidazo[1,2-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyrimidines. The following sections address common issues related to reaction temperature management and other experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the synthesis of imidazo[1,2-a]pyrimidines?

A1: The optimal reaction temperature for imidazo[1,2-a]pyrimidine synthesis is highly dependent on the chosen synthetic route (e.g., traditional condensation, Groebke-Blackburn-Bienaymé reaction) and the heating method (conventional heating vs. microwave irradiation).

  • Conventional Heating: Temperatures can range from room temperature to reflux conditions (typically 80-150°C), depending on the solvent and reactants. Some reactions may require prolonged heating for several hours.

  • Microwave Irradiation: Microwave-assisted synthesis often utilizes higher temperatures for shorter durations to accelerate the reaction. Typical temperatures range from 100°C to 180°C, with reaction times often reduced to minutes.[1][2] For instance, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been optimized at 160°C for 30 minutes under microwave conditions.[1][2]

Q2: My reaction yield is low. How can I improve it by adjusting the temperature?

A2: Low yield is a common issue that can often be addressed by optimizing the reaction temperature.

  • Incomplete Reaction: If you suspect the reaction has not gone to completion, a gradual increase in temperature or prolonged reaction time may be beneficial. For microwave synthesis, increasing the temperature from 100°C to 160°C has been shown to significantly improve yields by driving the reaction to completion.[1][2]

  • Decomposition: Conversely, if the temperature is too high, starting materials or the desired product may decompose, leading to a dark reaction mixture and low yield. In such cases, reducing the temperature is advisable. It's crucial to find a balance that allows for a reasonable reaction rate without causing degradation.

Q3: I am observing the formation of significant side products. Can temperature control help minimize them?

A3: Yes, temperature management is a critical factor in controlling the selectivity of the reaction and minimizing the formation of side products.

  • Side Reactions: Competing side reactions often have different activation energies than the desired reaction. By carefully controlling the temperature, you can favor the formation of the imidazo[1,2-a]pyrimidine core. If specific side products are identified, a literature search for their formation mechanism might suggest an optimal temperature range to avoid them.

  • Regioselectivity in Groebke-Blackburn-Bienaymé (GBB) Reaction: In the GBB reaction, the choice of solvent and temperature can influence the regioselectivity, particularly when using 2-aminopyrimidines, which can potentially form two different regioisomers.[3] While specific temperature effects on regioselectivity are not extensively detailed in the provided results, it is a parameter worth optimizing if you encounter isomeric impurities.

Q4: Should I use conventional heating or microwave irradiation for my synthesis?

A4: Both methods have their advantages, and the choice depends on the available equipment and the specific requirements of your synthesis.

  • Microwave Irradiation: This method is often preferred for its rapid and uniform heating, which can lead to significantly shorter reaction times, higher yields, and sometimes cleaner reaction profiles.[4][5] Many modern protocols for imidazo[1,2-a]pyrimidine synthesis are optimized for microwave conditions.[1][2][5]

  • Conventional Heating: While generally slower, conventional heating is readily available and can be more easily scaled up. For some reactions, gentle and prolonged heating might be necessary to avoid decomposition of sensitive substrates.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Reaction temperature is too low.Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC. For microwave synthesis, consider increasing the ceiling temperature.[1][2]
Reaction time is too short.Extend the reaction time and monitor for the consumption of starting materials.
Inefficient catalyst or incorrect catalyst loading.Verify the catalyst's activity and optimize its concentration. Some reactions, like the GBB, can be sensitive to the type and amount of acid catalyst.[3]
Formation of Multiple Products/Side Products Reaction temperature is too high, leading to decomposition or side reactions.Reduce the reaction temperature. Consider performing the reaction at a lower temperature for a longer duration.
Incorrect solvent choice.The polarity of the solvent can influence the reaction pathway. For the GBB reaction, aprotic apolar solvents like toluene can suppress the formation of regioisomers.[3]
Darkening of the Reaction Mixture Decomposition of starting materials or product at high temperatures.Immediately reduce the reaction temperature. If using microwave heating, consider a lower power setting or a lower ceiling temperature. The use of nitro-substituted substrates has been observed to sometimes cause darkening of the reaction mixture.[1]
Reaction Stalls Before Completion Deactivation of the catalyst.Consider adding a fresh portion of the catalyst.
Equilibrium has been reached.If the reaction is reversible, consider removing a byproduct (e.g., water) to drive the reaction forward.

Quantitative Data Summary

The following table summarizes reaction conditions from various literature sources for the synthesis of imidazo[1,2-a]pyrimidine derivatives, highlighting the impact of temperature.

Reaction Type Heating Method Temperature (°C) Reaction Time Solvent Yield (%) Reference
Groebke-Blackburn-BienayméMicrowave15010 minCH₂Cl₂/MeOHHigh[6]
CondensationMicrowave10060 minDMF82[1][2]
CondensationMicrowave16040 minDMF82[1][2]
CondensationMicrowave18020 minDMF84[1][2]
Groebke-Blackburn-BienayméConventional5024-48 hMethanol28-72[7]
Intramolecular Dehydrogenative CouplingConventional804 hToluene<10[8]
Imine FormationMicrowaveNot specified (200W)40-120 minEthyl alcohol60-85[5]

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones[1][2]

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Appropriate 2-aminopyrimidine derivative

  • α-Bromoacetophenone derivative

  • Solvent (e.g., DMF)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the 2-aminopyrimidine derivative (1 mmol) and the α-bromoacetophenone derivative (1 mmol).

  • Add the appropriate solvent (e.g., 2 mL of DMF).

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction temperature to 160°C and the reaction time to 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The product may precipitate upon cooling or after the addition of water.

  • Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry under vacuum.

  • If necessary, purify the product further by recrystallization or column chromatography.

Note on Temperature Optimization: If the yield is low, consider increasing the temperature to 180°C for 20 minutes or decreasing it to 100°C for 60 minutes, while monitoring for any signs of decomposition.[1][2]

Visualizations

Caption: A troubleshooting workflow for low yield and side product formation in imidazo[1,2-a]pyrimidine synthesis.

Heating_Method_Comparison cluster_mw Microwave Heating cluster_conv Conventional Heating mw_start Rapid & Uniform Heating mw_time Shorter Reaction Times (minutes) mw_start->mw_time mw_yield Often Higher Yields mw_time->mw_yield mw_profile Cleaner Reaction Profiles mw_yield->mw_profile conv_start Gradual & Slower Heating conv_time Longer Reaction Times (hours) conv_start->conv_time conv_scale Easier to Scale Up conv_start->conv_scale conv_sensitive Suitable for Sensitive Substrates conv_start->conv_sensitive

Caption: A comparison of microwave and conventional heating methods for imidazo[1,2-a]pyrimidine synthesis.

References

Validation & Comparative

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of 6-Substituted Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The strategic substitution at the 6-position of this heterocyclic system has been a focal point of research, leading to the discovery of potent anticancer, antiviral, and kinase inhibitory agents. This guide provides an objective comparison of the performance of various 6-substituted imidazo[1,2-a]pyrimidines and related analogs, supported by experimental data, to aid in the advancement of novel therapeutics.

Anticancer Activity: Targeting Key Signaling Pathways

6-Substituted imidazo[1,2-a]pyrimidines and their pyridine counterparts have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The mechanism of action often involves the modulation of critical signaling pathways implicated in tumorigenesis and cell survival, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.

Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative 6-substituted imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Table 1: Anticancer Activity of 6-Substituted Imidazo[1,2-a]pyridine/pyrimidine Derivatives against Various Cancer Cell Lines

Compound IDScaffold6-SubstituentCancer Cell LineIC50 (µM)Reference
1 Imidazo[1,2-a]pyridine-(5-(2,4-difluorophenylsulfonamido)-6-methoxypyridin-3-yl)HCT-116 (Colon)0.01 ± 0.003[1]
1 Imidazo[1,2-a]pyridine-(5-(2,4-difluorophenylsulfonamido)-6-methoxypyridin-3-yl)SK-HEP-1 (Liver)0.11 ± 0.04[1]
1 Imidazo[1,2-a]pyridine-(5-(2,4-difluorophenylsulfonamido)-6-methoxypyridin-3-yl)MDA-MB-231 (Breast)0.04 ± 0.002[1]
1 Imidazo[1,2-a]pyridine-(5-(2,4-difluorophenylsulfonamido)-6-methoxypyridin-3-yl)SNU638 (Gastric)0.01 ± 0.005[1]
1 Imidazo[1,2-a]pyridine-(5-(2,4-difluorophenylsulfonamido)-6-methoxypyridin-3-yl)A549 (Lung)0.04 ± 0.004[1]
Compound 6 Imidazo[1,2-a]pyridineVaried arylureaA375 (Melanoma)<12[2]
Compound 6 Imidazo[1,2-a]pyridineVaried arylureaWM115 (Melanoma)<12[2]
IP-5 Imidazo[1,2-a]pyridineNot specifiedHCC1937 (Breast)45[3]
IP-6 Imidazo[1,2-a]pyridineNot specifiedHCC1937 (Breast)47.7[3]
13k Imidazo[1,2-a]pyridine-quinazolin-4-amine derivativeHCC827 (Lung)0.09[4]
13k Imidazo[1,2-a]pyridine-quinazolin-4-amine derivativeA549 (Lung)0.43[4]
13k Imidazo[1,2-a]pyridine-quinazolin-4-amine derivativeSH-SY5Y (Neuroblastoma)0.31[4]
13k Imidazo[1,2-a]pyridine-quinazolin-4-amine derivativeHEL (Leukemia)0.25[4]
13k Imidazo[1,2-a]pyridine-quinazolin-4-amine derivativeMCF-7 (Breast)0.28[4]
3d Imidazo[1,2-a]pyrimidine-imine derivativeMCF-7 (Breast)43.4[5]
3d Imidazo[1,2-a]pyrimidine-imine derivativeMDA-MB-231 (Breast)35.9[5]
4d Imidazo[1,2-a]pyrimidine-amine derivativeMCF-7 (Breast)39.0[5]
4d Imidazo[1,2-a]pyrimidine-amine derivativeMDA-MB-231 (Breast)35.1[5]
Signaling Pathway Modulation

PI3K/Akt/mTOR Pathway Inhibition:

A significant number of 6-substituted imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway.[3][6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway by these compounds leads to cell cycle arrest and apoptosis.[2] For instance, compound 13k , a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, demonstrated potent inhibition of PI3Kα with an IC50 value of 1.94 nM, leading to G2/M phase cell cycle arrest and apoptosis in HCC827 cells.[4]

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation Imidazo[1,2-a]pyrimidine 6-Substituted Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Wnt/β-catenin Pathway Inhibition:

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and its dysregulation is strongly associated with the initiation and progression of various cancers, particularly colorectal cancer.[7] Several imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway.[7] These compounds effectively downregulate the expression of Wnt target genes like c-myc and cyclin D1, which are critical for cell proliferation.[7] Notably, some of these compounds have been shown to function independently of GSK-3β activity.[7]

Wnt_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK-3β GSK-3β Dishevelled->GSK-3β β-catenin β-catenin GSK-3β->β-catenin P TCF/LEF TCF/LEF β-catenin->TCF/LEF Degradation β-catenin Degradation β-catenin->Degradation Gene Expression Target Gene Expression TCF/LEF->Gene Expression Imidazo[1,2-a]pyrimidine 6-Substituted Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine->β-catenin Inhibition of nuclear translocation

Caption: Modulation of the Wnt/β-catenin signaling pathway.

Antiviral Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have also been investigated for their antiviral properties. Notably, 6-halogeno and 6-phenyl substituted imidazo[1,2-a]pyridines have shown potent activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[8] An interesting finding is that these compounds exhibit a mechanism of action that is independent of the viral thymidine kinase.[8]

Table 2: Antiviral Activity of 6-Substituted Imidazo[1,2-a]pyridine Derivatives

Compound ClassVirusActivityReference
6-halogeno-imidazo[1,2-a]pyridinesHCMV, VZVPotent[8]
6-phenyl-imidazo[1,2-a]pyridinesHCMV, VZVPotent[8]

Experimental Protocols

A fundamental aspect of drug discovery and development is the robust and reproducible assessment of biological activity. The following section details the methodologies for key experiments cited in the evaluation of 6-substituted imidazo[1,2-a]pyrimidines.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-substituted imidazo[1,2-a]pyrimidines) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following incubation, a solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO or a solution of SDS in HCl, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

MTT_Assay_Workflow cluster_plate 96-Well Plate Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound 48-72h Incubate Incubate Add Compound->Incubate 48-72h Add MTT Add MTT Incubate->Add MTT 48-72h Incubate 2 Incubate 2-4h Add MTT->Incubate 2 48-72h Add Solubilizer Add Solubilizer Incubate 2->Add Solubilizer Read Absorbance Read Absorbance (570 nm) Add Solubilizer->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: General workflow for the MTT cell viability assay.

Western Blot Analysis

Western blotting is a widely used technique to detect specific proteins in a sample. In the context of imidazo[1,2-a]pyrimidine research, it is employed to investigate the modulation of signaling pathway components.

Procedure:

  • Cell Lysis: Cells treated with the compounds are harvested and lysed to release their protein content.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Akt, anti-β-catenin).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP enzyme, producing light that can be captured on X-ray film or by a digital imager.

  • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target protein.

Conclusion

The 6-substituted imidazo[1,2-a]pyrimidine scaffold continues to be a promising framework for the development of novel therapeutic agents. The presented data highlights the significant potential of these compounds as anticancer and antiviral agents, primarily through the modulation of key cellular signaling pathways. The detailed experimental protocols provide a foundation for researchers to further explore the structure-activity relationships and optimize the therapeutic efficacy of this versatile class of molecules. Future investigations focusing on in vivo efficacy and safety profiles will be crucial in translating these promising preclinical findings into clinical applications.

References

Comparative In Vitro Analysis of 6-Bromoimidazo[1,2-a]pyrimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of 6-Bromoimidazo[1,2-a]pyrimidine derivatives, supported by experimental data and detailed protocols. This class of compounds has garnered significant attention for its therapeutic potential, particularly in oncology and infectious diseases.

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 6-position has been explored to modulate its biological activity. In vitro studies have primarily focused on the anticancer and antimicrobial properties of these derivatives, with many exhibiting potent inhibitory effects.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of critical cellular signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Quantitative Comparison of Anticancer Activity

The in vitro potency of these derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While data for a systematic series of 6-bromo-substituted derivatives is still emerging, the existing literature provides valuable insights.

Compound IDCancer Cell LineIC50 (µM)Target/Pathway
Related Imidazo[1,2-a]pyrazine Derivative (14c) A549 (Lung Carcinoma)6.39PI3Kα
Related Imidazo[1,2-a]pyrazine Derivative (14c) -1.25PI3Kα (enzymatic assay)
Indazole-pyrimidine Derivative (6i) -0.0245VEGFR-2 (enzymatic assay)
Imidazo[1,2-a]pyridine Derivative (35) T47D (Breast Cancer)7.9PI3Kα
Imidazo[1,2-a]pyridine Derivative (35) MCF-7 (Breast Cancer)9.4PI3Kα
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline (13k) HCC827 (Lung Cancer)0.09 - 0.43PI3Kα

Note: The data presented includes closely related imidazo[1,2-a]pyrimidine analogues to provide a broader context for the potential of the 6-bromo scaffold.

Signaling Pathway Inhibition

The PI3K/Akt/mTOR signaling cascade is a crucial regulator of cell growth, proliferation, and survival. Inhibition of this pathway by this compound derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt_inactive Akt (inactive) Compound This compound Derivatives Compound->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Antimicrobial Activity

In addition to their anticancer properties, this compound derivatives have shown promise as antimicrobial agents against a range of bacterial and fungal pathogens.

Quantitative Comparison of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound.

Compound IDMicroorganismMIC (µg/mL)
Imidazo[1,2-a]pyrimidine chalcogenide (7) C. keyfer18.87
Imidazo[1,2-a]pyrimidine chalcogenide (7) E. coli18.87

Note: Data for a broader range of 6-bromo specific derivatives is needed for a comprehensive comparison.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key in vitro assays are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

1. Cell Seeding:

  • Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound derivatives in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

3. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Compound Dilutions Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro PI3Kα Kinase Assay (ADP-Glo™ Assay)

This protocol is for determining the inhibitory activity of compounds against the PI3Kα enzyme.

1. Reagent Preparation:

  • Prepare the PI3Kα enzyme, substrate (e.g., PIP2), and ATP solutions in the appropriate kinase buffer.

  • Prepare serial dilutions of the this compound derivatives.

2. Kinase Reaction:

  • In a 384-well plate, add the compound dilutions.

  • Add the PI3Kα enzyme to each well.

  • Initiate the reaction by adding the ATP/substrate mixture.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

3. ADP Detection:

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

4. Data Measurement and Analysis:

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

PI3K_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Compound) Start->Prepare_Reagents Kinase_Reaction Perform Kinase Reaction (Compound + Enzyme + ATP/Substrate) Prepare_Reagents->Kinase_Reaction Incubate Incubate Kinase_Reaction->Incubate Add_ADPGlo Add ADP-Glo™ Reagent (Terminate Reaction & Deplete ATP) Incubate->Add_ADPGlo Incubate_ADPGlo Incubate Add_ADPGlo->Incubate_ADPGlo Add_Kinase_Detection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate_ADPGlo->Add_Kinase_Detection Incubate_Detection Incubate Add_Kinase_Detection->Incubate_Detection Measure_Luminescence Measure Luminescence Incubate_Detection->Measure_Luminescence Analyze_Data Calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the PI3Kα kinase inhibition assay.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for assessing the antimicrobial activity of the compounds.

1. Preparation of Inoculum:

  • Culture the test microorganism overnight in a suitable broth medium.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

2. Serial Dilution of Compound:

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivative in the broth medium.

3. Inoculation:

  • Add the standardized microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

4. Incubation:

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

5. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This guide serves as a foundational resource for the in vitro evaluation of this compound derivatives. Further research focusing on systematic structure-activity relationship studies is warranted to fully elucidate the therapeutic potential of this promising class of compounds.

A Researcher's Guide to Cell-Based Assays for Imidazo[1,2-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key cell-based assays for evaluating the biological activity of imidazo[1,2-a]pyrimidine compounds. This class of molecules holds significant promise in medicinal chemistry, with demonstrated efficacy in oncology and inflammatory diseases. This guide details experimental protocols, presents comparative data from published studies, and visualizes complex biological pathways and workflows to aid in the rational design and execution of preclinical research.

Imidazo[1,2-a]pyrimidines are a versatile heterocyclic scaffold known to interact with a range of biological targets, including protein kinases and phosphodiesterases. Their therapeutic potential, particularly as anticancer and anti-inflammatory agents, necessitates robust and reproducible methods for assessing their activity in cellular contexts. This guide focuses on the most common and informative assays used to characterize these compounds.

Comparative Efficacy: Cytotoxicity of Imidazo[1,2-a]pyrimidine Derivatives in Cancer Cell Lines

A primary focus in the development of novel imidazo[1,2-a]pyrimidine compounds is their potential as anticancer agents. A critical initial step in their evaluation is the assessment of their cytotoxic and anti-proliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function.

Below is a summary of reported IC50 values for various imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine derivatives across several cancer cell lines. These tables facilitate a direct comparison of the cytotoxic potential of different structural analogs.

Table 1: Cytotoxicity (IC50, µM) of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Derivatives in Breast Cancer Cell Lines

Compound/DerivativeMCF-7MDA-MB-231HCC1937Reference
Compound 3d43.435.9-[1]
Compound 4d39.035.1-[1]
IP-5--45[2][3]
IP-6--47.7[2][3]
IP-7--79.6[2][3]

Table 2: Cytotoxicity (IC50, µM) of Imidazo[1,2-a]pyridine Derivatives in Other Cancer Cell Lines

Compound/DerivativeA375 (Melanoma)WM115 (Melanoma)HeLa (Cervical)Reference
Compound 520.344.618.5[4]
Compound 69.712.810.2[4]
Compound 715.225.312.4[4]

Key Cell-Based Assays: Principles and Detailed Protocols

The following sections provide an overview and detailed protocols for the most frequently employed cell-based assays in the study of imidazo[1,2-a]pyrimidine compounds.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the effect of a compound on cell proliferation and survival.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will prevent confluence after the desired incubation period.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the imidazo[1,2-a]pyrimidine compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[6]

Experimental Protocol: SRB Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[6]

  • Washing: Wash the wells five times with water and allow the plates to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7]

  • Washing: Quickly wash the wells five times with 1% (v/v) acetic acid to remove unbound dye.[7]

  • Dye Solubilization: Allow the plates to air dry and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the imidazo[1,2-a]pyrimidine compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis

Many anticancer compounds induce cell cycle arrest at specific checkpoints. Cell cycle distribution can be analyzed by staining the DNA with a fluorescent dye like propidium iodide and analyzing the cell population by flow cytometry.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.[8]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[8]

  • Staining: Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis

Western blotting is a powerful technique to investigate the effect of compounds on specific protein expression and signaling pathways. For imidazo[1,2-a]pyrimidines, this is often used to assess the inhibition of kinase pathways like PI3K/AKT/mTOR.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with the compound, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AKT, total AKT, cleaved PARP, caspases) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by imidazo[1,2-a]pyrimidine compounds and a generalized workflow for cell-based assays.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Imidazo_pyrimidine Imidazo[1,2-a]pyrimidine Compound Imidazo_pyrimidine->PI3K inhibits Imidazo_pyrimidine->AKT inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a common target for imidazo[1,2-a]pyrimidine compounds.

Cell_Based_Assay_Workflow start Start cell_culture Cell Culture (Seeding in plates) start->cell_culture compound_treatment Compound Treatment (Dose-response) cell_culture->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation assay_specific_steps Assay-Specific Steps (e.g., Staining, Lysis) incubation->assay_specific_steps data_acquisition Data Acquisition (e.g., Absorbance, Fluorescence) assay_specific_steps->data_acquisition data_analysis Data Analysis (IC50, % Apoptosis, etc.) data_acquisition->data_analysis end End data_analysis->end

Caption: A generalized workflow for performing cell-based assays with imidazo[1,2-a]pyrimidine compounds.

References

A Comparative Guide to Imidazo[1,2-a]pyrimidine and Quinazoline Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Drug Discovery Professionals

In the landscape of small molecule kinase inhibitors, the heterocyclic scaffolds of imidazo[1,2-a]pyrimidine and quinazoline have emerged as cornerstones in the development of targeted therapies, particularly in oncology. Both structures serve as versatile frameworks, enabling precise interactions within the ATP-binding pocket of various kinases. This guide provides a detailed, data-driven comparison of these two prominent scaffolds, offering insights into their structure-activity relationships (SAR), target profiles, and clinical significance to aid researchers in drug development.

At a Glance: Key Distinctions

FeatureImidazo[1,2-a]pyrimidineQuinazoline
Clinical Validation Emerging scaffold with candidates in clinical trials.Well-established scaffold with multiple FDA-approved drugs (e.g., Gefitinib, Erlotinib)[1][2].
Primary Targets Broad range including PI3K, SYK, GSK-3β, CHK1, MK2, and EGFR[3][4][5][6][7][8].Predominantly EGFR, but also VEGFR and PI3K[1][9][10].
Key Structural Feature A fused five- and six-membered nitrogen-containing ring system.A bicyclic aromatic structure composed of a benzene ring fused to a pyrimidine ring.
Development Focus Often explored for novel selectivity profiles and overcoming resistance to existing inhibitors.Extensive development as first, second, and third-generation EGFR inhibitors[2].
Noteworthy Advantage High synthetic tractability allowing for diverse library generation.Proven high affinity for the EGFR kinase active site, forming a "privileged scaffold"[1][2].

Structural Framework and Mechanism of Action

Both imidazo[1,2-a]pyrimidines and quinazolines typically function as "hinge-binders." They are designed to mimic the adenine moiety of ATP, forming critical hydrogen bonds with the backbone of the kinase hinge region. This reversible, competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking signal transduction.

The quinazoline core is renowned for its role in EGFR inhibition. The N1 and N3 atoms of the quinazoline ring are crucial for this interaction. Specifically, the N1 atom often forms a key hydrogen bond with the backbone NH of a methionine residue (Met793 in EGFR) in the hinge region, while the N3 atom can interact with key threonine residues via a water molecule, anchoring the inhibitor in the ATP-binding site[2][11].

Imidazo[1,2-a]pyrimidine and its related fused scaffolds, such as imidazo[1,2-a]pyridines, also establish hinge interactions. The nitrogen atoms within the fused ring system are positioned to act as hydrogen bond acceptors, similar to the quinazoline core, allowing for potent inhibition of a diverse range of kinases.

Performance Data: A Quantitative Comparison

The following tables summarize the inhibitory activities of representative compounds from both scaffolds against key kinase targets.

Table 1: EGFR Inhibitory Activity
CompoundScaffoldEGFR TypeIC₅₀ (nM)Cell LineIC₅₀ (µM)
Gefitinib QuinazolineWild-Type2-37A4310.015-0.02
Erlotinib QuinazolineWild-Type2A4313
Lapatinib QuinazolineEGFR/HER23A431-
Compound 12 QuinazolineT790M72.8MCF-70.0977
Compound 45a QuinazolineWild-Type130HT-2931.23
Imidazoquinazoline 18o Imidazo[1,2-a]quinazolineWild-Type12,300PC3, HepG2-

Data compiled from multiple sources[1][2][11][12]. Note that assay conditions can vary between studies, affecting direct comparability.

Table 2: PI3K Inhibitory Activity
CompoundScaffoldPI3K IsoformIC₅₀ (nM)
Idelalisib Quinazolinep110δ2.5
Copanlisib Quinazolinep110α/δ0.5/6.4
Compound 13k Imidazo[1,2-a]pyridine-Quinazoline HybridPI3Kα1.94
BEZ235 Analog (2a) QuinazolinePI3Kα<1000
Imidazo[1,2-a]pyrazine Analog Imidazo[1,2-a]pyrazineMultiplePotent (specific values vary)

Data compiled from multiple sources[5][7][9][13].

Signaling Pathway Context: EGFR and PI3K Inhibition

Kinase inhibitors derived from these scaffolds primarily target critical nodes in oncogenic signaling pathways. The diagram below illustrates the EGFR and PI3K/Akt pathways, which are frequently dysregulated in cancer and are common targets for both quinazoline and imidazo[1,2-a]pyrimidine-based drugs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt activates mTOR mTOR Akt->mTOR mTOR->Proliferation Quinazoline Quinazoline Inhibitors (e.g., Gefitinib) Quinazoline->EGFR inhibit Imidazopyrimidine Imidazo[1,2-a]pyrimidine Inhibitors Imidazopyrimidine->EGFR inhibit Imidazopyrimidine->PI3K inhibit

Figure 1. Simplified EGFR and PI3K signaling pathways targeted by kinase inhibitors.

Experimental Methodologies

Accurate evaluation of kinase inhibitors requires robust and standardized experimental protocols. Below are representative methodologies for key assays.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines a typical workflow for identifying and characterizing novel kinase inhibitors, from initial high-throughput screening to in vivo efficacy studies.

G A High-Throughput Screening (HTS) Biochemical Assay B Hit Confirmation & IC₅₀ Determination A->B C Selectivity Profiling (Kinase Panel) B->C D Cell-Based Potency Assays (e.g., Anti-proliferation, p-Target) B->D F Lead Optimization (SAR Studies) C->F E In Vitro ADME/Tox (Solubility, Permeability, Stability) D->E E->F G In Vivo Pharmacokinetics (PK) F->G H In Vivo Efficacy Studies (Xenograft Models) G->H

Figure 2. Standard workflow for preclinical kinase inhibitor discovery.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure inhibitor binding to the kinase active site.

  • Reagent Preparation:

    • Prepare a 4X Kinase/Eu-Antibody mixture in kinase buffer.

    • Prepare a 4X Alexa Fluor™ labeled "tracer" (a known ligand for the kinase) in the same buffer.

    • Serially dilute the test inhibitor (e.g., imidazo[1,2-a]pyrimidine or quinazoline compound) in DMSO, then in kinase buffer to create 2X final concentrations.

  • Assay Procedure:

    • Add 5 µL of the 2X test inhibitor solution to the wells of a low-volume 384-well plate.

    • Add 5 µL of the 4X Kinase/Eu-Antibody mixture to all wells.

    • Add 5 µL of the 4X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).

    • Measure emission at two wavelengths (e.g., 665 nm for acceptor and 615 nm for donor) following excitation at ~340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Anti-Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

  • Cell Seeding:

    • Culture cancer cells (e.g., A549, MCF-7) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test inhibitor to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value using non-linear regression analysis.

Conclusion: Scaffold Selection and Future Directions

The choice between an imidazo[1,2-a]pyrimidine and a quinazoline scaffold depends heavily on the strategic goals of the drug discovery program.

  • Quinazoline remains the scaffold of choice for programs targeting well-validated kinases like EGFR, where a deep body of existing SAR data can accelerate optimization. Its proven clinical success provides a lower-risk foundation for developing next-generation inhibitors that address acquired resistance[2][10].

  • Imidazo[1,2-a]pyrimidine and its related fused systems offer fertile ground for innovation. Their synthetic versatility allows for the exploration of a broader chemical space, potentially yielding inhibitors with novel selectivity profiles or the ability to target kinases that have been challenging to drug with other scaffolds. This makes them particularly attractive for developing first-in-class therapies or overcoming resistance to established quinazoline-based drugs[5][6][14].

Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal. The continued exploration of imidazo[1,2-a]pyrimidine derivatives, informed by the decades of success from the quinazoline framework, will undoubtedly lead to the development of new and more effective kinase inhibitors for a range of human diseases.

References

Decoding the Potency of 6-Bromoimidazo[1,2-a]pyrimidine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of 6-bromoimidazo[1,2-a]pyrimidine analogs, a class of compounds demonstrating significant potential in therapeutic areas, particularly as kinase inhibitors for anticancer applications. By dissecting the structure-activity relationships (SAR), this document aims to illuminate the key molecular features that drive potency and selectivity, thereby guiding future drug design and development efforts.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry. Its unique electronic and steric properties make it a versatile starting point for the synthesis of a diverse range of bioactive molecules. Research has shown that strategic modifications to this core structure can lead to potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.

Comparative Analysis of Biological Activity

Substitutions at the C2 and C3 Positions

Modifications at the C2 and C3 positions of the imidazo[1,2-a]pyrimidine ring system have been a primary focus of medicinal chemistry campaigns. The introduction of aryl and heteroaryl groups at these positions has been shown to be crucial for interacting with the ATP-binding pocket of various kinases. The nature and substitution pattern of these aromatic rings significantly influence both the potency and selectivity of the compounds.

For instance, in related imidazo[1,2-a]pyridine series, the presence of specific substituted phenyl rings at the C2 position has been linked to potent inhibition of kinases such as PI3Kα.

The Role of the 6-Bromo Substituent

The bromine atom at the 6-position of the imidazo[1,2-a]pyrimidine core plays a multifaceted role. It can act as a key interaction point within the target protein's binding site, often engaging in halogen bonding. Furthermore, its presence provides a synthetic handle for further chemical modifications, allowing for the introduction of a wide array of functional groups through cross-coupling reactions. This enables the exploration of a broader chemical space and the fine-tuning of the pharmacological properties of the analogs.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes hypothetical IC50 values for a series of this compound analogs against a panel of cancer cell lines, based on trends observed in related compound series. This data is illustrative and intended to highlight potential SAR trends.

Compound IDR1 (C2-substituent)R2 (C3-substituent)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
1a PhenylH> 50> 50> 50
1b 4-MethoxyphenylH25.331.828.4
1c 4-ChlorophenylH15.719.517.2
2a PhenylPhenyl10.212.511.8
2b 4-MethoxyphenylPhenyl5.16.86.2
2c 4-Chlorophenyl4-Fluorophenyl0.8 1.1 0.9
3a Phenyl4-(Piperidin-1-yl)phenyl2.53.12.8
3b 4-Chlorophenyl4-(Morpholin-4-yl)phenyl1.21.51.3

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (A549, MCF-7, HCT116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs (typically ranging from 0.01 to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

Kinase Inhibition Assay (Example: PI3Kα)
  • Reaction Mixture Preparation: A reaction mixture is prepared containing the PI3Kα enzyme, the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2), and the test compound at various concentrations in a kinase buffer.

  • ATP Addition: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at room temperature.

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is quantified using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Visualizing Molecular Interactions and Experimental Logic

To better understand the relationships between chemical structures, biological targets, and experimental outcomes, the following diagrams are provided.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold This compound Core Structure R1 R1 (C2) Aryl/Heteroaryl Scaffold:port->R1 Substitution R2 R2 (C3) Aryl/Heteroaryl/Amine Scaffold:port->R2 Substitution Activity Potency & Selectivity IC50 Values R1->Activity Influences R2->Activity Influences

Caption: Logical relationship of the Structure-Activity Relationship (SAR).

Experimental_Workflow start Start: Synthesized Analogs cell_assay In vitro Cell Viability Assay (e.g., MTT on A549, MCF-7) start->cell_assay kinase_assay In vitro Kinase Inhibition Assay (e.g., PI3Kα) start->kinase_assay data_analysis Data Analysis (IC50 Determination) cell_assay->data_analysis kinase_assay->data_analysis sar_determination SAR Determination data_analysis->sar_determination end End: Lead Compound Identification sar_determination->end

Caption: General experimental workflow for SAR studies.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Regulates Inhibitor This compound Analog (Inhibitor) Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition.

Unlocking Antitumor Potential: A Comparative Guide to Imidazo[1,2-a]pyrimidine Libraries in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel, potent, and selective anticancer agents has led researchers to explore diverse heterocyclic scaffolds, among which the imidazo[1,2-a]pyrimidine core has emerged as a privileged structure. This guide provides a comparative overview of recently developed imidazo[1,2-a]pyrimidine and its related imidazo[1,2-a]pyridine derivatives, summarizing their anticancer activities, mechanisms of action, and the experimental frameworks used for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Comparative Anticancer Activity of Imidazo[1,2-a]pyrimidine Derivatives

Numerous studies have demonstrated the cytotoxic effects of imidazo[1,2-a]pyrimidine derivatives across a wide spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these investigations are crucial for comparing the potency of these compounds. The following tables summarize the in vitro anticancer activity of representative imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 6d HepG2Liver CarcinomaNot specified, but showed time-dependent DNA synthesis inhibition[1]
Compound 6i HepG2Liver CarcinomaNot specified, but showed time-dependent DNA synthesis inhibition[1]
Compound 6 A375Melanoma~10-35[2]
Compound 6 WM115Melanoma~10-35[2]
Compound 6 HeLaCervical Cancer~10-35[2]
Compound 12b Hep-2Laryngeal Carcinoma11[3]
Compound 12b HepG2Liver Carcinoma13[3]
Compound 12b MCF-7Breast Carcinoma11[3]
Compound 12b A375Melanoma11[3]
Compound 13k HCC827Non-small Cell Lung Cancer0.09[4]
Compound 13k A549Non-small Cell Lung Cancer0.43[4]
Compound 13k SH-SY5YNeuroblastomaNot specified, submicromolar[4]
Compound 13k HELErythroid and Leukocyte LeukemiaNot specified, submicromolar[4]
Compound 13k MCF-7Breast CancerNot specified, submicromolar[4]
Compound 3d MDA-MB-231Breast Cancer35.9[5]
Compound 3d MCF-7Breast Cancer43.4[5]
Compound 4d MDA-MB-231Breast Cancer35.1[5]
Compound 4d MCF-7Breast Cancer39.0[5]
IP-5 HCC1937Breast Cancer45[6][7][8]
IP-6 HCC1937Breast Cancer47.7[6][7][8]
IP-7 HCC1937Breast Cancer79.6[6][7][8]
HB9 A549Lung Cancer50.56[9]
HB10 HepG2Liver Carcinoma51.52[9]
Compound IDTarget KinaseIC50 (nM)Reference
Compound 7n FGFR18[10]
Compound 7n FGFR24[10]
Compound 7n FGFR43.8[10]
Compound 13k PI3Kα1.94[4]
Various Derivatives c-KITNanomolar range[11][12][13]

Mechanisms of Anticancer Action

The anticancer effects of imidazo[1,2-a]pyrimidines are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of Kinase Signaling Pathways

A primary mechanism of action for many imidazo[1,2-a]pyrimidine derivatives is the inhibition of protein kinases that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: Several studies have identified imidazo[1,2-a]pyridine and related structures as potent inhibitors of the PI3K/Akt/mTOR pathway.[2][4][6][14][15] These compounds can bind to the ATP-binding site of PI3K, leading to the downregulation of downstream effectors like Akt and mTOR, which are critical for cell growth and survival.[2] For instance, compound 13k was found to be a potent PI3Kα inhibitor with an IC50 value of 1.94 nM.[4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis | CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazo Imidazo[1,2-a]pyrimidine Derivatives Imidazo->PI3K inhibits Apoptosis_Pathway Imidazo Imidazo[1,2-a]pyrimidine Derivatives p53 p53 Imidazo->p53 upregulates Bax Bax Imidazo->Bax upregulates Caspase8 Caspase-8 Imidazo->Caspase8 activates p21 p21 p53->p21 CellCycle Cell Cycle Arrest (G2/M) p21->CellCycle Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase8->Caspase3 PARP->Apoptosis Experimental_Workflow Synthesis Compound Synthesis & Characterization MTT Cytotoxicity Screening (MTT Assay) Synthesis->MTT CellCulture Cancer Cell Line Culture CellCulture->MTT IC50 IC50 Determination MTT->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Mechanism->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (PI Staining) Mechanism->CellCycleAssay WesternBlot Western Blotting (Protein Expression) Mechanism->WesternBlot KinaseAssay Kinase Inhibition Assay Mechanism->KinaseAssay Docking Molecular Docking Mechanism->Docking

References

Validating Kinase Inhibition by 6-Bromoimidazo[1,2-a]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-bromoimidazo[1,2-a]pyrimidine scaffold is a promising heterocyclic structure in the development of novel kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The validation of these compounds is a rigorous process involving biochemical and cellular assays to determine their potency, selectivity, and mechanism of action. This guide provides a comparative overview of the validation of kinase inhibition by derivatives of this scaffold and its close analogs, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The lower the IC50 value, the greater the potency of the inhibitor.

Bromo-Pyrimidine Derivatives Targeting Bcr-Abl Kinase

Recent studies have explored the potential of bromo-pyrimidine analogs as inhibitors of the Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia. The following table compares the in vitro cytotoxic and Bcr-Abl kinase inhibitory activities of selected novel bromo-pyrimidine derivatives with the established multi-kinase inhibitor, Dasatinib.

CompoundK562 Cell Line IC50 (µM)Bcr-Abl Kinase IC50 (µM)
6g 1.08 ± 0.040.041 ± 0.003
7d 1.15 ± 0.030.052 ± 0.004
9c 1.21 ± 0.050.063 ± 0.005
10e 1.12 ± 0.020.049 ± 0.002
Dasatinib (Standard) 0.98 ± 0.020.035 ± 0.001
Data sourced from studies on novel bromo-pyrimidine analogues as anticancer agents.[1]
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin Derivatives Targeting CDK4/6

Cyclin-dependent kinases 4 and 6 (CDK4/6) are critical regulators of the cell cycle, and their inhibition is a validated strategy in the treatment of HR+/HER2- breast cancer. Novel imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives have shown potent inhibition of CDK4/6. Their performance can be compared to the FDA-approved inhibitors Palbociclib, Ribociclib, and Abemaciclib.

CompoundCDK4/Cyclin D1 IC50 (nM)CDK6/Cyclin D3 IC50 (nM)
Compound 10b -2.0
Compound 10c -4.8
Palbociclib (Standard) 1116
Ribociclib (Standard) 1039
Abemaciclib (Standard) 24
Data for compounds 10b and 10c are for CDK6/D3 and sourced from research on imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives.[2][3] Data for standard inhibitors are compiled from preclinical studies.[4]
Imidazo[1,2-a]pyrazine Derivatives Targeting Aurora Kinases

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Imidazo[1,2-a]pyrazine derivatives, structurally related to the this compound scaffold, have been developed as potent Aurora kinase inhibitors.

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)
Imidazo[1,2-a]pyrazine 1j --
Imidazo[1,2-a]pyrazine 10i --
Danusertib (PHA-739358) 1379
Tozasertib (VX-680) 0.6 (Ki)18 (Ki)
ZM-447439 110130
Specific IC50 values for compounds 1j and 10i were not publicly available in the searched literature, but they are identified as potent inhibitors.[5] Data for standard inhibitors are from various sources.[6]

Experimental Protocols

Accurate and reproducible experimental design is crucial for the validation of kinase inhibitors. Below are outlines of key methodologies.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The luminescent signal is proportional to the ADP concentration, and therefore, inversely proportional to the kinase inhibition.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Substrate specific to the kinase

  • ATP

  • Test compound (e.g., a this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multi-well plates (white, opaque)

  • Luminometer

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and ATP in a kinase assay buffer.

    • Add serial dilutions of the test compound to the wells of a multi-well plate.

    • Initiate the reaction by adding the kinase to the wells.

    • Incubate the plate at a controlled temperature for a specified time (e.g., 60 minutes at 30°C).[7]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7][8]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.[7][8]

  • Data Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to verify that a compound binds to its intended target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Objective: To confirm the intracellular binding of a test compound to its target kinase.

Materials:

  • Cultured cells expressing the target kinase

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Equipment for heating samples (e.g., thermal cycler)

  • Equipment for protein quantification (e.g., Western blot apparatus)

Protocol:

  • Cell Treatment and Heating:

    • Treat cultured cells with the test compound or a vehicle control (e.g., DMSO).

    • Aliquot the treated cells and heat them at a range of different temperatures for a set time (e.g., 3 minutes).[9][10]

  • Cell Lysis and Fractionation:

    • Lyse the cells using methods like freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[9]

  • Protein Quantification:

    • Quantify the amount of soluble target protein remaining in the supernatant at each temperature point, typically by Western blotting using a specific antibody for the target kinase.[9]

  • Data Analysis:

    • Generate "melting curves" by plotting the percentage of soluble target protein against the temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[9]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Kinase_Inhibition_Validation_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation Compound Compound Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound->Kinase_Assay Purified Kinase Purified Kinase Purified Kinase->Kinase_Assay ATP_Substrate ATP + Substrate ATP_Substrate->Kinase_Assay IC50 IC50 Determination Kinase_Assay->IC50 Target_Engagement Target Engagement Confirmation IC50->Target_Engagement Informs Live_Cells Live Cells Compound_Treatment Compound Treatment Live_Cells->Compound_Treatment CETSA Cellular Thermal Shift Assay (CETSA) Compound_Treatment->CETSA Cell_Based_Assay Cell-Based Assay (e.g., Proliferation, Phosphorylation) Compound_Treatment->Cell_Based_Assay CETSA->Target_Engagement Cellular_Potency Cellular Potency (EC50) Target_Engagement->Cellular_Potency Confirms Cell_Based_Assay->Cellular_Potency

Caption: Workflow for the validation of kinase inhibitors.

CDK46_Signaling_Pathway CyclinD Cyclin D Active_Complex Cyclin D-CDK4/6 Active Complex CyclinD->Active_Complex CDK46 CDK4/6 CDK46->Active_Complex Rb Rb Active_Complex->Rb Phosphorylates pRb p-Rb (Inactive) Active_Complex->pRb E2F E2F Rb->E2F Inhibits Gene_Transcription S-Phase Gene Transcription E2F->Gene_Transcription Activates Cell_Cycle_Progression G1 to S Phase Progression Gene_Transcription->Cell_Cycle_Progression Inhibitor 6-Bromoimidazo[1,2-a] pyrimidine Derivative Inhibitor->Active_Complex Inhibits

Caption: Simplified CDK4/6 signaling pathway and point of inhibition.

References

A Comparative Analysis of the Cytotoxic Effects of Novel Imidazo[1,2-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of recently developed imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives, benchmarked against the established chemotherapeutic agent, Doxorubicin. The following sections present quantitative data on the anti-cancer activity of these novel compounds, detailed experimental methodologies for the cited cytotoxicity assays, and a visualization of a key signaling pathway targeted by one of the compounds.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic activity of the novel imidazo[1,2-a]pyrimidine derivatives (Compounds 3d and 4d) and an imidazo[1,2-a]pyridine derivative (Compound 6) was evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound that inhibits 50% of cell growth, are summarized in the table below. For a comprehensive comparison, the IC50 values of the conventional anticancer drug Doxorubicin against the same breast cancer cell lines are also included.

CompoundCell LineCell TypeIC50 (µM)Citation(s)
Novel Imidazo[1,2-a]pyrimidine Derivatives
Compound 3dMCF-7Breast Adenocarcinoma43.4[1][2][3][4]
MDA-MB-231Breast Adenocarcinoma35.9[1][2][3][4]
Compound 4dMCF-7Breast Adenocarcinoma39.0[1][2][3][4]
MDA-MB-231Breast Adenocarcinoma35.1[1][2][3][4]
Novel Imidazo[1,2-a]pyridine Derivative
Compound 6A375Melanoma~10[5][6][7]
WM115Melanoma~10[5][6][7]
HeLaCervical Cancer~35[5][6][7]
Alternative Anticancer Agent
DoxorubicinMCF-7Breast Adenocarcinoma1.1 - 8.3[8][9][10][11][12]
MDA-MB-231Breast Adenocarcinoma0.9 - 6.6[8][9][10][11]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Compounds 3d and 4d

The cytotoxicity of the imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives was determined using the Sulforhodamine B (SRB) assay.[1][2] This method is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

Procedure:

  • Cell Seeding: Cancer cells (MCF-7 and MDA-MB-231) were seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.[13][14][15]

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.[8]

  • Cell Fixation: After the incubation period, the cells were fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[13][16]

  • Staining: The plates were washed with water and air-dried. The fixed cells were then stained with 0.4% SRB solution for 30 minutes at room temperature.[13][14]

  • Washing: Unbound dye was removed by washing with 1% acetic acid.[13][16]

  • Solubilization and Absorbance Reading: The protein-bound dye was solubilized with a 10 mM Tris base solution, and the absorbance was measured at 510-565 nm using a microplate reader.[13][14][16][17] The IC50 values were then calculated from the dose-response curves.

MTT Assay for Compound 6

The cytotoxic effect of the imidazo[1,2-a]pyridine Compound 6 was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: A375, WM115, and HeLa cells were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with different concentrations of Compound 6 and incubated for 48 hours.

  • MTT Addition: After the treatment period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader. The IC50 values were determined from the resulting dose-response curves.

Western Blot Analysis for AKT/mTOR Pathway Proteins

To investigate the mechanism of action of Compound 6, Western blot analysis was performed to determine the levels of key proteins in the AKT/mTOR signaling pathway.[18][19][20]

Procedure:

  • Cell Lysis: Cancer cells were treated with Compound 6 for the desired time, after which the cells were lysed to extract total protein.[19]

  • Protein Quantification: The protein concentration in each lysate was determined using a protein assay, such as the BCA assay.[19]

  • Gel Electrophoresis and Transfer: Equal amounts of protein from each sample were separated by size using SDS-PAGE and then transferred to a PVDF membrane.[20][21]

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for the target proteins (p-AKT, AKT, p-mTOR, p53, p21, Bax, Bcl-2, and a loading control like tubulin).[7][22]

  • Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[19][21]

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for the novel imidazo[1,2-a]pyridine Compound 6, highlighting its inhibitory effect on the PI3K/AKT/mTOR signaling pathway, which leads to cell cycle arrest and apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 p_AKT p-AKT (Active) PIP3->p_AKT Activates AKT to AKT AKT p_mTOR p-mTOR (Active) p_AKT->p_mTOR Activates mTOR to mTOR mTOR Cell_Cycle_Arrest Cell Cycle Arrest p_mTOR->Cell_Cycle_Arrest Promotes Progression (Inhibited) Apoptosis Apoptosis p_mTOR->Apoptosis Inhibits (Inhibition Reversed) p53 p53 p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates p21->Cell_Cycle_Arrest Induces Bax->Apoptosis Promotes Bcl2 Bcl-2 Bcl2->Apoptosis Inhibits Compound_6 Compound 6 Compound_6->p_AKT Inhibits Compound_6->p_mTOR Inhibits Compound_6->p53 Increases Levels Compound_6->Bax Increases Levels Compound_6->Bcl2 Decreases Levels G cluster_workflow SRB Cytotoxicity Assay Workflow start Start: Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed incubate1 Incubate for 24h (Adhesion) seed->incubate1 treat Treat with Novel Compounds incubate1->treat incubate2 Incubate for 48h (Treatment) treat->incubate2 fix Fix Cells with TCA incubate2->fix stain Stain with SRB fix->stain wash Wash with Acetic Acid stain->wash solubilize Solubilize Bound Dye wash->solubilize read Read Absorbance (510-565 nm) solubilize->read analyze Analyze Data & Calculate IC50 read->analyze end_node End: Cytotoxicity Profile analyze->end_node

References

Antimicrobial activity of imidazo[1,2-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Imidazo[1,2-a]pyrimidines, a class of fused heterocyclic compounds, have garnered considerable attention from medicinal chemists due to their structural similarity to purines and their broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of the antimicrobial performance of various imidazo[1,2-a]pyrimidine derivatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Antimicrobial Activity

The antimicrobial efficacy of imidazo[1,2-a]pyrimidine derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity. Lower MIC values indicate higher potency.

The following table summarizes the MIC values for a selection of synthesized imidazo[1,2-a]pyrimidine derivatives against various microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC, in µg/mL) of Imidazo[1,2-a]pyrimidine Derivatives

CompoundDerivative SubstitutionS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
3a 2-phenyl>100>100>100>100>100[3]
3d 2-(4-chlorophenyl)12.5255010050[3]
3g 2-(4-methoxyphenyl)6.2512.5255025[3]
3h 2-(4-methylphenyl)12.512.550>10050[3]
3j 2-(naphthalen-2-yl)6.256.2512.52512.5[3]
3k 2-(3,4-dimethylphenyl)6.256.2512.5256.25[3]
Ciprofloxacin Standard Antibiotic1.560.780.780.39-
Amphotericin B Standard Antifungal----1.56[3]

Data synthesized from multiple sources for comparative purposes.

From the data, it is evident that substitutions on the phenyl ring at the 2-position of the imidazo[1,2-a]pyrimidine scaffold significantly influence antimicrobial activity.[4] For instance, unsubstituted derivative 3a showed negligible activity. However, the introduction of electron-donating groups like methoxy (3g ) or dimethyl (3k ), or a larger aromatic system like naphthalene (3j ), resulted in a marked increase in potency against both bacteria and fungi.[3] Notably, compound 3k demonstrated the most potent and broad-spectrum activity among the tested derivatives.[3]

Experimental Protocols

The data presented above were primarily obtained through standardized antimicrobial susceptibility testing methods. The following protocols are representative of the methodologies employed in the cited studies.

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates for 18-24 hours at 37°C. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Preparation of Microtiter Plates: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the prepared microbial suspension, resulting in a final concentration of about 5 x 10⁵ CFU/mL.

  • Controls: Positive control wells (containing medium and inoculum but no test compound) and negative control wells (containing medium only) are included on each plate. A standard antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Amphotericin B) is also tested under the same conditions for comparison.

  • Incubation: The plates are incubated for 24 hours at 37°C for bacteria and 48 hours at 35°C for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Agar Disk Diffusion Method

This method is used for qualitative assessment of antimicrobial activity.

  • Plate Preparation: A standardized microbial inoculum (adjusted to 0.5 McFarland standard) is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 50 µ g/disk ) dissolved in a solvent like DMSO. The disks are then placed on the inoculated agar surface.

  • Incubation: The plates are incubated for 18-24 hours at 37°C.

  • Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[3]

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation Stage cluster_assay Assay Stage cluster_results Results Stage cluster_controls Controls A Bacterial/Fungal Culture B Prepare Inoculum (0.5 McFarland) A->B E Inoculate Wells with Microbial Suspension B->E C Prepare Compound Stock Solutions (in DMSO) D Serial Dilution of Compounds in 96-Well Plate C->D D->E K Standard Drug (e.g., Ciprofloxacin) D->K F Incubate Plate (24-48h at 35-37°C) E->F I Positive Control (Inoculum, No Compound) E->I G Visually Inspect for Turbidity (Growth) F->G H Determine MIC (Lowest Concentration with No Growth) G->H J Negative Control (Medium Only)

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

Imidazo[1,2-a]pyrimidine derivatives represent a promising scaffold for the development of new antimicrobial agents.[1][3] Structure-activity relationship studies indicate that the antimicrobial potency can be significantly modulated by the nature and position of substituents on the core structure.[4][5] Specifically, derivatives bearing electron-donating and bulky lipophilic groups at the 2-position have demonstrated enhanced activity against a broad range of bacteria and fungi. The experimental protocols detailed in this guide provide a standardized framework for the continued evaluation and comparison of new derivatives in this chemical class, aiding in the rational design of more effective therapeutic agents.

References

Comparative analysis of imidazo[1,2-a]pyrimidine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and drug development. Their structural motif is a key component in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including antiviral, anti-inflammatory, anticancer, and anxiolytic activities. The efficacy of these compounds has driven the development of numerous synthetic strategies, each with its own set of advantages and limitations.

This guide provides a comparative analysis of prominent methods for the synthesis of imidazo[1,2-a]pyrimidines, offering researchers, scientists, and drug development professionals a comprehensive overview of these techniques. The comparison focuses on key performance indicators such as reaction yield, time, and conditions, supported by experimental data.

Comparative Analysis of Synthesis Methods

The synthesis of the imidazo[1,2-a]pyrimidine core can be achieved through several pathways. This guide will focus on a comparative analysis of four major approaches: the Groebke-Blackburn-Bienaymé Reaction (GBBR), Microwave-Assisted Synthesis, Ultrasound-Assisted Synthesis, and Catalyst- and Solvent-Free Synthesis.

MethodKey FeaturesTypical Reaction TimeTypical Yield (%)
Groebke-Blackburn-Bienaymé Reaction (GBBR) A one-pot, three-component reaction involving an aminopyrimidine, an aldehyde, and an isocyanide.12-24 hours (conventional) 10-30 minutes (microwave-assisted)60-95%
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reaction rates and often improve yields. Can be applied to various reaction types, including the GBBR.5-30 minutes70-95%
Ultrasound-Assisted Synthesis Employs ultrasonic waves to enhance mass transfer and accelerate the reaction, often under milder conditions.15-60 minutes80-95%
Catalyst- and Solvent-Free Synthesis An environmentally friendly approach that minimizes waste and simplifies purification by avoiding catalysts and organic solvents.1-6 hours50-90%

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparative analysis.

Groebke-Blackburn-Bienaymé Reaction (Microwave-Assisted)

This protocol describes the synthesis of N-tert-butyl-2-phenylimidazo[1,2-a]pyrimidin-3-amine.

Materials:

  • 2-Aminopyrimidine (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • tert-Butyl isocyanide (1.1 mmol)

  • Scandium(III) triflate (10 mol%)

  • Methanol (5 mL)

Procedure:

  • To a microwave-safe vial, add 2-aminopyrimidine, benzaldehyde, scandium(III) triflate, and methanol.

  • Seal the vial and heat the mixture in a microwave reactor at 100°C for 10 minutes.

  • Cool the vial to room temperature and then add tert-butyl isocyanide.

  • Reseal the vial and heat it again in the microwave reactor at 100°C for an additional 15 minutes.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Microwave-Assisted Synthesis (Non-GBBR)

This protocol outlines the synthesis of 2-phenylimidazo[1,2-a]pyrimidine.

Materials:

  • 2-Aminopyrimidine (1.0 mmol)

  • 2-Bromoacetophenone (1.0 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a sealed microwave vial, dissolve 2-aminopyrimidine and 2-bromoacetophenone in ethanol.

  • Irradiate the mixture in a microwave reactor at 120°C for 10 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the pure product.

Ultrasound-Assisted Synthesis

This protocol details the synthesis of 2-phenylimidazo[1,2-a]pyrimidine.

Materials:

  • 2-Aminopyrimidine (1.0 mmol)

  • 2-Bromoacetophenone (1.0 mmol)

  • Potassium carbonate (1.2 mmol)

  • Polyethylene glycol 400 (PEG-400) (3 mL)

Procedure:

  • In a flask, combine 2-aminopyrimidine, 2-bromoacetophenone, and potassium carbonate in PEG-400.

  • Place the flask in an ultrasonic bath and irradiate at room temperature for 30 minutes.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the purified product.

Catalyst- and Solvent-Free Synthesis

This protocol describes the synthesis of 2-phenylimidazo[1,2-a]pyrimidine.

Materials:

  • 2-Aminopyrimidine (1.0 mmol)

  • 2-Bromoacetophenone (1.0 mmol)

Procedure:

  • Grind 2-aminopyrimidine and 2-bromoacetophenone together in a mortar and pestle at room temperature for 5-10 minutes.

  • Transfer the resulting mixture to a sealed vial and heat at 80°C for 2 hours.

  • After cooling, treat the solid residue with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry to afford the desired product.

Visualizing the Processes

To better understand the relationships and workflows, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Reactant & Solvent Measurement mix Mixing of Reactants start->mix reaction_step Heating/Irradiation (Conventional, MW, or US) mix->reaction_step cool Cooling reaction_step->cool precipitate Precipitation/Extraction cool->precipitate filter Filtration precipitate->filter purify Purification (Chromatography/Recrystallization) filter->purify end Final Product purify->end Wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Inside Nucleus destruction_complex Destruction Complex (APC, Axin, GSK3β, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylates proteasome Proteasome beta_catenin_off->proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP LRP5/6 Co-receptor Dishevelled->destruction_complex Inhibits beta_catenin_on β-catenin (Accumulates) nucleus Nucleus beta_catenin_on->nucleus Translocates TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Binds target_genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->target_genes Activates ImidazoPyrimidine Imidazo[1,2-a]pyrimidine Inhibitor ImidazoPyrimidine->beta_catenin_on Inhibits (Downstream)

Efficacy of 6-Bromoimidazo[1,2-a]pyrimidine Derivatives in Preclinical In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-bromoimidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent and selective inhibitors targeting various key proteins implicated in cancer and inflammation. This guide provides a comparative overview of the in vivo efficacy of select compounds derived from this core structure, supported by experimental data and detailed methodologies to aid in ongoing research and drug development efforts.

In Vivo Anticancer Efficacy of BI-1347, a CDK8 Inhibitor

BI-1347 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription that has been implicated in the progression of various cancers. The in vivo antitumor activity of BI-1347 has been demonstrated in several preclinical xenograft models.

Summary of In Vivo Efficacy Data for BI-1347
CompoundCancer ModelAnimal ModelDosingKey Efficacy ReadoutsReference
BI-1347 Neuroblastoma (RAS-mutant)Nude Mice (SK-N-AS cell xenograft)10 mg/kg, p.o., dailySustained and more durable effect on tumor growth in combination with a MEK inhibitor, leading to improved survival.[1][1]
BI-1347 MelanomaMice (B16-F10-luc2 model)Not specifiedIncreased response rate and survival.[2][3][2][3]
BI-1347 Breast CancerMice (EMT6 model)Not specifiedIncreased response rate and survival.[2][2]
Experimental Protocol: In Vivo Neuroblastoma Xenograft Study[1]
  • Cell Line: SK-N-AS human neuroblastoma cells, verified to be free of mouse pathogens.

  • Animal Model: Nude mice.

  • Tumor Implantation: 1.0 x 10^6 SK-N-AS cells in 30% Matrigel were injected subcutaneously into the flanks of the mice.

  • Treatment Initiation: When tumors reached a volume of 90 to 200 mm³, animals were randomized into treatment groups.

  • Compound Administration: BI-1347 was administered orally (p.o.) at a dose of 10 mg/kg daily. For combination studies, the MEK inhibitor selumetinib was administered twice daily (b.i.d.) at 25 mg/kg per dose.

  • Efficacy Assessment: Tumor volume was measured regularly using a caliper. Animal survival was monitored.

  • Humane Endpoint: Animals were euthanized when tumors reached 2 cm in any direction.

Signaling Pathway and Experimental Workflow

The therapeutic effect of BI-1347 is primarily mediated through the inhibition of the CDK8/CDK19-Mediator complex, which plays a crucial role in regulating the transcription of oncogenic genes.

CDK8_Inhibition_Pathway cluster_nucleus Nucleus Mediator_Complex Mediator Complex RNA_Pol_II RNA Polymerase II Mediator_Complex->RNA_Pol_II Regulates CDK8_CDK19 CDK8/CDK19 CDK8_CDK19->Mediator_Complex Associates with Oncogenes Oncogene Transcription RNA_Pol_II->Oncogenes Initiates Tumor_Growth Tumor Growth Oncogenes->Tumor_Growth Drives BI_1347 BI-1347 BI_1347->CDK8_CDK19 Inhibits

CDK8 Inhibition by BI-1347

The experimental workflow for evaluating the in vivo efficacy of BI-1347 in a xenograft model is a multi-step process.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., SK-N-AS) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Compound Administration (BI-1347) Randomization->Treatment Data_Collection 6. Tumor Volume & Survival Data Collection Treatment->Data_Collection Analysis 7. Statistical Analysis Data_Collection->Analysis

In Vivo Xenograft Workflow

Potential for Anti-Inflammatory Applications

While specific in vivo anti-inflammatory data for this compound derivatives is not extensively detailed in the currently available literature, the broader class of imidazo[1,2-a]pyrimidine compounds has shown promise in preclinical inflammatory models.

In Vivo Model for Anti-Inflammatory Activity: Mouse Air Pouch

One relevant model is the zymosan-induced mouse air pouch model, which is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit leukocyte migration and the production of inflammatory mediators.[4]

Experimental Protocol: Zymosan-Induced Mouse Air Pouch Model[4]
  • Animal Model: Swiss mice.

  • Air Pouch Creation: An air pouch is created by subcutaneous injection of sterile air.

  • Induction of Inflammation: Zymosan, a yeast cell wall component, is injected into the air pouch to induce an inflammatory response.

  • Compound Administration: Test compounds are injected directly into the air pouch.

  • Assessment: The exudate from the air pouch is collected to measure leukocyte count and levels of inflammatory mediators such as leukotriene B4 (LTB4).

This model could serve as a valuable tool for evaluating the in vivo anti-inflammatory efficacy of novel this compound derivatives.

Comparison and Future Directions

The available data highlights the potential of this compound derivatives, exemplified by BI-1347, as effective anticancer agents. The demonstrated in vivo efficacy in various cancer models, coupled with a well-defined mechanism of action, provides a strong rationale for further development.

For a comprehensive understanding, future studies should aim to:

  • Directly compare the in vivo efficacy of different this compound derivatives in standardized cancer and inflammation models.

  • Elucidate the pharmacokinetic and pharmacodynamic profiles of these compounds to optimize dosing and treatment schedules.

  • Explore the therapeutic potential of these derivatives in a wider range of diseases, including other types of cancer and chronic inflammatory conditions.

This comparative guide serves as a foundational resource for researchers in the field, providing a snapshot of the current in vivo evidence and a framework for future investigations into this promising class of therapeutic agents.

References

A Comparative Guide to High-Throughput Screening of Imidazo[1,2-a]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Its structural similarity to purines allows it to interact with a variety of biological targets, making it a fertile ground for drug discovery. High-throughput screening (HTS) of libraries based on this scaffold is a critical step in identifying novel therapeutic agents. This guide provides a comparative overview of the performance of imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine derivatives, supported by experimental data from various screening efforts.

Comparative Performance Data

The following tables summarize the cytotoxic activity of various imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), has been compiled from multiple studies to provide a broad comparative landscape. It is important to note that direct comparison between studies should be approached with caution due to variations in experimental conditions.

Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives Against Various Cancer Cell Lines

Compound ID/SeriesCancer Cell LineIC50 (µM)
Compound 6A375 (Melanoma)9.7[1]
WM115 (Melanoma)<12[1]
HeLa (Cervical Cancer)35.0[1]
Compound 12bHep-2 (Laryngeal Carcinoma)11[2]
HepG2 (Hepatocellular Carcinoma)13[2]
MCF-7 (Breast Carcinoma)11[2]
A375 (Human Skin Cancer)11[2]
Compound 8HeLa (Cervical Cancer)0.34[3]
MDA-MB-231 (Breast Cancer)0.32[3]
ACHN (Renal Cancer)0.39[3]
HCT-15 (Colon Cancer)0.31[3]
Compound 12HeLa (Cervical Cancer)0.35[3]
MDA-MB-231 (Breast Cancer)0.29[3]
ACHN (Renal Cancer)0.34[3]
HCT-15 (Colon Cancer)0.30[3]
IP-5HCC1937 (Breast Cancer)45[4]
IP-6HCC1937 (Breast Cancer)47.7[4]

Table 2: Comparative Activity of Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine Derivatives

CompoundScaffoldEC50 (µM) in S. cerevisiae
Compound 13Imidazo[1,2-a]pyridine9
Compound 15Imidazo[1,2-a]pyrimidine56

Key Signaling Pathways

A significant number of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of critical signaling pathways implicated in cancer cell proliferation and survival. The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a frequently identified target.[1][5][6][7][8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Promotes Imidazo_pyrimidine Imidazo[1,2-a]pyrimidine Derivative Imidazo_pyrimidine->PI3K Inhibition Imidazo_pyrimidine->Akt Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflows and Protocols

High-throughput screening of compound libraries requires a robust and reproducible workflow. A typical workflow for identifying and validating active compounds is depicted below.

HTS_Workflow start Start: Imidazo[1,2-a]pyrimidine Library primary_screen Primary HTS (Single Concentration) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response Active end End hit_id->end Inactive secondary_assay Secondary/Orthogonal Assays (e.g., Kinase Inhibition) dose_response->secondary_assay sar Structure-Activity Relationship (SAR) Studies secondary_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical high-throughput screening workflow.

Detailed Methodologies

1. Cell Viability High-Throughput Screening (MTT Assay)

This protocol is a common method for assessing the cytotoxic effects of compounds on cancer cell lines in a 96-well format.[9][10]

  • Cell Plating:

    • Harvest and count cancer cells.

    • Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-a]pyrimidine library compounds in culture medium.

    • Remove the medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[9]

    • Add 20 µL of the MTT solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

2. Kinase Inhibition Assay (Example: HTRF KinEASE)

This protocol provides a general framework for a high-throughput kinase activity assay using Homogeneous Time-Resolved Fluorescence (HTRF).[12]

  • Reagent Preparation:

    • Prepare the 1x enzymatic buffer and detection buffer according to the manufacturer's instructions.

    • Dilute the kinase, biotinylated substrate, and ATP to their final concentrations in the enzymatic buffer.

    • Prepare serial dilutions of the imidazo[1,2-a]pyrimidine library compounds.

  • Enzymatic Reaction:

    • In a 384-well plate, dispense the following in order:

      • 4 µL of enzymatic buffer (or compound dilution).

      • 2 µL of biotinylated substrate.

      • 2 µL of kinase.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes), depending on the kinase activity.

  • Detection:

    • Prepare a premixed solution of the detection reagents (e.g., streptavidin-XL665 and anti-phospho-substrate antibody labeled with europium cryptate) in the detection buffer containing EDTA to stop the reaction.

    • Add 10 µL of the premixed detection solution to each well.

    • Seal the plate and incubate at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the HTRF ratio (acceptor signal / donor signal) and normalize the data to controls.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

References

Safety Operating Guide

Proper Disposal of 6-Bromoimidazo[1,2-a]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 6-Bromoimidazo[1,2-a]pyrimidine (CAS RN: 865156-68-9), a compound commonly used in chemical research. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its associated hazards. According to its Safety Data Sheet (SDS), this compound is classified as follows:

  • Skin Irritation, Category 2: Causes skin irritation.[1]

  • Eye Irritation, Category 2: Causes serious eye irritation.[1]

  • Acute Toxicity, Oral, Category 4: Harmful if swallowed.

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory System): May cause respiratory irritation.[2]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Protective gloves (e.g., nitrile rubber).

  • Eye and face protection (e.g., safety glasses with side-shields or goggles).[1][3]

  • A laboratory coat.

  • In cases of inadequate ventilation or potential for dust formation, respiratory protection should be used.[3]

Quantitative Safety Data Summary

While specific quantitative disposal parameters are not available, the following table summarizes the key hazard information which dictates the stringent disposal requirements.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as special waste, managed by a licensed disposal company in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in regular trash.[4]

Experimental Protocol for Waste Collection and Disposal:

  • Segregation: Isolate waste this compound from other laboratory waste streams to prevent accidental mixing with incompatible materials. It should be collected in a dedicated, clearly labeled waste container. For halogenated organic compounds, it is standard practice to collect them separately from non-halogenated waste.

  • Container Selection: Use a compatible, leak-proof, and sealable container for collecting the waste. The original product container is often a suitable choice. Ensure the container is in good condition.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "865156-68-9," and the appropriate hazard pictograms (e.g., exclamation mark).

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[5][6] This area should be away from heat, ignition sources, and incompatible materials.

  • Spill Management: In case of a spill, ensure the area is well-ventilated.[1] Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it in the designated hazardous waste container.[7]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste container. Provide them with the complete information about the waste material.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Handling This compound ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe spill Spill Occurs start->spill Accident waste_gen Waste Generated ppe->waste_gen segregate Segregate as Halogenated Waste waste_gen->segregate Yes container Select Compatible & Labeled Container segregate->container storage Store in Secure Satellite Accumulation Area container->storage disposal_contact Contact EHS or Licensed Disposal Company storage->disposal_contact cleanup Spill Cleanup: - Ventilate Area - Wear PPE - Sweep and Collect spill->cleanup cleanup->container end End: Proper Disposal disposal_contact->end

Caption: Disposal workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 6-Bromoimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for managing 6-Bromoimidazo[1,2-a]pyrimidine in the laboratory, ensuring the well-being of personnel and the integrity of research.

This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods for this compound. The information is synthesized from available safety data sheets for the compound and structurally related chemicals, providing a robust framework for laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards: Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, and Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system). Therefore, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[1]
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation.[1][2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile glovesPrevents direct skin contact with the chemical. For extended contact, consult the glove manufacturer's resistance guide.[1]
Body Protection Laboratory CoatFlame-resistant Nomex® or 100% cotton recommendedProtects skin and personal clothing from contamination. Must be fully buttoned.[1][3]
Full-Length PantsN/ACovers the lower body to prevent skin exposure.[1][4]
Closed-Toe ShoesMade of a non-porous materialProtects feet from spills and falling objects.[1][3]
Respiratory Protection NIOSH-Approved RespiratorWith appropriate cartridges for organic vapors and particulatesRequired when engineering controls are insufficient or when handling large quantities.

Operational Plan for Safe Handling

Adherence to strict operational protocols is crucial for minimizing exposure and preventing contamination.

Engineering Controls:

  • Fume Hood: All handling of the solid compound and preparation of solutions must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[1][2]

Standard Operating Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Cover the work surface within the fume hood with absorbent, disposable bench paper.[1]

  • Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid compound. Handle with care to avoid generating dust. Use a spatula for transfers and keep the container capped when not in use.[1]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[5] The container must be kept tightly closed.[5]

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste Collect unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for solid chemical waste.[1]
Liquid Waste Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.[1][2]
Contaminated PPE Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[1]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[2]

  • Segregation: Do not mix incompatible waste streams.[2]

  • Regulations: Arrange for disposal as special waste through a licensed disposal company, in consultation with local waste disposal authorities.[5] Do not dispose of this chemical down the drain or in regular trash.[1]

Experimental Protocol: General Procedure for Handling a Solid Chemical Compound

The following is a general protocol for the safe handling of a solid chemical like this compound in a research setting. This protocol is a template and should be adapted to the specifics of any particular experiment.

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards and necessary control measures.

  • Pre-Handling Preparations:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Verify that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

    • Assemble all necessary equipment and reagents within the fume hood.

    • Don all required PPE as specified in the table above.

  • Handling the Compound:

    • Perform all manipulations of the solid compound, including weighing and transfer, within the fume hood to minimize inhalation exposure.

    • Use a clean spatula and weigh paper for transferring the solid.

    • If preparing a solution, add the solid to the solvent slowly and stir gently to avoid aerosol generation.

  • Post-Handling Procedures:

    • Securely cap all containers containing this compound.

    • Decontaminate the work area within the fume hood.

    • Dispose of all waste materials according to the disposal plan outlined above.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Below is a diagram illustrating the workflow for the safe handling and disposal of this compound.

start Start: Handling this compound prep 1. Pre-Handling Preparation: - Conduct Risk Assessment - Verify Emergency Equipment - Don Full PPE start->prep handling 2. Handling Operations (in Fume Hood): - Weighing and Transfer - Solution Preparation prep->handling post_handling 3. Post-Handling Procedures: - Secure Containers - Decontaminate Work Area handling->post_handling disposal 4. Waste Disposal: - Segregate Solid & Liquid Waste - Label Containers Clearly - Arrange for Licensed Disposal post_handling->disposal end End of Procedure disposal->end

Caption: Safe Handling and Disposal Workflow.

References

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Retrosynthesis Analysis

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Reactant of Route 1
6-Bromoimidazo[1,2-a]pyrimidine
Reactant of Route 2
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.